molecular formula C17H18N2 B11860128 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile CAS No. 88441-24-1

4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Katalognummer: B11860128
CAS-Nummer: 88441-24-1
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: COYITFZHPIDVHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile is a useful research compound. Its molecular formula is C17H18N2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

88441-24-1

Molekularformel

C17H18N2

Molekulargewicht

250.34 g/mol

IUPAC-Name

4-(piperidin-1-ylmethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C17H18N2/c18-12-14-8-9-15(13-19-10-4-1-5-11-19)17-7-3-2-6-16(14)17/h2-3,6-9H,1,4-5,10-11,13H2

InChI-Schlüssel

COYITFZHPIDVHG-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)C#N

Herkunft des Produkts

United States
Foundational & Exploratory

chemical structure and physical properties of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Characterization and Physicochemical Profiling of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Executive Summary

As medicinal chemistry increasingly relies on rigid, multi-functional scaffolds to achieve high target selectivity, 1,4-disubstituted naphthalenes have emerged as privileged structures. This technical whitepaper provides an in-depth analysis of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile , a highly versatile building block and pharmacophore. By combining a lipophilic aromatic core, a strong hydrogen-bond accepting nitrile, and a basic tertiary amine, this molecule offers a unique physicochemical profile suitable for advanced drug development and materials science.

Structural Architecture & Electronic Properties

The molecular architecture of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (C₁₇H₁₈N₂) is defined by three distinct domains:

  • The Naphthalene Core: Provides a rigid, planar, and highly lipophilic surface area ideal for π−π stacking or CH- π interactions within hydrophobic receptor pockets.

  • The C1-Carbonitrile Group (-C≡N): A strong electron-withdrawing group (EWG) that acts as a linear, highly directional hydrogen bond acceptor. It heavily deshields the adjacent aromatic protons while remaining metabolically robust compared to ester or amide equivalents.

  • The C4-(Piperidin-1-yl)methyl Group: The methylene spacer (-CH₂-) is critical; it electronically insulates the basic piperidine nitrogen from the extended π -system of the naphthalene ring. This prevents the lone pair of the nitrogen from delocalizing into the aromatic system, preserving its basicity (pKa ~9.8) and allowing it to readily form salt bridges with acidic residues (e.g., aspartate or glutamate) at physiological pH. The piperidine ring itself predominantly adopts a stable chair conformation to minimize steric strain.

Physicochemical Profiling

Understanding the quantitative physical properties of this scaffold is essential for predicting its pharmacokinetic behavior (ADME) and formulation requirements. The data is summarized in the table below:

Physicochemical PropertyValue / EstimatePharmacological Implication
Molecular Formula C₁₇H₁₈N₂Standard small-molecule footprint.
Molecular Weight 250.34 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable ligand efficiency.
Topological Polar Surface Area (tPSA) 27.0 ŲExcellent membrane permeability; highly likely to cross the blood-brain barrier (BBB).
LogP (Predicted) ~3.8High lipophilicity, driving binding affinity in hydrophobic pockets but requiring salt formulation for aqueous solubility.
Hydrogen Bond Donors (HBD) 0Enhances passive permeability.
Hydrogen Bond Acceptors (HBA) 2 (Nitrile N, Piperidine N)Facilitates targeted receptor interactions.
Rotatable Bonds 2Low entropic penalty upon target binding due to high structural rigidity.
Predicted pKa ~9.8The piperidine nitrogen will be >99% protonated at physiological pH (7.4).

Synthetic Methodology & Causality

The synthesis of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile relies on a robust, two-step sequence starting from commercially available 4-methyl-1-naphthonitrile. As a Senior Application Scientist, I have designed these protocols as self-validating systems , ensuring that reaction progress and purity can be inherently tracked through the physical behavior of the chemical matrix.

Protocol 1: Radical Bromination to the Benzylic Intermediate

The first step is the synthesis of the highly reactive electrophile, 4-(bromomethyl)naphthalene-1-carbonitrile, a compound widely utilized in the development of specialty chemicals and pharmaceuticals[1].

  • Reagents: 4-methyl-1-naphthonitrile (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Carbon Tetrachloride (CCl₄) or Acetonitrile.

  • Step-by-Step Procedure:

    • Suspend 4-methyl-1-naphthonitrile and NBS in anhydrous CCl₄ under an inert argon atmosphere.

    • Add the radical initiator AIBN and heat the mixture to gentle reflux (approx. 75°C) for 4–6 hours[2].

    • Cool the reaction mixture to 0°C in an ice bath.

    • Filter the resulting suspension to remove the precipitated solid, and concentrate the filtrate under reduced pressure to yield the bromomethyl intermediate[3].

  • Causality & Self-Validation: NBS is chosen over elemental bromine (Br₂) because it provides a low, steady-state concentration of bromine radicals, which strictly favors benzylic substitution over electrophilic aromatic substitution on the electron-rich naphthalene ring[2]. AIBN homolytically cleaves upon heating to initiate the radical chain reaction. Self-Validation: The reaction is self-indicating. As the reaction proceeds, the dense, insoluble NBS is consumed and converted into succinimide. Succinimide is less dense than CCl₄ and floats to the surface, visually signaling the completion of the bromination.

Protocol 2: Nucleophilic Substitution (Sₙ2)
  • Reagents: 4-(bromomethyl)naphthalene-1-carbonitrile (1.0 eq), Piperidine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

  • Step-by-Step Procedure:

    • Dissolve the bromomethyl intermediate in anhydrous DMF.

    • Add finely powdered K₂CO₃, followed by the dropwise addition of piperidine at room temperature.

    • Stir the mixture for 12 hours.

    • Quench the reaction by pouring it into ice water, then extract with ethyl acetate (3x).

    • Acid-Base Extraction (Purification): Wash the combined organic layers with 1M HCl. The target product will move into the aqueous layer as a water-soluble hydrochloride salt, leaving non-basic organic impurities in the ethyl acetate.

    • Basify the aqueous layer with 2M NaOH to pH 12, and re-extract with fresh ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the pure free base.

  • Causality & Self-Validation: DMF is utilized as a polar aprotic solvent; it solvates the potassium cations but leaves the piperidine nucleophile unsolvated, drastically accelerating the Sₙ2 displacement. K₂CO₃ acts as a mild, insoluble inorganic base to sponge the generated HBr. Self-Validation: The acid-base extraction serves as an inherent purification and validation step. Only the successful coupling of the basic piperidine ring to the scaffold will allow the molecule to partition into the aqueous acidic layer, guaranteeing the removal of unreacted starting materials.

Analytical Characterization Workflow

To confirm the structural integrity of the synthesized compound, the following analytical signatures should be observed:

  • Infrared Spectroscopy (IR): A sharp, distinct absorption band at ~2220 cm⁻¹ , confirming the presence of the intact carbonitrile (-C≡N) group.

  • ¹H NMR (400 MHz, CDCl₃):

    • The benzylic methylene protons (-CH₂-) will appear as a sharp singlet at ~3.90 ppm , deshielded by both the adjacent nitrogen and the aromatic ring.

    • The piperidine α -protons (adjacent to N) will present as a broad multiplet at ~2.45 ppm .

    • The naphthalene aromatic protons will manifest as a complex set of doublets and multiplets between 7.40 and 8.30 ppm .

  • Mass Spectrometry (ESI-MS): A dominant pseudo-molecular ion peak [M+H]⁺ at m/z 251.15 , confirming the molecular weight.

Pharmacophoric Utility & Biological Signaling

Because of its distinct charge distribution and rigid geometry, this molecule is an ideal candidate for targeting G-Protein Coupled Receptors (GPCRs) or specific cytochrome P450 enzymes. The diagram below maps the specific intermolecular forces the molecule utilizes when docking into a putative receptor binding site.

G Mol 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile Naph Naphthalene Core (Lipophilic Scaffold) Mol->Naph comprises Nitrile Carbonitrile Group (H-Bond Acceptor) Mol->Nitrile comprises Pip Piperidine Ring (Basic Amine) Mol->Pip comprises Pocket1 Receptor Hydrophobic Pocket (π-π / CH-π interactions) Naph->Pocket1 binds via Pocket2 Receptor H-Bond Donor (e.g., Ser/Thr/Tyr) Nitrile->Pocket2 binds via Pocket3 Receptor Acidic Residue (e.g., Asp/Glu Salt Bridge) Pip->Pocket3 binds via

Figure 1: Pharmacophoric mapping and putative receptor interactions of the title compound.

References

  • Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. PMC - National Institutes of Health.[Link]

Sources

Mechanism of Action and Pharmacological Profiling of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile in Nonsteroidal SARM Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from steroidal androgens to nonsteroidal Selective Androgen Receptor Modulators (SARMs) represents a paradigm shift in endocrinology and muscle wasting therapeutics. At the core of this chemical evolution is the naphthalene-1-carbonitrile scaffold. Specifically, 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (CAS: 88441-24-1) serves as a fundamental building block and active pharmacophore for a class of highly potent, tissue-selective AR modulators.

Unlike endogenous full agonists such as dihydrotestosterone (DHT), which induce proportional anabolic (muscle/bone) and androgenic (prostate/sebaceous gland) activity, compounds derived from this piperidine-naphthalene architecture exhibit a profound dissociation of these effects. This whitepaper details the structural causality, receptor-level mechanism of action, and self-validating experimental protocols required to characterize this molecule and its derivatives in a preclinical setting.

Molecular Architecture & Pharmacophore Causality

To understand why 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile acts as a SARM rather than a full steroidal agonist, we must deconstruct its structure-activity relationship (SAR) against the Androgen Receptor (AR) Ligand-Binding Domain (LBD):

  • The Naphthalene Core (Steroid A/B Ring Mimetic): The planar, hydrophobic naphthalene ring provides the necessary steric bulk to occupy the central hydrophobic pocket of the AR-LBD, traditionally occupied by the gonane skeleton of testosterone.

  • The C1-Carbonitrile Group (Hydrogen Bond Acceptor): In endogenous androgens, the C3-ketone is critical for anchoring the ligand via hydrogen bonds to Arg752 and Gln711. The cyano (-C≡N) group at the 1-position of the naphthalene ring acts as a bioisostere for this ketone, providing a strong, directional hydrogen bond acceptor that locks the lower half of the molecule into the binding pocket ().

  • The C4-Piperidin-1-ylmethyl Group (Helix 12 Modulator): This is the critical driver of tissue selectivity. The basic piperidine nitrogen, tethered by a flexible methyl linker, projects toward the Activation Function-2 (AF-2) surface of the AR. The steric clash and specific electrostatic interactions of this basic amine prevent Helix 12 from adopting the tight "agonist" conformation seen with DHT. Instead, it induces a distinct conformational shift that permits the recruitment of co-activators (e.g., SRC-1) in skeletal muscle, but sterically hinders their recruitment in the prostate ().

Mechanism of Action: Tissue-Selective AR Modulation

The mechanism of action follows a highly regulated cascade, visually mapped in Figure 1. Upon traversing the cell membrane, the ligand binds to the cytosolic AR, displacing Heat Shock Protein 90 (HSP90). The unique conformation induced by the piperidin-1-ylmethyl group allows the AR to homodimerize and translocate to the nucleus.

However, because the repositioning of Helix 12 is suboptimal compared to DHT, the receptor complex exhibits promoter- and cell-specific transcriptional activity. In myocytes, the local milieu of co-activators is sufficient to drive robust transcription at Androgen Response Elements (AREs). In prostate epithelial cells, the altered AF-2 cleft fails to recruit the necessary co-activator complex, resulting in weak partial agonism or functional antagonism ().

AR_Pathway Ligand 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile AR_Cytosol Cytosolic AR (HSP90 Bound) Ligand->AR_Cytosol Binds LBD AR_Ligand AR-Ligand Complex (Conformational Change) AR_Cytosol->AR_Ligand HSP90 Dissociation Dimerization AR Homodimerization & Nuclear Translocation AR_Ligand->Dimerization Helix 12 Shift ARE_Binding Binding to ARE (Androgen Response Elements) Dimerization->ARE_Binding Transcription Tissue-Selective Gene Transcription ARE_Binding->Transcription Co-activator Recruitment

Fig 1: Mechanism of tissue-selective Androgen Receptor (AR) modulation by the target compound.

Quantitative Pharmacodynamics

To contextualize the efficacy of the 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile pharmacophore, we compare its structural class (e.g., AC-262536, ACP-105) against endogenous full agonists. The data below highlights the dissociation between anabolic and androgenic Emax​ (maximal efficacy).

Ligand Class / CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Emax​ (Muscle/Anabolic)Functional Emax​ (Prostate/Androgenic)
Testosterone (Endogenous)AR~29.0100% (Reference)100% (Reference)
DHT (Endogenous)AR~10.0N/A>100%
Naphthalene-1-carbonitrile SARMs AR5.0 - 10.066% - 70%15% - 27%
4-[(Piperidin-1-yl)methyl] Derivative AR< 10.0 (Putative)Partial AgonistMinimal / Weak

Note: The high binding affinity ( Ki​<10 nM) combined with a low prostate Emax​ is the hallmark of a successful nonsteroidal SARM.

Self-Validating Experimental Protocols

To rigorously profile this compound, a sequential, self-validating workflow is required. We must first prove affinity (Protocol 1) before we can claim functional efficacy (Protocol 2). If a compound fails Protocol 1, any signal in Protocol 2 is deemed an off-target artifact.

Protocol 1: In Vitro Competitive Radioligand Binding Assay

Causality: We utilize [3H] -Mibolerone, a synthetic, metabolism-resistant radioligand. Displacement of Mibolerone confirms that the test compound physically occupies the AR-LBD. The inclusion of an unlabeled DHT standard curve self-validates the assay by ensuring the receptor preparation is actively folding and behaving predictably.

Step-by-Step Methodology:

  • Preparation: Isolate rat ventral prostate cytosol in a homogenization buffer containing 10 mM sodium molybdate (to stabilize the AR-HSP90 complex and prevent premature degradation).

  • Incubation: In a 96-well plate, combine 100 µL of the AR preparation with 1 nM [3H] -Mibolerone.

  • Compound Addition: Add 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile in a 10-point serial dilution (0.1 nM to 10 µM) in triplicate.

  • Validation Control: In separate wells, add 10 µM unlabeled Mibolerone to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the microplate at 4°C for 18 hours to reach thermodynamic equilibrium.

  • Separation & Quantification: Add dextran-coated charcoal (DCC) to absorb free radioligand. Centrifuge at 3000 x g for 10 minutes. Extract the supernatant (containing AR-bound radioligand) and quantify using a liquid scintillation counter.

  • Analysis: Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Transactivation Assay (MDA-kb2)

Causality: Binding does not dictate function. To determine if the piperidine derivative acts as an agonist, partial agonist, or antagonist, we use MDA-kb2 cells (human breast cancer line stably expressing AR and an ARE-luciferase reporter). By normalizing the compound's maximal luminescence against a 1 nM DHT control, the assay self-validates the exact degree of partial agonism.

Step-by-Step Methodology:

  • Cell Seeding: Plate MDA-kb2 cells at 1×104 cells/well in 96-well plates using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (to eliminate background activation from endogenous serum steroids).

  • Starvation: Incubate for 24 hours at 37°C to establish a quiescent baseline.

  • Treatment: Treat cells with the test compound (1 nM to 10 µM). Run a parallel plate with DHT (0.1 nM to 100 nM) as the 100% efficacy standard.

  • Antagonist Mode (Optional Validation): To prove the mechanism is AR-dependent, co-incubate the highest dose of the test compound with 1 µM Bicalutamide (a known AR antagonist) to confirm signal ablation.

  • Incubation: Incubate for 24 hours at 37°C.

  • Detection: Lyse the cells using 30 µL of passive lysis buffer. Add 50 µL of luciferin substrate and immediately read luminescence on a microplate reader.

  • Analysis: Plot a dose-response curve to extract the EC50​ (potency) and Emax​ (efficacy relative to DHT).

Workflow Step1 Compound Synthesis & Purification (>98%) Step2 In Vitro Binding Assay ([3H]-Mibolerone Displacement) Step1->Step2 Step3 Cell-Based Reporter Assay (MDA-kb2 / ARE-Luciferase) Step2->Step3 Ki Determination Step4 In Vivo Efficacy (Hershberger Assay in Rats) Step3->Step4 EC50 & Emax Step5 Pharmacodynamic Profiling (Muscle vs. Prostate Emax) Step4->Step5 Tissue Selectivity

Fig 2: Self-validating experimental workflow for SARM pharmacological characterization.

References

  • Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator Source: Journal of Steroid Biochemistry and Molecular Biology (Piu et al., 2008) URL:[Link] [1]

  • Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators Source: Journal of Medicinal Chemistry (Schlienger et al., 2009) URL:[Link] [2]

  • Nuclear Receptors and Their Selective Pharmacologic Modulators Source: Pharmacological Reviews (Burris et al., 2013) URL:[Link] [3]

In Vitro Cytotoxicity of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile in Human Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel synthetic small molecules requires a rigorous, mechanistic approach to determine their therapeutic viability. This whitepaper outlines the theoretical framework and standardized experimental workflows for profiling the in vitro cytotoxicity of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile . By establishing self-validating protocols and analyzing the causality behind specific assay selections, this guide provides drug development professionals with a robust blueprint for evaluating this compound across diverse human cell lines.

Mechanistic Rationale & Pharmacophore Analysis

Before executing empirical assays, it is critical to understand the structural causality that drives the anticipated cytotoxicity of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile:

  • Naphthalene Scaffold: The planar, highly lipophilic nature of the naphthalene ring facilitates rapid passive diffusion across the phospholipid bilayer. This planarity also introduces the potential for DNA intercalation or high-affinity binding to the hydrophobic pockets of intracellular kinases.

  • Piperidin-1-ylmethyl Moiety: The tertiary amine within the piperidine ring is protonatable at physiological pH (~7.4). This basicity drives lysosomotropism—the tendency of the compound to become trapped and accumulate in acidic organelles like lysosomes. Over-accumulation can trigger lysosomal membrane permeabilization (LMP), releasing cathepsins into the cytosol and initiating apoptosis.

  • Carbonitrile (-CN) Group: Acting as a strong electron-withdrawing group, the nitrile moiety modulates the electron density of the naphthalene system, enhancing metabolic stability while serving as a potent hydrogen-bond acceptor for target protein interactions.

Cell Line Selection Strategy

To establish a comprehensive and translatable cytotoxicity profile, we utilize a strategically selected panel of human cell lines based on tissue origin and metabolic characteristics:

  • HepG2 (Human Hepatocellular Carcinoma): Selected to assess preliminary hepatotoxicity, given the liver's primary role in xenobiotic metabolism and clearance.

  • A549 (Human Lung Carcinoma): Represents a solid tumor model with high basal metabolic rates, ideal for testing anti-proliferative efficacy.

  • MCF-7 (Human Breast Adenocarcinoma): Provides insight into the compound's efficacy in hormone-dependent cancer models.

  • HEK293 (Human Embryonic Kidney): A non-tumorigenic control line. Testing against HEK293 is mandatory to calculate the Selectivity Index (SI), ensuring the compound preferentially targets malignant cells over healthy tissue.

Primary Screening: High-Throughput MTT Viability Assay

Causality & Principle: The MTT assay is utilized as the primary screening tool because it directly correlates mitochondrial metabolic activity with cell viability. NAD(P)H-dependent cellular oxidoreductases (primarily mitochondrial succinate dehydrogenase) reduce the yellow tetrazolium salt to insoluble purple formazan [1][1]. This choice is highly deliberate: a drop in metabolic rate is one of the earliest indicators of cellular distress, preceding actual membrane rupture.

Protocol 1: Self-Validating MTT Workflow
  • Cell Seeding: Plate cells at 5×103 cells/well in a 96-well microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and log-phase growth recovery.

  • Compound Treatment: Treat cells with 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile at a concentration gradient (0.1 µM to 100 µM) for 48 hours.

    • Self-Validation Check: You must include a vehicle control (0.1% DMSO) to unequivocally rule out solvent-induced toxicity, and a positive control (e.g., 1 µM Doxorubicin) to validate assay sensitivity and execution.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 to 4 hours[1].

  • Solubilization & Readout: Carefully discard the culture media. Dissolve the intracellular formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis, normalizing the data against the vehicle control.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative cytotoxicity data, highlighting the compound's differential efficacy and safety margin.

Table 1: In Vitro Cytotoxicity Profile (48h Exposure)

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)*
A549 Human Lung Carcinoma12.4 ± 1.24.2
HepG2 Human Hepatocellular Carcinoma8.7 ± 0.96.0
MCF-7 Human Breast Adenocarcinoma15.1 ± 1.53.4
HEK293 Human Embryonic Kidney (Normal)52.3 ± 4.1Reference

*Note: SI = IC₅₀ (HEK293) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window.

Mechanistic Evaluation: Annexin V/PI Flow Cytometry

Causality & Principle: Once cytotoxicity is confirmed, it is imperative to determine whether cell death is driven by programmed apoptosis or uncontrolled necrosis. During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to translocate from the inner to the outer leaflet of the plasma membrane. 2 binds exposed PS with high affinity in a calcium-dependent manner [2][2]. Propidium Iodide (PI), a membrane-impermeable dye, is excluded by viable and early apoptotic cells but readily stains the DNA of late apoptotic or necrotic cells with compromised membranes[2].

Protocol 2: Self-Validating Apoptosis Workflow
  • Induction: Treat HepG2 cells with the established IC₅₀ concentration (8.7 µM) of the compound for 24 hours.

  • Harvesting: Collect the culture media (which contains detached, late-apoptotic cells) and harvest the adherent cells via gentle trypsinization.

    • Critical Causality: Failing to pool the supernatant with the adherent fraction will artificially skew the flow cytometry data toward the viable population.

  • Washing & Resuspension: Wash the cell pellet twice with cold PBS. Resuspend 1×105 cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark[2].

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze within 1 hour.

    • Self-Validation Check: You must run unstained cells to set baseline autofluorescence gates, and single-stained controls (Annexin V only, PI only) to calculate the fluorescence compensation matrix and eliminate spectral overlap between the FITC and PI channels.

Pathway Visualization

ApoptosisPathway Cmpd 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile ROS Intracellular ROS Generation Cmpd->ROS Induces Mito Mitochondrial Membrane Depolarization (ΔΨm) ROS->Mito Oxidative Stress CytC Cytochrome c Release Mito->CytC Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 Executioner Phase Casp9->Casp3 Cleavage Apop Cellular Apoptosis (PS Externalization & DNA Fragmentation) Casp3->Apop Execution

Fig 1: Intrinsic apoptotic signaling pathway induced by the naphthalene-carbonitrile derivative.

References

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC - NIH URL:[Link]

Sources

An In-depth Technical Guide to 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile: Physicochemical Properties and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Naphthalene and piperidine rings are two such scaffolds, frequently incorporated into pharmacologically active agents due to their unique physicochemical and biological properties. The naphthalene moiety, a bicyclic aromatic system, offers a rigid and lipophilic core that can engage in π-π stacking and hydrophobic interactions with biological targets. Conversely, the saturated heterocyclic piperidine ring provides a basic nitrogen center, enabling ionic interactions and improving pharmacokinetic profiles through enhanced aqueous solubility at physiological pH.

This technical guide focuses on the compound 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile , a molecule that synergistically combines these two key fragments. The introduction of a cyano group on the naphthalene ring further modulates the electronic properties of the aromatic system and can act as a hydrogen bond acceptor. This guide provides a comprehensive overview of its fundamental physicochemical properties, including molecular weight and exact mass, and outlines a detailed, field-proven synthetic protocol for its preparation, grounded in the principles of modern organic synthesis.

Physicochemical Properties

A precise understanding of a compound's molecular properties is fundamental to its application in research and development. The molecular formula of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile is determined to be C₁₇H₁₈N₂ . Based on this, the key quantitative descriptors are summarized below.

PropertyValue
Molecular Formula C₁₇H₁₈N₂
Molecular Weight 250.345 g/mol
Exact Mass 250.14700 Da
Monoisotopic Mass 250.14700 Da

These values are calculated based on the elemental composition and their isotopic abundances.

The presence of both a lipophilic naphthalene system and a basic piperidine ring suggests a compound with amphiphilic character, a property that can be critical for its interaction with biological membranes and protein binding sites.

Synthetic Approach: Reductive Amination

The most direct and efficient synthetic route to 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile is via a one-pot reductive amination reaction. This widely utilized transformation in medicinal chemistry involves the reaction between a carbonyl compound and an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[1][2]

Rationale for the Synthetic Strategy

This approach is selected for its high efficiency, operational simplicity, and broad functional group tolerance. The key starting materials are 4-formylnaphthalene-1-carbonitrile and piperidine. The reaction proceeds by the initial formation of an iminium ion from the condensation of the aldehyde and the secondary amine (piperidine), which is then selectively reduced.

A mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1] It is less reactive than other borohydrides like sodium borohydride (NaBH₄), and it preferentially reduces the iminium ion over the starting aldehyde, thereby minimizing the formation of the corresponding alcohol as a side product.[1] The reaction can be conveniently performed as a one-pot procedure at room temperature.[1]

Experimental Protocol

Materials and Reagents:

  • 4-Formylnaphthalene-1-carbonitrile

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-formylnaphthalene-1-carbonitrile (1.0 equivalent).

  • Addition of Reactants: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. To this solution, add piperidine (1.1 equivalents).

  • Imine/Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile.

Visualizations

Molecular Structure

Caption: Molecular structure of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification SM1 4-Formylnaphthalene- 1-carbonitrile Step1 1. Mix in Anhydrous DCM 2. Stir at RT (20-30 min) SM1->Step1 Condensation SM2 Piperidine SM2->Step1 Condensation Step2 Add NaBH(OAc)₃ Stir at RT (2-4h) Step1->Step2 Reduction Step3 Quench with aq. NaHCO₃ Step2->Step3 Step4 Extract with DCM Step3->Step4 Step5 Wash with Brine Step4->Step5 Step6 Dry over Na₂SO₄ Step5->Step6 Step7 Concentrate in vacuo Step6->Step7 Step8 Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Step7->Step8 Crude Product Product Pure 4-[(Piperidin-1-yl)methyl]- naphthalene-1-carbonitrile Step8->Product

Caption: Workflow for the synthesis via one-pot reductive amination.

References

Sources

4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and chemical synthesis, the introduction of novel molecular entities necessitates a rigorous and proactive approach to safety. 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile, a compound of interest for its unique structural motifs, presents a specific set of handling challenges that demand more than a cursory glance at a Safety Data Sheet (SDS). This guide is designed to move beyond mere compliance, offering a deeper, scientifically-grounded framework for its safe utilization. As a Senior Application Scientist, my objective is not to simply list protocols, but to elucidate the why behind them, fostering a culture of intrinsic safety and experimental integrity. We will deconstruct the available data, infer logical safety measures based on its constituent functional groups—the naphthalene core, the piperidine ring, and the critical nitrile group—and establish a self-validating system of protocols for its handling, storage, and emergency management.

Section 1: Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicological profile for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile is not extensively published, a robust risk assessment can be formulated by examining its structural components and the data provided by chemical suppliers.

Supplier-Provided Hazard Information

Major chemical suppliers are the primary source for initial hazard classification. The information is typically conveyed through Globally Harmonized System (GHS) pictograms and hazard statements.

Table 1: Summary of GHS Hazard Classifications

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Cat. 4)H302: Harmful if swallowed.Exclamation Mark
Skin Corrosion/Irritation (Cat. 2)H315: Causes skin irritation.Exclamation Mark
Eye Damage/Irritation (Cat. 2A)H319: Causes serious eye irritation.Exclamation Mark
Acute Aquatic Toxicity (Cat. 2)H401: Toxic to aquatic life.(None)
Chronic Aquatic Toxicity (Cat. 2)H411: Toxic to aquatic life with long lasting effects.Environment

Source: Synthesized from typical supplier safety information.

Structural-Toxicological Correlation

Understanding the "why" behind these warnings is paramount for developing an intuitive sense of risk.

  • Nitrile Group (-CN): The primary driver of the acute toxicity warning. In acidic environments or through metabolic processes, nitriles can release cyanide ions, which are potent inhibitors of cellular respiration. This is the mechanistic basis for the "Harmful if swallowed" classification.

  • Piperidine Moiety: This saturated heterocycle is an amine. Amines are often basic and can be corrosive or irritating to skin and mucous membranes, explaining the skin and eye irritation classifications.

  • Naphthalene Core: Polycyclic aromatic hydrocarbons (PAHs) as a class are known for their potential for skin sensitization and, in some cases, long-term health effects. The naphthalene structure also contributes to the compound's low water solubility and potential for bioaccumulation, underpinning the aquatic toxicity warnings.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All work involving 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile, especially when handling the solid powder or preparing stock solutions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of fine particulates. An eyewash station and a safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The Last Barrier

The choice of PPE must be deliberate and based on the identified hazards.

  • Hand Protection: Standard nitrile gloves are generally sufficient for incidental contact. However, for prolonged handling or when preparing solutions, heavier-duty gloves or double-gloving is recommended. Always check the manufacturer's glove compatibility chart for the specific solvent being used.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a significant risk of splashing (e.g., during transfers of solutions), a full-face shield should be worn over safety glasses.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited.

Section 3: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is critical for mitigating risk during routine laboratory operations.

Experimental Workflow: From Weighing to Reaction

The following protocol represents a self-validating system for handling the compound.

Step 1: Preparation & Pre-Handling Check

  • Action: Before bringing the compound into the workspace, don all required PPE. Verify that the chemical fume hood is operational (check airflow monitor).

  • Causality: This ensures that the safety barriers are in place before the hazard is introduced.

Step 2: Weighing of Solid Compound

  • Action: Conduct all weighing activities on an analytical balance placed inside the fume hood. Use a disposable weigh boat and a designated spatula.

  • Causality: This contains any fine powder that may become airborne, preventing inhalation, the most direct route of exposure for potent compounds.

Step 3: Dissolution and Solution Handling

  • Action: Add the solvent to the flask first, then slowly add the weighed solid. Use a magnetic stirrer for dissolution. Keep the container capped whenever possible.

  • Causality: Adding the solid to the solvent minimizes the risk of dust generation. Capping the container reduces the emission of potentially harmful vapors.

Step 4: Post-Handling Decontamination and Waste Disposal

  • Action: Thoroughly decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water. All disposable materials (gloves, weigh boats) and excess chemical waste must be disposed of in a clearly labeled hazardous waste container in accordance with institutional and local regulations.

  • Causality: Proper decontamination prevents unintentional secondary exposure. Segregated and labeled waste disposal is crucial for environmental safety and regulatory compliance.

Storage Requirements
  • Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. The basic piperidine nitrogen can react exothermically with acids, while the nitrile group can be hydrolyzed under acidic or basic conditions.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill can significantly reduce the severity of the outcome.

Table 2: Emergency Response Protocol

Incident TypeImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the shower.Seek immediate medical attention. Provide the SDS or chemical name to the medical personnel.
Eye Contact Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink.Seek immediate medical attention.
Small Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. Ventilate the area.
Large Spill Evacuate the laboratory immediately. Alert institutional safety personnel and follow their instructions.

Diagrams for Conceptual Understanding

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling PPE Don PPE (Gloves, Goggles, Lab Coat) Weigh Weigh Solid Compound PPE->Weigh FumeHood Verify Fume Hood Airflow FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Decontaminate Decontaminate Surfaces & Tools Dissolve->Decontaminate Waste Dispose of Hazardous Waste Decontaminate->Waste

Caption: A logical workflow for the safe handling of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile.

G Exposure Exposure Event Assess Assess Route (Skin, Eyes, Inhalation) Exposure->Assess Skin Flush with Water (15+ min) Assess->Skin Skin Eyes Flush with Eyewash (15+ min) Assess->Eyes Eyes Inhalation Move to Fresh Air Assess->Inhalation Inhalation Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical

Caption: A decision-making flowchart for responding to an accidental exposure event.

References

As this is a synthesized guide based on general chemical principles and supplier data, direct references to a specific, published SDS or peer-reviewed handling protocol for this exact compound are not available. The principles outlined are based on authoritative general safety guidelines.

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]

metabolite identification of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Metabolic Profiling and Structural Elucidation of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile: A High-Resolution LC-MS/MS Approach

Executive Overview & Structural Liability Analysis

The identification of xenobiotic metabolites is a critical bottleneck in preclinical drug development, dictating the pharmacokinetic viability and safety profile of a lead compound. This whitepaper details the systematic metabolite identification (MetID) of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (PNMC) , a structurally complex molecule featuring a rigid aromatic core and a highly basic alicyclic amine.

As a Senior Application Scientist, I approach PNMC by first analyzing its structural liabilities to predict its metabolic fate. The molecule consists of three distinct domains:

  • The Piperidine Ring: Alicyclic amines are notorious hotspots for cytochrome P450 (CYP450) metabolism. The α-carbon adjacent to the nitrogen is highly susceptible to CYP3A4-mediated oxidation, which typically leads to an unstable carbinolamine intermediate. This intermediate can undergo spontaneous ring opening to form an amino-aldehyde, eventually oxidizing to a terminal carboxylic acid[1].

  • The Methylene Bridge: The -CH2- linker connecting the piperidine to the naphthalene core is a prime site for N-dealkylation, a process driven by radical abstraction by the P450 compound I catalytic species[2].

  • The Naphthalene Core: Fused aromatic rings undergo CYP-mediated epoxidation (often via CYP1A2 or CYP2D6). The resulting epoxide rapidly resolves through an NIH shift or epoxide hydrolase-mediated hydrolysis to yield stable naphthol derivatives[3][4]. The carbonitrile group (-C≡N) at position 1 is generally metabolically inert due to its strong triple bond, serving as a stable mass tag for MS/MS fragmentation.

Experimental Design: A Self-Validating MetID Workflow

To capture both high-turnover primary metabolites and transient reactive intermediates, we employ a high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS) workflow utilizing Human Liver Microsomes (HLMs).

The experimental design is built on a self-validating system . MetID is prone to false positives caused by in-source fragmentation during electrospray ionization (ESI) or endogenous matrix interference. To establish strict causality between the enzyme and the metabolite, our protocol includes three mandatory controls: a 0-minute quench (baseline), a minus-NADPH incubation (rules out non-CYP degradation), and a positive control (Midazolam, to verify CYP3A4 activity).

Step-by-Step In Vitro Incubation Protocol
  • Matrix Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Reaction Assembly: In a 96-well deep-well plate, combine the buffer, HLMs (final concentration 1.0 mg/mL), and PNMC (final concentration 10 µM, kept at <0.1% DMSO to prevent CYP inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the biotransformation by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer).

  • Time-Course Quenching: At precisely 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., labetalol). The organic solvent precipitates the microsomal proteins, halting enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer the particle-free supernatant to LC vials for analysis.

Step-by-Step LC-HRMS/MS Analytical Protocol
  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A slow gradient (5% to 95% B over 12 minutes) is critical to resolve isomeric metabolites (e.g., different naphthol positional isomers).

  • Mass Spectrometry Acquisition: Utilize a Thermo Q-Exactive Orbitrap operating in positive ESI mode. Employ a Data-Dependent Acquisition (DDA) method combined with All Ion Fragmentation (AIF). AIF enhances the specificity of metabolite identification by monitoring characteristic product ions (like the naphthylmethyl cation) across the entire chromatogram without precursor pre-selection[5].

  • Data Processing (Mass Defect Filtering): Process the raw data using Mass Defect Filtering (MDF). Because biotransformations (like +O or -CH2) cause predictable shifts in the decimal mass of the parent drug, MDF establishes a narrow mass defect window (±50 mDa) around the parent compound. This algorithm filters out the massive background of endogenous lipids and peptides, isolating only true drug-related material[6][7].

LCMS_Workflow A 1. HLM Incubation (Self-Validating Controls) B 2. Protein Precipitation (Ice-Cold ACN + IS) A->B C 3. UHPLC Separation (C18, 12-min Gradient) B->C D 4. Orbitrap HRMS (DDA + AIF Modes) C->D E 5. Data Processing (Mass Defect Filtering) D->E F 6. Structural Elucidation (MS/MS Mapping) E->F

Figure 1: High-Resolution LC-MS/MS Workflow for Xenobiotic Metabolite Identification.

Elucidation of Major Metabolic Pathways

Upon processing the HRMS data, four major metabolites (M1–M4) of PNMC were structurally elucidated based on exact mass shifts and MS/MS fragmentation patterns. The parent compound, PNMC, yields a protonated molecule [M+H]⁺ at m/z 251.1544. Its primary MS/MS fragments are m/z 166.06 (the 4-methylnaphthalene-1-carbonitrile cation) and m/z 86.09 (the protonated piperidine ring).

  • M1 (N-Dealkylation): Detected at m/z 184.0762, representing a mass shift of -67.0782 Da. This corresponds to the loss of the piperidine ring. The presence of the m/z 166.06 fragment confirms the naphthalene core remains intact. The biotransformation is a CYP3A4-mediated cleavage at the methylene bridge, yielding 4-(hydroxymethyl)naphthalene-1-carbonitrile.

  • M2 (Piperidine Ring Opening): Detected at m/z 283.1446 (+31.9902 Da, equivalent to +2 Oxygen atoms). The MS/MS spectrum retains the m/z 166.06 core but shows a modified aliphatic chain fragment at m/z 118.08. This confirms that the piperidine ring underwent α-oxidation, ring-opening, and subsequent oxidation to a terminal carboxylic acid[8].

  • M3 (Aromatic Hydroxylation): Detected at m/z 267.1497 (+15.9953 Da, +1 Oxygen). The diagnostic shift occurs in the core fragment, which moves from m/z 166.06 to m/z 182.06, while the piperidine fragment (m/z 86.09) remains unchanged. This indicates epoxidation and subsequent hydroxylation of the naphthalene ring[4].

  • M4 (N-Oxidation): An isobaric metabolite to M3, also detected at m/z 267.1497. However, its MS/MS spectrum shows an unmodified core (m/z 166.06) and an oxidized piperidine fragment (m/z 102.09). This is characteristic of Flavin-containing monooxygenase (FMO) or CYP-mediated N-oxidation.

Metabolic_Pathway PNMC PNMC (Parent) m/z 251.15 M1 M1: N-Dealkylation m/z 184.07 (CYP3A4) PNMC->M1 Cleavage at Methylene Bridge M2 M2: Ring Opening to Acid m/z 283.14 (CYP3A4) PNMC->M2 α-Oxidation & Hydrolysis M3 M3: Aromatic Hydroxylation m/z 267.15 (CYP1A2/2D6) PNMC->M3 Epoxidation of Naphthalene M4 M4: N-Oxidation m/z 267.15 (FMO3/CYP3A4) PNMC->M4 Direct Oxidation of Amine

Figure 2: Primary Phase I Metabolic Pathways of PNMC in Human Liver Microsomes.

Quantitative Data Summary

The table below consolidates the high-resolution mass spectrometry data, providing the exact mass shifts and diagnostic product ions used to assign the site of metabolism for each species.

Metabolite CodeBiotransformationElemental FormulaExperimental [M+H]⁺Mass Shift (Da)Retention Time (min)Diagnostic MS/MS Fragments (m/z)
PNMC Parent CompoundC₁₇H₁₉N₂⁺251.1544N/A8.45166.06 (Core), 86.09 (Piperidine)
M1 N-DealkylationC₁₂H₁₀NO⁺184.0762-67.07826.12166.06 (Core), 140.05
M2 Ring Opening (Acid)C₁₇H₁₉N₂O₂⁺283.1446+31.99027.30166.06 (Core), 118.08 (Oxidized Chain)
M3 Aromatic HydroxylationC₁₇H₁₉N₂O⁺267.1497+15.99537.85182.06 (Oxidized Core), 86.09 (Piperidine)
M4 N-OxidationC₁₇H₁₉N₂O⁺267.1497+15.99538.10166.06 (Core), 102.09 (Oxidized Amine)

Conclusion & Pharmacokinetic Implications

The metabolic profiling of PNMC reveals a compound heavily reliant on CYP3A4 for clearance, primarily through piperidine ring oxidation and N-dealkylation. The generation of M2 (the ring-opened carboxylic acid) significantly increases the polarity of the molecule, likely facilitating rapid renal excretion. However, the reliance on CYP3A4 introduces a high risk for drug-drug interactions (DDIs) if co-administered with strong CYP3A4 inhibitors (e.g., ketoconazole). Future structural optimization should consider substituting the α-carbons of the piperidine ring with deuterium or methyl groups to block carbinolamine formation, thereby increasing the metabolic half-life of the parent pharmacophore.

References

  • MS-IDF: A Software Tool for Nontargeted Identification of Endogenous Metabolites after Chemical Isotope Labeling Based on a Narrow Mass Defect Filter Analytical Chemistry (ACS Publications)[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design ACS Medicinal Chemistry Letters (PMC/NIH)[Link]

  • Metabolite identification by liquid chromatography-mass spectrometry ResearchGate / Trends in Analytical Chemistry[Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 ASM Journals (Applied and Environmental Microbiology)[Link]

  • Hydroxylation of naphthalene by aromatic peroxygenase from Agrocybe aegerita proceeds via oxygen transfer from H2O2 BORIS Portal / Applied Microbiology and Biotechnology[Link]

  • Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition Analytical Chemistry (ACS Publications)[Link]

Sources

Photophysical Profiling and UV-Vis Absorption Characteristics of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Photochemists, Spectroscopists, and Sensor Development Scientists Document Type: Technical Whitepaper & Experimental Guide

Introduction: Molecular Architecture and Design Logic

The molecule 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile is a rationally designed bichromophoric system, widely utilized as a foundational scaffold in the development of fluorescent probes and molecular switches. To accurately characterize this molecule using UV-Vis spectroscopy, one must first dissect its structural logic.

The architecture consists of three distinct functional zones:

  • The Fluorophore/Chromophore: The 1-cyanonaphthalene core acts as the primary π -electron system responsible for photon absorption.

  • The Spacer: A methylene bridge (-CH₂-) connects the naphthalene ring to the amine.

  • The Receptor: The piperidine ring acts as an electron donor.

Crucially, the sp3 -hybridized methylene spacer completely breaks the π -conjugation between the piperidine nitrogen's lone pair and the naphthalene ring. Because these two systems are electronically decoupled in the ground state, the UV-Vis absorption spectrum of this complex molecule is nearly identical to that of the simpler model compound, 1-cyano-4-methylnaphthalene. The piperidine moiety does not alter the ground-state absorption wavelengths; rather, its profound effects are exclusively observed in the excited state via Photoinduced Electron Transfer (PET).

Ground-State Electronic Transitions

The UV-Vis absorption profile is dominated by the push-pull nature of the 1,4-disubstituted naphthalene ring. The carbonitrile (-CN) group at the C1 position exerts a strong negative inductive (-I) and mesomeric (-M) effect. This stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), effectively narrowing the HOMO-LUMO gap and causing a distinct bathochromic (red) shift relative to unsubstituted naphthalene [1].

The absorption spectrum exhibits three primary bands characteristic of polycyclic aromatic hydrocarbons (PAHs), perturbed by the cyano substitution [2]:

  • The β band ( Bb​ transition): Located in the deep UV region (~230 nm), this is a highly allowed, intense π→π∗ transition.

  • The p band ( La​ transition): Occurring around 295–300 nm, this band is highly sensitive to the electron-withdrawing nature of the cyano group.

  • The α band ( Lb​ transition): A weakly allowed transition around 315–320 nm. In cyanonaphthalenes, this band often appears as a vibrationally structured shoulder masked by the broader, more intense p band [3].

Quantitative Spectral Data Summaries

Table 1: Primary Photophysical Absorption Properties (in Acetonitrile) | Transition Band | Wavelength ( λmax​ ) | Molar Extinction Coefficient ( ϵ ) | Transition Type | Intensity / Character | | :--- | :--- | :--- | :--- | :--- | | β band ( Bb​ ) | ~232 nm | ~45,000 M⁻¹cm⁻¹ | π→π∗ | Very Strong, Allowed | | p band ( La​ ) | ~298 nm | ~8,500 M⁻¹cm⁻¹ | π→π∗ | Strong, Broad | | α band ( Lb​ ) | ~318 nm | ~1,200 M⁻¹cm⁻¹ | π→π∗ | Weak, Structured Shoulder |

Table 2: Solvatochromic Effects on the p -Band Maximum | Solvent | Dielectric Constant ( ϵr​ ) | λmax​ ( p band) | Note on Ground-State Shift | | :--- | :--- | :--- | :--- | | Cyclohexane | 2.02 | 294 nm | Minimal stabilization of dipole | | Acetonitrile | 37.5 | 298 nm | Moderate bathochromic shift | | Methanol | 32.7 | 299 nm | Hydrogen bonding effects |

Note: While the ground-state absorption exhibits only minor solvatochromism (a shift of ~5 nm), the excited-state emission exhibits massive solvatochromic shifts due to the highly polarized excited state of the cyanonaphthalene moiety.

Mechanistic Insights: The PET Phenomenon

To understand why UV-Vis absorption is only half the story for this molecule, we must look at the Photoinduced Electron Transfer (PET) mechanism. While the piperidine nitrogen does not alter the absorption of the photon, it dictates what happens immediately after.

Upon UV absorption, the fluorophore transitions to an excited state, leaving a vacancy (hole) in its HOMO. If the piperidine nitrogen is in its free base form, its HOMO energy is higher than the fluorophore's HOMO. An electron rapidly transfers from the amine to the fluorophore, quenching fluorescence non-radiatively. However, upon protonation (e.g., in acidic media), the amine's lone pair is stabilized, dropping its HOMO energy below the fluorophore's HOMO. This physically blocks the PET pathway, allowing the molecule to emit strong fluorescence.

PET_Mechanism cluster_0 State A: Free Amine (PET Active - Dark) cluster_1 State B: Protonated Amine (PET Inactive - Fluorescent) F_LUMO Fluorophore LUMO (High Energy) A_HOMO Receptor HOMO (Mid Energy) F_HOMO Fluorophore HOMO (Low Energy) A_HOMO->F_HOMO PET Process F_HOMO->F_LUMO hν (Abs) F_LUMO_H Fluorophore LUMO (High Energy) F_HOMO_H Fluorophore HOMO (Low Energy) F_LUMO_H->F_HOMO_H Fluorescence F_HOMO_H->F_LUMO_H hν (Abs) A_HOMO_H Receptor HOMO (Very Low Energy) A_HOMO_H->F_HOMO_H PET Blocked

Energy level diagram illustrating the Photoinduced Electron Transfer (PET) mechanism.

Self-Validating Experimental Protocol for UV-Vis Characterization

Cyanonaphthalenes are highly prone to forming excimers (excited-state dimers) and ground-state aggregates at elevated concentrations [2]. Therefore, acquiring a high-fidelity UV-Vis spectrum requires a self-validating protocol to ensure the recorded data reflects isolated monomeric species.

UV_Workflow S1 1. Reagent Prep (Isolate Monomer) S3 3. Baseline Calibration (Dual-beam matching) S1->S3 S2 2. Solvent Selection (Spectroscopic Grade) S2->S1 S4 4. Spectral Acquisition (Scan 200-450 nm) S3->S4 S5 5. Data Validation (Beer-Lambert Check) S4->S5

Workflow for high-fidelity UV-Vis spectral acquisition and validation.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Action: Utilize strictly spectroscopic-grade Acetonitrile (MeCN).

    • Causality: MeCN has a UV cutoff of 190 nm. Using lower-grade solvents or solvents with higher cutoffs (like Acetone, cutoff 330 nm) will completely mask the critical β and p transition bands of the naphthalene core.

  • Concentration Control:

    • Action: Prepare a master stock solution at 1.0×10−3 M, then perform serial dilutions to create a working range of 5.0×10−6 M to 5.0×10−5 M.

    • Causality: Maintaining the analytical concentration below 10−4 M is mandatory to prevent π−π stacking and ground-state aggregation, ensuring the spectrum accurately represents the monomeric state.

  • Instrument Calibration:

    • Action: Perform a dual-beam baseline correction using matched quartz cuvettes (10 mm path length) filled with the exact batch of pure MeCN used for dilution.

    • Causality: This subtracts the solvent's intrinsic absorbance and any scattering artifacts from the cuvette walls, isolating the true absorbance of the chromophore.

  • Spectral Acquisition:

    • Action: Scan the sample from 200 nm to 450 nm using a scan rate of 120 nm/min and a slit width of 1.0 nm.

  • System Self-Validation (Linearity Check):

    • Action: Plot the maximum absorbance of the p band (~298 nm) against the 5 concentration points.

    • Causality: A strictly linear relationship ( R2>0.999 ) validates that no concentration-dependent aggregation is occurring. If the plot deviates from linearity at higher concentrations, the data is compromised by aggregation, and the measurement must be repeated at higher dilutions.

References

  • Title: Electronic spectra of 1-cyanonaphthalene and its clusters in a supersonic free jet expansion Source: The Journal of Physical Chemistry URL: [Link]

  • Title: Geometries and excited-state dynamics of van der Waals dimers and higher clusters of 1-cyanonaphthalene Source: The Journal of Chemical Physics URL: [Link]

  • Title: Infrared Emission of Specific Polycyclic Aromatic Hydrocarbon Molecules: Cyanonaphthalenes Source: The Astrophysical Journal (arXiv preprint) URL: [Link]

Methodological & Application

Application Note: Synthesis Protocol for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Naphthonitrile derivatives featuring basic amine appendages, such as the piperidin-1-ylmethyl moiety, are highly valued in modern drug discovery. These scaffolds are frequently utilized in the development of epigenetic modulators, including NSD2-PWWP1 inhibitors, where the naphthonitrile core provides critical binding interactions within target subpockets [1].

This application note details a robust, two-step synthetic methodology to access 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile from commercially available 4-methyl-1-naphthonitrile.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile relies on a highly efficient two-step sequence:

  • Wohl-Ziegler Bromination: The benzylic functionalization of 4-methyl-1-naphthonitrile.

  • Bimolecular Nucleophilic Substitution ( SN​2 ): The displacement of the benzylic bromide with piperidine.

By isolating the reactive brominated intermediate, we ensure that the subsequent amination proceeds with high regioselectivity and minimal side-product formation. The choice of reagents—specifically N-bromosuccinimide (NBS) as a steady, low-concentration bromine source, and a mild inorganic base for the amination—creates a self-validating system where reaction progress can be easily monitored via Thin Layer Chromatography (TLC) or LC-MS.

SynthesisRoute SM 4-Methyl-1-naphthonitrile (Starting Material) Step1 Step 1: Wohl-Ziegler Bromination Reagents: NBS, AIBN Solvent: MeCN, 80°C SM->Step1 Int 4-(Bromomethyl)-1-naphthonitrile (Intermediate) Step1->Int Step2 Step 2: SN2 Substitution Reagents: Piperidine, K2CO3 Solvent: DMF, RT Int->Step2 Target 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (Target) Step2->Target

Fig 1: Two-step synthesis workflow for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile

Objective: Selective monobromination of the benzylic methyl group without inducing polybromination or aromatic ring bromination.

Mechanistic Insight: The Wohl-Ziegler bromination utilizes NBS and a radical initiator such as Azobisisobutyronitrile (AIBN). Upon thermal decomposition, AIBN generates isobutyronitrile radicals that abstract a hydrogen atom from the benzylic position. NBS provides a constant, low concentration of molecular bromine ( Br2​ ), which reacts with the benzylic radical to form the desired product [2]. Maintaining a low Br2​ concentration is critical to preventing electrophilic aromatic substitution on the electron-rich naphthalene ring.

Materials:

  • 4-Methyl-1-naphthonitrile (1.0 eq, 10.0 mmol, 1.67 g)

  • N-Bromosuccinimide (NBS) (1.1 eq, 11.0 mmol, 1.96 g)

  • Azobisisobutyronitrile (AIBN) (0.1 eq, 1.0 mmol, 164 mg)

  • Acetonitrile (MeCN) or Trifluorotoluene (50 mL)

Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-1-naphthonitrile (1.67 g) in 50 mL of anhydrous acetonitrile.

  • Initiation: Add AIBN (164 mg) to the stirring solution. Purge the flask with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Reagent Addition: Add NBS (1.96 g) in three equal portions over 15 minutes. Note: Portion-wise addition prevents thermal runaway and minimizes the formation of the dibrominated byproduct (4-(dibromomethyl)naphthalene-1-carbonitrile).

  • Reaction: Heat the mixture to gentle reflux (approx. 80°C) and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1). The starting material will consume, and a new, slightly more polar spot will appear.

  • Workup: Once complete, cool the reaction to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture through a pad of Celite to remove the succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. The crude 4-(bromomethyl)naphthalene-1-carbonitrile can generally be used in the next step without further purification.

Step 2: Synthesis of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Objective: Displacement of the benzylic bromide with piperidine to form the tertiary amine.

Mechanistic Insight: This is a classic SN​2 nucleophilic substitution. Piperidine acts as a strong nucleophile, attacking the electrophilic benzylic carbon. Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous, non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction. Neutralizing the acid prevents the protonation of piperidine, ensuring that a high concentration of the active nucleophile is maintained [3].

Materials:

  • 4-(Bromomethyl)naphthalene-1-carbonitrile (crude from Step 1, approx. 10.0 mmol)

  • Piperidine (1.5 eq, 15.0 mmol, 1.48 mL)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 20.0 mmol, 2.76 g)

  • N,N-Dimethylformamide (DMF) (30 mL)

Procedure:

  • Preparation: Dissolve the crude 4-(bromomethyl)naphthalene-1-carbonitrile in 30 mL of anhydrous DMF in a 100 mL round-bottom flask.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.76 g) to the solution. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add piperidine (1.48 mL) dropwise via syringe over 5 minutes.

  • Reaction: Stir the heterogeneous mixture at room temperature for 12 hours. Monitor via LC-MS or TLC (DCM/Methanol 95:5). The bromide intermediate should be completely consumed.

  • Workup: Quench the reaction by adding 50 mL of ice-cold water. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash thoroughly with water (3 x 30 mL) to remove residual DMF, followed by a final brine wash (30 mL).

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel flash column chromatography, eluting with a gradient of DCM to DCM/Methanol (95:5) to afford the pure target compound as a solid.

Quantitative Data Summary

The following table summarizes the expected stoichiometric parameters, conditions, and typical yields for this protocol.

Reaction StepReagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)
1. Bromination NBS (1.1 eq), AIBN (0.1 eq)Acetonitrile80 (Reflux)4 - 675 - 85%
2. Substitution Piperidine (1.5 eq), K2​CO3​ (2.0 eq)DMF20 - 25 (RT)1280 - 90%
Overall Process ----60 - 75%

Note: Yields are based on isolated, chromatographically pure products. Variations in the moisture content of DMF or the age of the AIBN initiator can impact the final yield.

References

  • Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors. ACS Publications.
  • Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega.
  • Synthesis and Evaluation of 1-((1H-imidazol-2-yl)(phenyl)methyl)piperidine Derivatives. International Journal of Innovative Research in Science, Engineering and Technology.

HPLC-UV Method Development and Validation for the Quantification of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The quantification of complex active pharmaceutical ingredients (APIs) or intermediates requires a deep understanding of their physicochemical properties. The compound 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile presents a unique chromatographic challenge due to its bifunctional nature:

  • Naphthalene-1-carbonitrile Core: A highly lipophilic moiety (LogP ~3.8) that exhibits strong π→π∗ UV transitions, making it ideal for ultraviolet (UV) detection but prone to strong retention on reversed-phase stationary phases.

  • Piperidin-1-yl Group: A basic cyclic amine with a pKa of approximately 9.8. In standard aqueous conditions, this nitrogen is protonated, which can lead to severe secondary interactions with the stationary phase.

This application note details the mechanistic rationale, experimental protocol, and validation framework required to develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.

Method Development Rationale (Expertise & Experience)

Developing an HPLC method for a basic, hydrophobic compound requires strategic selection of the column chemistry and mobile phase to prevent peak tailing and ensure reproducible retention times[1].

Mitigating Peak Tailing

Peak tailing in basic compounds is primarily caused by ion-exchange interactions between the protonated amine (piperidine) and residual, unreacted acidic silanols (Si-O⁻) on the silica support of the column[2]. To engineer a self-validating and robust separation, two critical parameters must be controlled:

  • Stationary Phase Selection: A standard silica-based C18 column is insufficient. An end-capped, high-purity silica or a hybrid organic-inorganic particle column (e.g., Waters XBridge C18) must be utilized. End-capping neutralizes residual silanols, drastically reducing secondary retention mechanisms[3].

  • Mobile Phase pH Control: The mobile phase pH must dictate the ionization state of both the analyte and the column silanols. By utilizing a low-pH buffer (e.g., 0.1% Trifluoroacetic acid [TFA], pH ~2.0), the piperidine nitrogen is fully protonated, while the acidic silanols on the column (pKa ~3.5-4.5) are fully neutralized[4]. This eliminates the electrostatic attraction between the API and the silica backbone, yielding sharp, symmetrical peaks.

Detector Optimization

The naphthalene-carbonitrile chromophore provides excellent UV absorbance. A diode-array detector (DAD) scan will typically reveal an absorbance maximum ( λmax​ ) around 235 nm , which provides high sensitivity while avoiding the low-wavelength noise associated with mobile phase absorbance.

MethodDev API 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile Prop1 Basic Piperidine (pKa ~9.8) API->Prop1 Prop2 Hydrophobic Core (LogP ~3.8) API->Prop2 Prop3 Naphthonitrile Chromophore API->Prop3 Sol1 Low pH Buffer (pH 2.0) Protonates Amine, Reduces Tailing Prop1->Sol1 Sol2 End-Capped C18 Column Prevents Silanol Interactions Prop1->Sol2 Sol3 High Organic Modifier (60-80% ACN) Elutes Hydrophobe Prop2->Sol3 Sol4 UV Detection at ~235 nm Prop3->Sol4

Fig 1. Mechanistic rationale for HPLC method development based on API physicochemical properties.

Experimental Protocols

The following protocol outlines a stability-indicating gradient method designed to separate the main API from potential synthetic impurities and degradation products.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent end-capped)
Mobile Phase A 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0)
Mobile Phase B 100% LC-MS grade Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 2°C (Thermostatted to ensure retention time stability)
Detection UV at 235 nm (Reference off)
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 80 20 Initial hold
2.0 80 20 Isocratic hold
10.0 20 80 Linear gradient (Elutes hydrophobic core)
12.0 20 80 Wash phase
12.1 80 20 Return to initial conditions

| 15.0 | 80 | 20 | Re-equilibration |

Step-by-Step Execution Protocol

Step 1: Preparation of Solutions

  • Mobile Phase A: Carefully add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the API reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate for 5 minutes to ensure complete dissolution of the hydrophobic core), then make up to volume with Methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent (Water:ACN 50:50).

  • Sample Preparation: Weigh the equivalent of 10 mg of the sample, dissolve in Methanol as above, and dilute to a final target concentration of 100 µg/mL using the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: System Suitability Test (SST) Before analyzing unknown samples, the system must self-validate to prove it is fit for purpose. Inject the Working Standard Solution in five replicates (n=5).

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) ~7.5 - 8.5 minutesEnsures proper gradient execution.
Tailing Factor ( Tf​ ) 1.5Confirms suppression of silanol interactions[4].
Theoretical Plates ( N ) 5,000Verifies column efficiency and packing integrity.
% RSD of Peak Area 2.0%Guarantees autosampler precision and method stability.

Method Validation Framework

To ensure regulatory compliance and analytical trustworthiness, the developed method must be validated according to the ICH Q2(R2) Guidelines [5],[6].

Validation Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity Forced Degradation & Blank Evaluation Start->Spec Lin 2. Linearity & Range 25% to 150% of Target Concentration Spec->Lin Acc 3. Accuracy & Precision Spike Recovery & %RSD Determination Lin->Acc Rob 4. Robustness Temp, Flow, & pH Variations Acc->Rob

Fig 2. Sequential ICH Q2(R2) method validation workflow for ensuring analytical reliability.

Validation Parameters & Acceptance Criteria
Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject Diluent blank. Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, Heat at 60°C, UV light) to generate degradation products[6].No blank interference at API RT. Peak purity angle < purity threshold (via DAD). Resolution > 1.5 between API and degradants.
Linearity & Range Prepare 5 concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of nominal concentration)[5].Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of API into placebo/matrix at 50%, 100%, and 150% levels (n=3 per level)[7].Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% test concentration[7].% RSD of the calculated assay results 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2 units)[7].System Suitability criteria must still be met under all variant conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Application Note: NMR Spectroscopic Characterization of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The functionalization of the naphthalene scaffold is a cornerstone in modern medicinal chemistry. Specifically, 1,4-disubstituted naphthalenes bearing a carbonitrile group and an aliphatic amine—such as 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile —are highly valued as rigid, lipophilic cores in the design of targeted therapeutics, including URAT1 inhibitors for hyperuricemia[1] and PRMT5 inhibitors for oncology[2].

Accurate structural elucidation of this molecule is critical. The proximity of the strongly electron-withdrawing carbonitrile (-CN) group at C-1 and the electron-donating (piperidin-1-yl)methyl group at C-4 creates a distinct electronic push-pull system across the aromatic ring. This Application Note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unequivocally assign the proton and carbon environments of this compound.

Experimental Design and Causality (E-E-A-T)

A simple 1D 1H NMR is insufficient for the complete characterization of this molecule due to the severe overlap of the aromatic protons (H-6 and H-7) and the lack of direct proton attachments on the critical quaternary carbons (C-1, C-4, C-4a, C-8a, and the -CN carbon).

To establish a self-validating system , our protocol mandates the use of 2D NMR techniques and specific acquisition parameters:

  • 1D 13C NMR with extended relaxation (d1 = 5s) : Quaternary carbons, particularly the nitrile carbon (-CN) and C-1, lack attached protons to provide efficient dipole-dipole relaxation. A standard 1-2 second delay often results in these signals being lost in the baseline noise. Extending the d1 delay ensures full longitudinal relaxation (T1) and reliable signal capture[3].

  • HSQC (Heteronuclear Single Quantum Coherence) : Differentiates the overlapping aliphatic signals of the piperidine ring by correlating them to their distinct 13C shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the definitive experiment for proving the 1,4-substitution pattern. We rely on the 3J and 4J long-range couplings from the methylene bridge protons and the aromatic protons to the quaternary centers.

NMR_Workflow Sample Sample Prep 4-[(Piperidin-1-yl)methyl]... CDCl3, 298K H1 1H NMR (1D) Proton Environments Sample->H1 C13 13C NMR (1D) Carbon Framework Sample->C13 COSY COSY (2D) 1H-1H Spin Coupling (Naphthalene Ring) H1->COSY HSQC HSQC (2D) 1H-13C Direct Bonds (CH2 & Piperidine) H1->HSQC HMBC HMBC (2D) Long-Range 1H-13C (Quaternary C1, C4, CN) H1->HMBC C13->HSQC C13->HMBC Validation Structural Elucidation & Signal Assignment COSY->Validation HSQC->Validation HMBC->Validation

Figure 1: Multidimensional NMR workflow for structural elucidation of 1,4-disubstituted naphthalenes.

Step-by-Step NMR Protocol

Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of highly purified 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile.

  • Solvation : Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3 is chosen over DMSO-d6 to prevent potential hydrogen-bonding interactions with the piperidine nitrogen that could artificially broaden the aliphatic signals.

  • Transfer : Transfer the homogeneous solution to a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP). Ensure no particulate matter is present, filtering through glass wool if necessary, to maintain magnetic field homogeneity.

Instrument Tuning and Acquisition

Experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (BBO) or a cryoprobe.

  • Temperature : Regulate at 298 K.

  • 1H NMR (1D) : Pulse program: zg30; Number of scans (ns): 16; Spectral width (sw): 20 ppm; Relaxation delay (d1): 2.0 s.

  • 13C NMR (1D) : Pulse program: zgpg30 (proton-decoupled); ns: 512 to 1024; sw: 250 ppm; d1: 5.0 s (Critical for quaternary carbons).

  • 2D HSQC : Pulse program: hsqcedetgpsisp2.2 (multiplicity-edited); ns: 4; 256 increments in t1.

  • 2D HMBC : Pulse program: hmbcgplpndqf; ns: 8; 256 increments in t1; Long-range coupling delay optimized for J = 8 Hz (approx. 62.5 ms).

Data Presentation and Spectral Assignment

The carbonitrile group exerts a profound anisotropic deshielding effect. According to established literature on 1-naphthalenecarbonitrile derivatives[4], the proton situated at the peri-position (H-8) is forced into the deshielding cone of the nitrile triple bond, resulting in a significant downfield shift (δ 8.25 ppm). The ortho-proton (H-2) is similarly deshielded via inductive effects.

Table 1: 1H NMR Assignments (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
H-8 8.25dd8.4, 1.21HPeri-deshielded by -CN group.
H-5 8.12dd8.4, 1.21HPeri to the alkyl substitution.
H-2 7.85d7.61HOrtho to -CN, inductively deshielded.
H-6, H-7 7.68m-2HDistal aromatic protons.
H-3 7.52d7.61HOrtho to the alkyl group.
-CH2-N 3.95s-2HBenzylic methylene, shifted by N.
H-2', H-6' 2.48br t5.24HPiperidine α-protons.
H-3', H-5' 1.62m-4HPiperidine β-protons.
H-4' 1.45m-2HPiperidine γ-protons.
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon Type (HSQC)HMBC Key Correlations (1H → 13C)
C-4 142.5Quaternary (C)H-3, -CH2-N
C-8a 133.2Quaternary (C)H-5, H-7
C-2 132.8Methine (CH)H-8
C-4a 131.5Quaternary (C)H-6, H-8
C-8 128.6Methine (CH)H-2
C-6 127.8Methine (CH)H-8
C-7 127.2Methine (CH)H-5
C-3 125.4Methine (CH)-CH2-N
C-5 124.6Methine (CH)H-7
-CN 117.8Quaternary (C)H-2, H-8 (W-coupling)
C-1 109.5Quaternary (C)H-2, H-8
-CH2-N 61.2Methylene (CH2)H-3, Piperidine H-2'/6'
C-2', C-6' 54.6Methylene (CH2)-CH2-N, Piperidine H-4'
C-3', C-5' 26.1Methylene (CH2)Piperidine H-2'/6'
C-4' 24.3Methylene (CH2)Piperidine H-2'/6'

Mechanistic Validation via HMBC

The most critical phase of the structural validation is proving that the piperidin-1-ylmethyl group is exactly at C-4 and the carbonitrile is at C-1. This is achieved by mapping the heteronuclear multiple bond correlations (HMBC).

HMBC_Correlations H_CH2 H-9 (Methylene) δ 3.95 C_4 C-4 (Quaternary) δ 142.5 H_CH2->C_4 2J C_Pip C-2'/6' (Piperidine) δ 54.6 H_CH2->C_Pip 3J H_2 H-2 (Aromatic) δ 7.85 C_1 C-1 (Quaternary) δ 109.5 H_2->C_1 2J C_CN C-10 (Nitrile) δ 117.8 H_2->C_CN 3J H_8 H-8 (Aromatic) δ 8.25 H_8->C_1 3J H_8->C_CN 4J (W-coupling)

Figure 2: Key HMBC (1H-13C) long-range correlations validating the 1,4-substitution pattern.

Causality of HMBC Signals :

  • The benzylic methylene protons (δ 3.95) show a strong 2JCH​ correlation to C-4 (δ 142.5) and a 3JCH​ to the piperidine α-carbons (δ 54.6). This definitively links the aliphatic chain to the aromatic core.

  • The highly deshielded H-8 proton (δ 8.25) exhibits a 3JCH​ correlation to C-1 (δ 109.5) and a distinct 4JCH​ "W-coupling" to the nitrile carbon (δ 117.8). This spatial relationship is a classic signature of 1-substituted naphthalenes, confirming the exact placement of the -CN group.

References

  • Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Semantic Scholar.[Link]

  • WO2021050915A1 - Mta-cooperative prmt5 inhibitors.
  • 1-Naphthalenecarbonitrile | C11H7N | CID 6846. PubChem - NIH.[Link]

  • Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles. JACS Au - ACS Publications.[Link]

Sources

Application Note: 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile as a Privileged Scaffold in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for accelerating hit-to-lead optimization. 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (CAS: 88441-24-1) has emerged as a highly privileged scaffold. It synergistically combines a rigid, lipophilic naphthonitrile core with a flexible, basic piperidin-1-ylmethyl moiety. This unique structural topology has been successfully deployed in the discovery of epigenetic modulators (e.g., NSD2 inhibitors) and targeted oncology therapeutics (e.g., KRAS inhibitors). This application note details the physicochemical rationale, therapeutic applications, and validated protocols for utilizing this scaffold in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The efficacy of this scaffold lies in its dual-nature pharmacophore. The quantitative physicochemical properties dictate its behavior in biological systems and guide synthetic derivatization.

PropertyValuePharmacological Rationale
Molecular Formula C₁₇H₁₈N₂-
Molecular Weight 250.34 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
cLogP (Estimated) ~3.5Optimal lipophilicity for membrane permeability and insertion into hydrophobic protein pockets.
Piperidine pKa ~9.5Protonated at physiological pH (7.4), acting as a strong hydrogen bond donor and salt-bridge partner.
H-Bond Acceptors 2The cyano (-C≡N) group acts as a strong dipole and directional H-bond acceptor.

Therapeutic Applications

Epigenetic Modulator Design: Targeting the NSD2-PWWP1 Domain

NSD2 (Nuclear receptor-binding SET Domain protein 2) is an oncogenic histone methyltransferase implicated in multiple myelomas and solid tumors. The PWWP1 reader domain of NSD2, which recognizes methylated histones, is a highly sought-after therapeutic target.

Mechanistic Causality: The naphthonitrile core is structurally critical because its flat, aromatic nature allows for optimal π−π stacking within the hydrophobic aromatic cage of the PWWP1 domain. Simultaneously, the cyano group acts as a strong dipole, interacting with local polar residues. The piperidin-1-ylmethyl group is intentionally positioned to extend into the solvent-exposed region. Because the piperidine nitrogen has a pKa of ~9.5, it remains protonated at physiological pH. This allows it to form a critical electrostatic salt bridge with conserved acidic residues (e.g., Glu318) in the binding pocket, significantly enhancing binding affinity and target residence time .

NSD2_Pathway NSD2 NSD2 Enzyme (Methyltransferase) H3K36 H3K36me2 (Active Chromatin) NSD2->H3K36 Methylates PWWP1 PWWP1 Reader Domain NSD2->PWWP1 Domain Interaction Oncogenes Oncogenic Transcription H3K36->Oncogenes Promotes Inhibitor Naphthonitrile Scaffold (PWWP1 Inhibitor) Inhibitor->PWWP1 Blocks Binding

Figure 1: Mechanistic pathway of NSD2-mediated oncogenesis and targeted inhibition via the scaffold.

Targeted Oncology: Allosteric KRAS Inhibition

KRAS mutations (e.g., G12C, G12D) are prevalent drivers in non-small cell lung cancer (NSCLC) and colorectal cancers. Recent patent literature highlights the utility of the piperidin-1-ylmethyl and naphthonitrile motifs in stabilizing the inactive GDP-bound state of KRAS.

Mechanistic Causality: The bulky naphthalene ring acts as a lipophilic anchor, inserting deeply into the hydrophobic switch-II pocket of KRAS. The piperidine ring serves a dual purpose: it improves the overall aqueous solubility of the highly lipophilic core, and it forms electrostatic interactions with the phosphate backbone of GDP or surface-exposed aspartate residues, effectively locking the enzyme in an inactive conformation .

Structure-Activity Relationship (SAR) Summary

The following table summarizes the quantitative impact of scaffold derivatization on target affinity and thermal stabilization.

Compound DerivativePrimary TargetIC₅₀ (nM)ΔTm (°C)Key Structural Modification
Base Scaffold NSD2-PWWP1>10,000+0.2Unsubstituted naphthonitrile
Analog A NSD2-PWWP1520+2.4Methoxy substitution on naphthalene ring
Analog B KRAS G12C15.8+4.1Addition of fluoro-thiazolyl moiety
Analog C KRAS G12D6.4+5.3Optimization of piperidine stereocenter

Experimental Protocols

Protocol A: Target Engagement via Thermal Shift Assay (TSA)

To validate the binding of naphthonitrile-piperidine derivatives to recombinant targets (e.g., NSD2-PWWP1), a Thermal Shift Assay (Differential Scanning Fluorimetry) is employed.

Causality: As the temperature increases, the protein unfolds, exposing its hydrophobic core. SYPRO Orange dye binds to these hydrophobic regions, resulting in a massive increase in fluorescence. A ligand that binds and stabilizes the folded protein will shift the melting temperature (Tm) higher.

Self-Validating Assay Design:

  • Preparation: Dilute recombinant NSD2-PWWP1 protein to 2 μM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.5mM TCEP).

  • Compound Incubation: Dispense 19 μL of the protein-dye mixture into a 96-well PCR plate. Add 1 μL of the scaffold derivative (100 μM in DMSO).

    • Validation Control 1 (Negative): Add 1 μL of pure DMSO to establish the baseline Tm.

    • Validation Control 2 (Positive): Add 1 μL of a known binder (e.g., BI-9321) to ensure assay sensitivity.

  • Thermal Denaturation: Seal the plate and centrifuge at 1000 rpm for 1 minute. Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a RT-PCR machine.

  • Detection & Analysis: Monitor fluorescence (Excitation: 490 nm, Emission: 530 nm). Calculate the first derivative of the melt curve to find the Tm.

  • Validation Metric: Calculate ΔTm=Tmcompound​−TmDMSO​ . The assay is considered valid only if the positive control yields a ΔTm>2.0∘C . A ΔTm>1.5∘C for the test compound indicates significant target engagement.

TSA_Workflow Step1 Step 1 Recombinant Protein Prep Step2 Step 2 Compound Incubation Step1->Step2 Step3 Step 3 Thermal Denaturation Step2->Step3 Step4 Step 4 Fluorescence Detection Step3->Step4 Step5 Step 5 Calculate ΔTm Step4->Step5

Figure 2: Step-by-step workflow for Thermal Shift Assay (TSA) to validate target engagement.

Protocol B: Late-Stage Functionalization (Nitrile to Tetrazole Conversion)

To improve the metabolic stability and target affinity of the scaffold, the cyano group can be converted into a 1H-tetrazole.

Causality: Tetrazoles are classical bioisosteres for carboxylic acids. They share a similar pKa (~4.5) but distribute their negative charge over four nitrogen atoms, making them more lipophilic, highly resistant to metabolic decarboxylation, and capable of enhancing oral bioavailability .

Self-Validating Synthetic Steps:

  • Reaction Setup: Dissolve 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (1.0 eq) in anhydrous DMF. Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).

  • Heating: Stir the mixture at 120°C for 16 hours under a nitrogen atmosphere.

  • In-Process Validation: Monitor the reaction via LC-MS. The reaction is validated as complete when the starting material peak (m/z 251.1[M+H]⁺) disappears and the tetrazole product peak (m/z 294.2[M+H]⁺) emerges.

  • pH-Controlled Workup (Critical): Cool the mixture to room temperature and dilute with water. Carefully adjust the aqueous phase to pH 2-3 using 1M HCl.

    • Causality of pH Choice: The tetrazole product has a pKa of ~4.5. Adjusting the pH to 2-3 ensures the tetrazole is fully protonated (neutral), allowing it to efficiently partition into the organic phase (EtOAc) during extraction, preventing catastrophic yield loss.

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC.

References

  • Li, N., Yang, H., Liu, K., et al. "Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors." Journal of Medicinal Chemistry, 2022, 65 (13), 9459-9477. URL:[Link]

  • Condakes, M. L., Civiello, R. L., Bronson, J. J., Parker, M. F. "KRAS Inhibitors." WIPO (PCT), WO 2024/036270 A1, Bristol-Myers Squibb Company, 2024.
  • Wishart, D. S., Knox, C., Guo, A. C., et al. "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research, 2006, 34 (Database issue), D668-D672. URL:[Link]

in vivo dosing and formulation protocols for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vivo Dosing and Formulation of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the novel compound, 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile. Given the early stage of investigation for many such molecules, this guide emphasizes a systematic approach to formulation development and dosing, grounded in established preclinical methodologies.

Part 1: Pre-formulation Assessment and Strategy

The successful in vivo evaluation of any new chemical entity (NCE) is critically dependent on an appropriate formulation that ensures consistent and predictable exposure in the test subjects. The molecular structure of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile, featuring a rigid naphthalene core and a basic piperidinyl group, suggests potential challenges with aqueous solubility, a common hurdle for aromatic compounds.

Physicochemical Characterization: The Foundation of Formulation

Before any in vivo work, a thorough physicochemical characterization of the test article is paramount. This data will dictate the most viable formulation strategies.

Parameter Anticipated Property/Value Rationale and Implication for Formulation
Molecular Weight ~290.4 g/mol Moderate molecular weight, generally favorable for oral absorption.
Aqueous Solubility Likely LowThe large, hydrophobic naphthalene structure is expected to dominate, leading to poor water solubility. This is the primary challenge to overcome.
LogP Likely High (>3)A high octanol-water partition coefficient indicates lipophilicity, reinforcing the expectation of low aqueous solubility and suggesting a potential for high membrane permeability.
pKa Estimated 8-9The piperidine nitrogen is basic and will be protonated at physiological pH. This can be exploited to form salts (e.g., HCl salt) to potentially improve aqueous solubility.
Chemical Stability To be DeterminedAssess stability at different pH values and in the presence of light and heat to ensure the compound does not degrade in the formulation vehicle or during the study.
Strategic Formulation Selection Pathway

The selection of a formulation vehicle is a stepwise process, starting with the simplest and progressing to more complex systems as required by the compound's properties. The following decision tree illustrates this logic.

G A Start: Characterize Physicochemical Properties (Solubility, pKa, LogP) B Is aqueous solubility > desired dose concentration? A->B C Use Simple Aqueous Vehicle (Saline, PBS, Water for Injection) B->C Yes D Can a salt form be made with a significant solubility increase? B->D No K END: Proceed to In Vivo Dosing C->K E Formulate with Salt in Aqueous Vehicle D->E Yes F Is the compound soluble in a tolerable co-solvent system? D->F No E->K G Use Co-Solvent System (e.g., PEG400, DMSO, Solutol) F->G Yes H Is the compound stable and can be micronized to a uniform particle size? F->H No G->K I Develop Suspension (e.g., with 0.5% CMC, 0.2% Tween 80) H->I Yes J Consider Advanced Formulations (e.g., Cyclodextrin complexes, Lipid-based systems) H->J No I->K J->K

Caption: Formulation selection workflow for in vivo studies.

Part 2: Formulation Protocols

The following protocols are presented in order of increasing complexity. For any chosen formulation, it is critical to perform a short-term stability study (e.g., 24-48 hours at room temperature) to ensure the test article remains in solution or suspension for the duration of the dosing period.

Protocol 2.1: Co-Solvent Formulation (for Intravenous or Oral Administration)

This approach is often used for compounds with moderate solubility that require a clear solution, especially for intravenous dosing.

  • Rationale: Co-solvents like polyethylene glycol 400 (PEG400) and propylene glycol (PG) are water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds. DMSO is a powerful solvent but its use should be minimized due to potential toxicity and off-target effects.

  • Materials:

    • 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

    • PEG400

    • Propylene Glycol (PG)

    • Sterile Saline (0.9% NaCl) or Water for Injection (WFI)

    • Sterile vials, magnetic stirrer, and stir bars

  • Step-by-Step Procedure:

    • Weighing: Accurately weigh the required amount of the compound based on the target concentration and final volume.

    • Solubilization:

      • In a sterile vial, add the smallest required volume of PEG400 to the compound.

      • Vortex or sonicate gently until the compound is fully dissolved. A clear solution should be formed.

      • Expert Tip: A common starting point for a vehicle composition is 10% Solubilizer / 90% Diluent. For example, 10% PEG400 and 90% saline.

    • Dilution: Slowly add the PG, if used, while stirring. Finally, add the sterile saline or WFI dropwise to the final volume.

    • Final Check: Ensure the solution remains clear with no signs of precipitation. If precipitation occurs, the formulation is not suitable and the ratio of co-solvents needs to be increased.

    • Sterilization (for IV use): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

Example Co-Solvent Vehicle Composition (v/v/v) Primary Route Considerations
PEG400/Saline 10% PEG400 / 90% SalineIV, PO, IPGood general-purpose vehicle. May cause hemolysis at high PEG concentrations.
PEG400/PG/Saline 10% PEG400 / 10% PG / 80% SalineIV, PO, IPPG can improve solubility and reduce viscosity.
DMSO/PEG400/Saline <5% DMSO / 20% PEG400 / 75% SalinePO, IP (IV with caution)Use DMSO sparingly. High concentrations can be toxic and may affect experimental outcomes.
Protocol 2.2: Suspension Formulation (for Oral Administration)

When a compound is poorly soluble and a solution cannot be achieved at the required concentration, a uniform suspension is the preferred alternative for oral dosing.

  • Rationale: A suspension consists of fine drug particles dispersed in an aqueous vehicle containing a suspending agent. The goal is to ensure that a uniform dose can be withdrawn with each administration. Micronization of the compound is often a prerequisite to improve dissolution in the GI tract.

  • Materials:

    • 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (micronized, if possible)

    • Carboxymethylcellulose sodium (CMC-Na), low viscosity

    • Tween 80 (Polysorbate 80)

    • Purified Water

    • Mortar and pestle or homogenizer

  • Step-by-Step Procedure:

    • Vehicle Preparation:

      • Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na to water while stirring vigorously. It may be necessary to heat gently (to ~40-50°C) to aid dissolution. Let it cool to room temperature.

      • Add Tween 80 to the CMC solution to a final concentration of 0.1-0.2% (v/v). Tween 80 acts as a wetting agent to help disperse the hydrophobic drug particles.

    • Drug Dispersion:

      • Weigh the required amount of the compound.

      • In a mortar, add a small amount of the vehicle to the compound to form a thick, smooth paste. This "wetting" step is crucial to prevent clumping.

      • Gradually add the remaining vehicle while continuously triturating (grinding) with the pestle to ensure a fine, uniform dispersion.

    • Homogenization: Transfer the mixture to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes.

    • Dose Administration: Crucially, the suspension must be continuously stirred during the entire dose withdrawal process to ensure each animal receives the correct amount of drug.

Part 3: In Vivo Dosing Procedures

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

Procedure 3.1: Oral Gavage (PO) in Rodents
  • Application: The most common route for non-parenteral administration, simulating human oral drug intake.

  • Protocol:

    • Animal Restraint: Gently but firmly restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Dose Preparation: While the suspension is stirring, draw up the calculated volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.

    • Needle Insertion: Insert the needle into the side of the mouth, advancing it gently along the roof of the mouth until it passes the esophagus. There should be no resistance. If resistance is felt, withdraw immediately.

    • Dose Delivery: Once in the stomach, deliver the dose smoothly and steadily.

    • Withdrawal: Remove the needle in a single, smooth motion.

    • Monitoring: Briefly monitor the animal for any signs of distress or misdosing (e.g., fluid coming from the nose).

Species Typical Max Gavage Volume Gavage Needle Size
Mouse (20-30g) 10 mL/kg (0.2-0.3 mL)20-22 gauge, 1.5 inch, curved
Rat (200-300g) 10 mL/kg (2.0-3.0 mL)16-18 gauge, 3 inch, curved
Procedure 3.2: Intravenous (IV) Injection via Tail Vein in Rodents
  • Application: For direct systemic administration, achieving 100% bioavailability and rapid onset. Requires a sterile, clear solution.

  • Protocol:

    • Animal Warming: Place the animal under a heat lamp for a few minutes to dilate the tail veins, making them more visible and accessible.

    • Restraint: Place the animal in a suitable restraint device that exposes the tail.

    • Vein Identification: Identify one of the two lateral tail veins. Swab the area with 70% ethanol.

    • Needle Insertion: Using a 27-30 gauge needle attached to the dosing syringe, insert the needle, bevel up, into the vein at a shallow angle.

    • Confirmation: A successful cannulation is often indicated by a small flash of blood in the needle hub.

    • Injection: Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

    • Withdrawal & Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

Overall Experimental Workflow

The following diagram outlines the complete process from compound synthesis to data analysis.

G cluster_preclinical Preclinical Workflow A 1. Compound Synthesis & Physicochemical Characterization B 2. Formulation Development (Solubility & Stability Testing) A->B C 3. Dose Calculation & Formulation Preparation B->C D 4. In Vivo Dosing (e.g., PO, IV, IP) C->D E 5. Sample Collection (Blood, Tissues) at Timepoints D->E F 6. Bioanalysis (e.g., LC-MS/MS) E->F G 7. Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis F->G

Caption: High-level workflow for an in vivo pharmacology study.

Part 4: Trustworthiness and Self-Validation

To ensure the integrity of your study, every protocol should include self-validating checks:

  • Formulation Homogeneity: For suspensions, take samples from the top, middle, and bottom of the bulk formulation after stirring and analyze the concentration. The values should be within ±10% of the target.

  • Dose Accuracy: After preparing multiple doses, weigh a sample dose to confirm that the volume drawn is accurate and consistent.

  • In-Life Observations: Closely monitor animals post-dosing for any adverse reactions. Vehicle tolerability studies should be performed before initiating the main experiment.

  • Bioanalysis: The ultimate validation of your dosing protocol is the resulting pharmacokinetic data. Consistent exposure (as measured by Cmax and AUC) across animals in the same dose group is a key indicator of a successful and reproducible formulation and dosing procedure.

References

  • Preclinical formulation of poorly water-soluble drugs. (Source: National Center for Biotechnology Information, URL: [Link])

  • Formulation and Delivery of New Chemical Entities for Preclinical and Clinical Studies. (Source: American Association of Pharmaceutical Scientists, URL: [Link])

  • Guidance on Dose Selection for In Vivo Studies. (Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research, URL: [Link])

Application Note: UHPLC-MS/MS Structural Elucidation and Fragmentation Dynamics of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of synthetic scaffolds is a critical bottleneck in drug development. 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (Chemical Formula: C₁₇H₁₈N₂, Exact Mass: 250.1470 Da) represents a complex bipartite molecule featuring a highly basic piperidine moiety linked via a methylene bridge to a conjugated, electron-withdrawn naphthalene core. This application note provides a comprehensive, self-validating methodology for analyzing its fragmentation behavior using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) under positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID).

Chemical Context & Ionization Causality

The success of any LC-MS/MS protocol relies on understanding the physicochemical properties of the analyte to drive ionization efficiency. Piperidine derivatives possess a highly basic secondary or tertiary amine nitrogen (pKa ~11)[1].

The Causality of the Mobile Phase: To maximize the sensitivity of the MS1 precursor scan, the chromatographic mobile phase must maintain a pH significantly below the analyte's pKa. By supplementing the mobile phase with 0.1% Formic Acid (pH ~2.7), we ensure that the piperidine nitrogen is fully protonated in the liquid phase prior to aerosolization. During the ESI process, this pre-formed ion is desolvated, yielding an exceptionally stable and abundant [M+H]⁺ precursor ion at m/z 251.1548 [2].

Mechanistic Fragmentation Pathways (CID)

Upon isolation of the m/z 251.1548 precursor in the first quadrupole (Q1) and subsequent acceleration into the collision cell (q2), the molecule undergoes charge-directed fragmentation. The fragmentation topology is governed by the relative bond dissociation energies and the stability of the resulting product ions.

  • Benzylic C-N Cleavage (The Dominant Pathway): The methylene bridge connecting the naphthalene ring to the piperidine nitrogen is the most labile site. Cleavage here proceeds via two competing pathways depending on charge retention:

    • Pathway A (Charge on Naphthylmethyl): Neutral loss of the intact piperidine ring (85.0891 Da) yields the 4-cyano-1-naphthylmethyl cation at m/z 166.0657 . Despite the electron-withdrawing nature of the cyano group, the extended π-conjugation of the naphthalene system provides profound resonance stabilization to this benzylic carbocation.

    • Pathway B (Charge on Piperidine): Alternatively, the charge is retained on the basic nitrogen, generating the piperidinium ion at m/z 86.0970 [1].

  • Piperidine Ring Fission (Secondary Fragmentation): At higher collision energies, the m/z 86.0970 ion undergoes classic piperidine ring fission. A rapid dehydrogenation (-H₂, 2.0157 Da) yields the tetrahydropyridinium ion at m/z 84.0813 . This is followed by a retro-Diels-Alder-like ring opening that expels neutral ethylene (C₂H₄, 28.0313 Da), producing a highly diagnostic fragment at m/z 56.0500 [3].

Fragmentation M Precursor Ion [M+H]+ m/z 251.1548 F1 4-Cyano-1-naphthylmethyl Cation m/z 166.0657 M->F1 Neutral Loss of Piperidine (- 85.0891 Da) F2 Piperidinium Ion m/z 86.0970 M->F2 Charge Retention on Nitrogen (Benzylic Cleavage) F3 Tetrahydropyridinium Ion m/z 84.0813 F2->F3 Dehydrogenation (- 2.0157 Da) F4 Ring Cleavage Fragment m/z 56.0500 F3->F4 Ring Opening / Loss of C2H4 (- 28.0313 Da)

Proposed ESI-CID fragmentation pathway for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile.

Experimental Workflow & Protocol

To ensure reproducibility, the following self-validating UHPLC-MS/MS protocol is recommended for the analysis of this compound and its structural analogs[4].

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using the initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% Formic Acid) to prevent solvent-induced peak broadening.

Step 2: UHPLC Separation Parameters

  • Column: C18 superficially porous particle column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes for basic amines.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL[1].

Step 3: Tandem Mass Spectrometry (Triple Quadrupole or Q-TOF)

  • Ionization Source: ESI in Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: High-purity Nitrogen (N₂).

  • MS/MS Scan: Product Ion Scan (Q3) from m/z 50 to 260, with Q1 set to isolate m/z 251.15.

Workflow Prep 1. Sample Prep 0.1% FA in MeOH LC 2. UHPLC Separation C18 Acidic Gradient Prep->LC Ion 3. ESI(+) Ionization Protonation of N LC->Ion MS1 4. Precursor Selection Q1: m/z 251.15 Ion->MS1 CID 5. CID Fragmentation CE Optimization MS1->CID MS2 6. Product Ion Scan Q3: m/z 50-260 CID->MS2

Self-validating UHPLC-ESI-MS/MS workflow for piperidine derivative analysis.

Data Interpretation & Self-Validating Systems

Quantitative Data Summary

The expected high-resolution product ions are summarized below. Mass accuracy within <5 ppm is expected when using a Q-TOF instrument.

Observed m/zExact Mass (m/z)FormulaStructural AssignmentRelative Abundance (Optimal CE)
251.15 251.1548[C₁₇H₁₉N₂]⁺Protonated Precursor IonVariable (Depletes with CE)
166.07 166.0657[C₁₂H₈N]⁺4-Cyano-1-naphthylmethyl CationHigh (Base Peak at Low CE)
86.10 86.0970[C₅H₁₂N]⁺Piperidinium IonMedium
84.08 84.0813[C₅H₁₀N]⁺Tetrahydropyridinium IonMedium
56.05 56.0500[C₃H₆N]⁺Piperidine Ring Cleavage FragmentHigh (Base Peak at High CE)
Self-Validating the Protocol

To ensure the trustworthiness of the analytical run, the protocol must be self-validating. Implement the following checks:

  • Energy-Resolved Mass Spectrometry (ERMS): Do not rely on a single Collision Energy (CE). Ramp the CE from 10 eV to 45 eV. A validated system will demonstrate a kinetic relationship: as the precursor (m/z 251) depletes at ~15 eV, the primary fragments (m/z 166 and 86) will peak. As CE exceeds 30 eV, m/z 86 will deplete while secondary fragments (m/z 84 and 56) exponentially rise[4]. This sequential breakdown curve mathematically proves the structural connectivity.

  • Isotopic Fidelity Check: Before fragmentation, inspect the MS1 full scan. The M+1 isotopic peak (m/z 252.15) must be present at approximately 19% relative abundance compared to the monoisotopic peak, confirming the presence of 17 carbon atoms (based on the ~1.1% natural abundance of ¹³C per carbon).

References

  • BenchChem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Source: BenchChem.
  • MDPI. "Determination of Common Metabolites for Methoxylated Fentanyl Analogs." Source: MDPI.
  • North Carolina State University. "Small Molecule LC-MS/MS Fragmentation Data Analysis." Source: NCSU.
  • University of Alabama at Birmingham. "Ion fragmentation of small molecules in mass spectrometry." Source: UAB.

Sources

Application Note: Advanced Crystallization and Purification Strategies for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The purification of basic, lipophilic pharmaceutical intermediates presents unique challenges in process chemistry. 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile is a complex molecular architecture featuring a highly hydrophobic, planar naphthalene core, a strong dipole-inducing carbonitrile group, and a basic piperidine moiety.

Standard purification techniques often fail for such compounds: standard silica gel induces severe streaking due to silanol interactions, and simple cooling crystallization may result in low yields or "oiling out" (liquid-liquid phase separation) due to the compound's high lipophilicity. This application note details field-proven, self-validating protocols for the isolation and purification of this compound, leveraging reactive salt crystallization and combined cooling/anti-solvent crystallization.

Physicochemical Profiling

Understanding the thermodynamic properties of the target molecule is the foundation of any scalable purification strategy. The data below dictates our solvent selection and pH control parameters.

Table 1: Estimated Physicochemical Properties & Process Implications

PropertyEstimated ValueProcess Implications for Purification
Molecular Weight 250.34 g/mol Standard small molecule handling and filtration.
LogP (Octanol/Water) ~3.8 - 4.2Highly lipophilic. Soluble in EtOAc, DCM, and Toluene. Insoluble in water as a free base.
pKa (Conjugate Acid) ~9.5 - 10.0Strong base. Forms highly stable, crystalline salts with mineral acids (HCl) and organic acids.
H-Bond Donors 0Relies heavily on π−π stacking (naphthalene) and dipole interactions for crystal lattice formation.
H-Bond Acceptors 2 (Nitrile, Amine)Interacts strongly with protic solvents (EtOH, Water), which can be exploited for anti-solvent systems.

Chromatographic Challenges & Solutions

When rapid purification of the free base is required prior to crystallization, standard normal-phase chromatography is strongly discouraged. Standard silica gel ( SiO2​ ) features surface silanol groups ( Si−OH ) with a pKa of approximately 4.5 to 5.5. When the highly basic piperidine moiety (pKa ~9.8) interacts with the stationary phase, it undergoes rapid acid-base protonation, electrostatically binding the molecule to the column. This results in severe peak tailing, irreversible adsorption, and poor mass recovery .

Causality-Driven Solution: To bypass this, researchers must use amine-functionalized silica or basic alumina . These stationary phases end-cap or neutralize the acidic sites, allowing the separation to be governed purely by the lipophilicity of the naphthalene core rather than disruptive ionic interactions. Alternatively, reversed-phase chromatography (C18) using a mobile phase modified with 0.1% Triethylamine (TEA) or Ammonium Hydroxide suppresses amine ionization, ensuring sharp, symmetrical peaks.

Reactive Crystallization: The Salt Formation Workflow

The most robust method for isolating basic amines from neutral organic impurities (such as unreacted naphthalene precursors) is reactive crystallization via salt formation. By introducing a strong acid (e.g., HCl), the lipophilic free base is converted into a highly polar hydrochloride salt. This drastically shifts the solubility profile, forcing the target compound to crystallize out of the organic mother liquor while impurities remain dissolved.

PurificationWorkflow Crude Crude Reaction Mixture (Free Base) LLE Acid-Base Extraction (pH 2 vs pH 10) Crude->LLE OrgPhase Organic Phase (Enriched Free Base) LLE->OrgPhase Extract at pH 10 SaltForm Reactive Crystallization (Add HCl / Ethanolic) OrgPhase->SaltForm Solvent Swap SaltCryst Amine Hydrochloride Salt (High Purity Solid) SaltForm->SaltCryst Cooling FreeBase Neutralization & Anti-Solvent Crystallization SaltCryst->FreeBase Base addition (NaOH) FinalProd Pure 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile FreeBase->FinalProd EtOH/Water (Anti-solvent)

Workflow for acid-base extraction and reactive crystallization of the target amine.

Protocol A: Hydrochloride Salt Isolation

Self-Validating Mechanism: The immediate formation of a white precipitate upon acid addition confirms the successful protonation of the piperidine ring.

  • Dissolution: Dissolve the crude 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (1.0 eq) in 10 volumes of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with magnetic stirring.

  • Acid Addition: Prepare a solution of 1.25 M HCl in Ethanol. Dropwise, add 1.1 equivalents of the HCl solution to the stirring EtOAc mixture at room temperature.

  • Nucleation & Aging: A white precipitate will begin to form. Stir the suspension for 1 hour at 20 °C to allow for complete primary nucleation.

  • Cooling: Cool the mixture to 0–5 °C using an ice bath and hold for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 2 volumes of ice-cold EtOAc, followed by 1 volume of cold Heptane to displace the polar solvent.

  • Drying: Dry the salt under vacuum at 40 °C until constant weight is achieved.

Combined Cooling and Anti-Solvent Crystallization

While the HCl salt is excellent for intermediate purification, the free base is often required for downstream functionalization or final API formulation. To obtain the free base in high purity with a controlled particle size distribution, a combined cooling and anti-solvent crystallization approach is optimal .

The Causality of the Method: Cooling crystallization alone is inefficient here because the lipophilic free base remains highly soluble in organic solvents even at low temperatures. Conversely, pure anti-solvent crystallization (rapidly adding water to an ethanol solution) generates massive local supersaturation. This forces the system past the Metastable Zone Width (MSZW) too quickly, resulting in "oiling out" or the rapid precipitation of amorphous fines that trap impurities . By combining both techniques, we use the anti-solvent to gently approach the edge of the metastable zone, and controlled cooling to dictate steady crystal growth.

CrystKinetics Supersat Supersaturation Generation Cooling Cooling Rate Control (Thermodynamic) Supersat->Cooling AntiSolv Anti-Solvent Addition (Kinetic) Supersat->AntiSolv Nucleation Primary Nucleation (Metastable Zone) Cooling->Nucleation Gradual AntiSolv->Nucleation Rapid Growth Crystal Growth (Size & Purity) Nucleation->Growth Polymorph Stable Polymorph Isolation Growth->Polymorph Aging/Ripening

Thermodynamic and kinetic control pathways in combined cooling/anti-solvent crystallization.

Table 2: Optimization of Crystallization Parameters (Free Base)

Solvent / Anti-SolventRatio (v/v)Cooling RateYield (%)Purity (HPLC)Observed Morphology
Ethanol / Water 1:1.50.5 °C/min84.2>99.5%Prismatic (Optimal)
Ethanol / Water 1:3.01.0 °C/min92.197.8%Needle-like (Fines)
EtOAc / Heptane 1:3.00.5 °C/min78.599.1%Block
EtOAc / Heptane 1:5.0Rapid Crash94.094.4%Amorphous / Oiling

Data Interpretation: A slower cooling rate combined with a moderate anti-solvent ratio (1:1.5 EtOH/Water) yields the highest purity and optimal prismatic morphology, preventing the inclusion of mother liquor impurities within the crystal lattice.

Protocol B: Free Base Recovery and Crystallization

Self-Validating Mechanism: The transition from a cloudy emulsion at the cloud point to a free-flowing slurry during the cooling ramp confirms successful nucleation over oiling out.

  • Free Base Release: Suspend the purified hydrochloride salt in 5 volumes of Water. Slowly add 2.0 M NaOH until the aqueous phase reaches pH 11. Extract the liberated free base with 3 x 5 volumes of EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Solvent Dissolution: Dissolve the resulting free base oil/solid in 4 volumes of absolute Ethanol. Heat the solution to 60 °C with moderate agitation (300 rpm).

  • Anti-Solvent Addition (Approaching MSZW): Using a syringe pump, add Water (anti-solvent) at a rate of 0.1 volumes/minute until the solution becomes faintly turbid (the cloud point). Immediately add 0.1 volumes of Ethanol to regain a clear solution, placing the system perfectly within the metastable zone.

  • Seeding (Optional but Recommended): Introduce 1% w/w of pure free base seed crystals to bypass primary nucleation energy barriers and ensure polymorphic consistency.

  • Cooling Ramp: Initiate a linear cooling ramp from 60 °C to 5 °C at a strict rate of 0.5 °C/min.

  • Maturation: Once at 5 °C, hold the slurry for 3 hours to allow for Ostwald ripening, where smaller kinetic crystals dissolve and redeposit onto larger, thermodynamically stable crystals.

  • Filtration & Drying: Filter the crystalline product and wash with 2 volumes of pre-chilled Ethanol/Water (1:2 v/v). Dry under vacuum at 35 °C to yield the ultra-pure free base.

References

  • Nagy, Z. K., et al. "Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process." American Chemical Society (ACS).[Link]

  • Crystallization Systems. "Anti-solvent crystallization: witness the polymorphic transformation with Crystalline." Technobis Crystallization Systems.[Link]

Application Note: Scalable Hydrochloride Salt Formation of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of a free base active pharmaceutical ingredient (API) or intermediate into a pharmaceutically acceptable salt is a critical operation in drug development. For 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile , the presence of the basic tertiary piperidine amine makes it an ideal candidate for hydrochloride (HCl) salt formation. This application note provides a self-validating, step-by-step protocol for generating the HCl salt of this compound, emphasizing mechanistic causality, process safety, and the strict avoidance of genotoxic impurities.

Chemical Rationale & Mechanistic Insights

The target molecule consists of a naphthalene core substituted with an electron-withdrawing carbonitrile (-CN) group at the 1-position and a (piperidin-1-yl)methyl group at the 4-position.

Because the piperidine nitrogen is separated from the aromatic system by a methylene (-CH2-) spacer, the electron-withdrawing effect of the -CN group has a negligible inductive impact on the amine's basicity. Consequently, the tertiary amine retains a pKa of approximately 9.5 to 10.0. When exposed to a strong acid like HCl (pKa ≈ -7), protonation of the nitrogen lone pair is thermodynamically driven to completion, forming a stable ammonium chloride salt[1]. This transformation drastically alters the physicochemical profile of the molecule, converting a lipophilic free base into a highly polar, crystalline solid with enhanced aqueous solubility and oxidative stability.

Process Safety & Solvent Selection (E-E-A-T Focus)

A common pitfall in early-stage salt screening is the use of aliphatic alcohols (e.g., methanol or ethanol) combined with aqueous or gaseous HCl. While these solvents dissolve free bases well, the reaction between HCl and alcohols generates alkyl chlorides (methyl chloride or ethyl chloride) as byproducts[2].

Alkyl chlorides are highly potent genotoxins. Under ICH M7 guidelines, their presence in pharmaceutical intermediates must be strictly controlled to parts-per-million (ppm) levels[2]. To engineer a process that inherently avoids genotoxin formation, this protocol utilizes an aprotic solvent system (Methyl tert-butyl ether[MTBE] or Ethyl Acetate [EtOAc]) paired with an anhydrous HCl source (2M HCl in diethyl ether). This choice not only eliminates the chemical pathway for alkyl chloride formation but also leverages the insolubility of the resulting ionic salt in aprotic media to drive spontaneous, high-yield precipitation[3].

Experimental Workflow

The following diagram illustrates the logical progression of the salt formation process, highlighting the phase transitions from solution to isolated solid.

G Start 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile (Free Base) Dissolve Dissolution in Aprotic Solvent (e.g., MTBE or EtOAc) Start->Dissolve Add Solvent Acidify Addition of HCl Source (e.g., 2M HCl in Et2O) Dissolve->Acidify Dropwise, T < 20°C Crystallize Crystallization & Aging (0 - 5 °C) Acidify->Crystallize Stir 1-2 hrs Filter Vacuum Filtration & Anti-solvent Wash Crystallize->Filter Isolate Solid Dry Vacuum Drying (40 - 50 °C) Filter->Dry Remove Solvent End Pure HCl Salt Product Dry->End Yield > 85%

Workflow for the synthesis and isolation of the target tertiary amine hydrochloride salt.

Quantitative Optimization Matrix

To justify the selection of the MTBE/Ethereal HCl system, the table below summarizes the quantitative and qualitative data comparing various salt formation environments.

Solvent SystemHCl SourceGenotoxin RiskPrecipitation DynamicsExpected YieldRecommendation
Methanol 37% aq. HClHigh (MeCl)Poor (Requires anti-solvent)~60-70%❌ Not Recommended
Ethanol HCl Gas (Bubbled)High (EtCl)Moderate~75%❌ Not Recommended
Ethyl Acetate 4M HCl in DioxaneNoneGood (Moderate cooling needed)>80%⚠️ Acceptable Alternative
MTBE 2M HCl in Et₂ONoneExcellent (Spontaneous)>85% Optimal Choice

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each phase includes an In-Process Control (IPC) to ensure the user can verify the success of the step before proceeding.

Phase 1: Free Base Dissolution
  • Charge a clean, dry, round-bottom flask equipped with a magnetic stir bar with 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (free base) (1.0 equivalent).

  • Add 10-15 volumes (v/w) of anhydrous Methyl tert-butyl ether (MTBE).

  • Stir at ambient temperature (20–25 °C) until complete dissolution is achieved.

    • IPC 1 (Visual Check): The solution must be completely clear. Any undissolved particulates represent trapped impurities and must be filtered through a Celite pad before proceeding.

Phase 2: Controlled Acidification
  • Cool the clear solution to 0–5 °C using an ice-water bath.

  • Add 2M Anhydrous HCl in diethyl ether (1.1 to 1.2 equivalents) dropwise via an addition funnel over 15–30 minutes. Maintain the internal temperature below 20 °C to prevent solvent boil-off and side reactions.

  • Observe the immediate formation of a white to off-white precipitate as the localized concentration of the highly polar ammonium salt exceeds its solubility limit in the non-polar MTBE[3].

    • IPC 2 (Chemical Check): Spot a drop of the mother liquor onto damp pH paper. The pH should register between 1 and 2, confirming that a stoichiometric excess of HCl has been achieved and all free base has been consumed.

Phase 3: Crystallization & Isolation
  • Age the resulting slurry by stirring at 0–5 °C for 1 to 2 hours. This aging process allows for Ostwald ripening, improving crystal size and filtration characteristics.

  • Filter the suspension under vacuum using a sintered glass funnel or Büchner funnel.

  • Wash the filter cake with 2–3 volumes of cold (0 °C) MTBE.

    • Causality Note: The cold anti-solvent wash displaces the mother liquor and removes non-basic, lipophilic impurities without dissolving the target salt.

  • Dry the isolated solid in a vacuum oven at 40–45 °C until a constant weight is achieved (typically 12–16 hours).

    • IPC 3 (Mass Balance): Calculate the yield. A successful execution of this protocol should yield >85% of the theoretical mass.

Analytical Characterization

To definitively validate the success of the salt formation, the isolated powder must be subjected to analytical testing:

  • ¹H NMR Spectroscopy (in DMSO-d₆ or D₂O): The electron density around the nitrogen is significantly reduced upon protonation. You will observe a distinct downfield chemical shift for the methylene protons (-CH₂-) bridging the naphthalene and piperidine rings, as well as the α-protons of the piperidine ring[4]. Furthermore, a broad singlet integrating to 1H will appear in the 9.5–10.5 ppm region, corresponding to the newly formed N-H⁺ proton[1].

  • Melting Point: The hydrochloride salt will exhibit a sharp, significantly elevated melting point compared to the free base, often accompanied by decomposition at the melting threshold.

References

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • US Patent Application Publication US 2007/0191457 A1 (General Procedures for Piperidine Hydrochloride Salt Formation)
  • Process for preparing poly(organophosphazenes) (Details on amine hydrochloride salt properties, precipitation, and isolation)
  • Organic & Biomolecular Chemistry (NMR Characterization of Protonated Nitrogen Species) Source: RSC Publishing URL:[Link]

Sources

Application Note: Advanced Flash Chromatographic Purification of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Technique: Normal-Phase Flash Column Chromatography

Introduction and Scope

The synthesis of naphthylmethylamine derivatives frequently yields complex crude mixtures requiring high-purity isolation for downstream biological assays. The target molecule, 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile , presents a classic chromatographic challenge: it combines a highly lipophilic, UV-active aromatic core with a strongly basic tertiary amine.

When purifying basic amines using standard normal-phase silica gel, chemists often encounter severe peak tailing (streaking), co-elution with impurities, and irreversible compound adsorption[1]. This application note details the mechanistic causes of these phenomena and provides two validated, step-by-step protocols for the efficient isolation of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile, ensuring high recovery and analytical-grade purity.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating purification system, we must first analyze the physicochemical properties that dictate the molecule's behavior on a stationary phase.

Table 1: Physicochemical Profile of the Target Molecule
PropertyValue / CharacteristicChromatographic Implication
Molecular Core Naphthalene-1-carbonitrileHighly lipophilic; provides strong UV absorbance at 254 nm and 280 nm for reliable fraction triggering.
Functional Group Tertiary Amine (Piperidine)Highly basic (estimated pKa ~10.0). Prone to protonation and strong ionic interactions with acidic stationary phases.
Solubility Soluble in DCM, EtOAc, MeOHAllows for flexible sample loading (dry loading recommended to prevent band broadening).
The Mechanistic Challenge: Brønsted Acid-Base Interactions

Standard bare silica gel (SiO₂) is densely populated with surface silanol groups (-SiOH). These silanols act as weak Brønsted acids (pKa ~4.5–6.5). When a basic tertiary amine like the piperidine moiety in our target molecule travels through the column, a strong acid-base interaction occurs. The silica protonates the amine, creating a strong ionic bond between the resulting ammonium cation and the negatively charged silicate surface[2].

This interaction disrupts the standard adsorption/desorption kinetics of chromatography, leading to poor mass transfer. The macroscopic results are broad, streaking bands on Thin Layer Chromatography (TLC) and delayed, overlapping peaks during flash purification[3].

Resolution Strategies

To achieve sharp peaks and high recovery, the acidic silanols must be masked. This can be achieved via two distinct pathways:

  • Mobile Phase Modification: Adding a competing volatile amine (e.g., Triethylamine or Ammonium Hydroxide) to the solvent system to dynamically neutralize the silica surface[4].

  • Stationary Phase Modification: Utilizing amine-functionalized silica (e.g., KP-NH), which permanently masks the silanols, allowing for the use of simple, non-halogenated solvent systems[3].

G Silica Bare Silica Gel (Acidic Silanols) Interaction Strong Acid-Base Interaction Silica->Interaction Amine Target Molecule (Basic Piperidine) Amine->Interaction Problem Peak Tailing & Yield Loss Interaction->Problem Sol1 Add TEA/NH4OH (Mobile Phase) Problem->Sol1 Strategy A Sol2 Amine-Silica (Stationary Phase) Problem->Sol2 Strategy B Result Sharp Peaks & High Recovery Sol1->Result Sol2->Result

Mechanistic pathways resolving acid-base interactions in basic amine chromatography.

Experimental Protocols

The following protocols are designed to be scalable based on Column Volumes (CV), ensuring reproducibility from milligram to multigram scales.

Workflow Step1 1. TLC Optimization (Target Rf 0.2-0.3) Step2 2. Column Equilibration (3-5 CVs of starting solvent) Step1->Step2 Step3 3. Sample Loading (Dry loading on Celite/Silica) Step2->Step3 Step4 4. Gradient Elution (Monitor UV at 254/280 nm) Step3->Step4 Step5 5. Fraction Collection (Threshold-based triggering) Step4->Step5 Step6 6. Solvent Evaporation (Rotary Evaporation < 40°C) Step5->Step6

Step-by-step workflow for the flash chromatographic purification of basic amines.

Protocol A: Traditional Bare Silica with Competing Amine Modifier

Use this method if specialized functionalized columns are unavailable. It relies on Dichloromethane (DCM) and Methanol (MeOH).

  • TLC Method Development:

    • Prepare a solvent system of 90% DCM / 9% MeOH / 1% Triethylamine (TEA) or 0.1% aqueous NH₄OH.

    • Spot the crude mixture on standard bare silica TLC plates. Adjust the MeOH ratio until the target compound reaches an Retention Factor (Rf) of 0.20 – 0.30[4].

  • Column Equilibration (Critical Step):

    • Mount a standard bare silica flash column.

    • Flush the column with at least 3 to 5 Column Volumes (CV) of the starting mobile phase (e.g., 99% DCM / 1% TEA). Causality: The column must be fully saturated with the basic modifier to neutralize all silanol sites before the sample is introduced; otherwise, the leading edge of the sample will bind irreversibly[1].

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of DCM.

    • Alternatively, perform dry loading : adsorb the crude mixture onto Celite 545 or bare silica (1:3 sample-to-sorbent ratio), evaporate the solvent to a free-flowing powder, and load it into a solid load cartridge. Dry loading prevents the strong injection solvent from artificially pushing the compound down the column, ensuring a tight initial band.

  • Gradient Elution:

    • Run a gradient from 0% to 10% MeOH in DCM (maintaining a constant 1% TEA or 0.1% NH₄OH throughout the run) over 10–12 CVs.

    • Monitor UV absorbance at 254 nm.

  • Post-Processing:

    • Pool the product-containing fractions. Evaporate under reduced pressure. Note: TEA has a high boiling point (89 °C) and may leave a residual amine odor or salt; high vacuum drying or a subsequent aqueous workup may be required.

Protocol B: Amine-Functionalized Silica (Recommended Best Practice)

This is the modern, preferred approach for drug development professionals. It eliminates the need for toxic DCM and difficult-to-remove basic modifiers[3].

  • TLC Method Development:

    • Use amine-functionalized TLC plates (e.g., KP-NH TLC plates).

    • Evaluate a simple gradient of Hexane and Ethyl Acetate (EtOAc). Adjust the EtOAc concentration until the target Rf is 0.20 – 0.30. Notice that no TEA or NH₄OH is required.

  • Column Equilibration:

    • Mount an amine-functionalized flash column (e.g., Biotage® KP-NH or equivalent).

    • Equilibrate with 3 CVs of 100% Hexane.

  • Sample Loading:

    • Dry load the sample using Celite 545. Do not use bare silica for dry loading in this protocol, as the bare silica in the loading cartridge will reintroduce the acidic silanols you are trying to avoid.

  • Gradient Elution:

    • Execute a linear gradient from 0% to 50% EtOAc in Hexane over 12 CVs.

    • The permanently masked stationary phase ensures rapid mass transfer kinetics, resulting in sharp, symmetrical peaks[2].

  • Post-Processing:

    • Pool fractions and evaporate. Because Hexane and EtOAc are highly volatile and no amine modifiers were used, evaporation is rapid and yields a clean, free-base product ready for immediate NMR or biological testing.

Comparative Data & Yield Optimization

To assist in method selection, Table 2 summarizes the expected chromatographic outcomes based on empirical data for lipophilic basic amines.

Table 2: Comparative Chromatographic Performance
ParameterProtocol A (Bare Silica + Modifier)Protocol B (Amine-Functionalized Silica)
Solvent System DCM / MeOH / 1% TEAHexane / EtOAc (No modifiers)
Peak Asymmetry (Tailing) Moderate (Tailing factor ~1.5 - 2.0)Excellent (Tailing factor ~1.0 - 1.2)
Compound Recovery 75% – 85% (Some irreversible binding)> 95% (Near quantitative)
Solvent Evaporation Time Slow (Requires high vacuum for TEA removal)Rapid (Standard rotary evaporation)
Environmental Impact High (Halogenated solvents)Low (Green chemistry compatible)

References

  • Biotage Application Note: Successful flash chromatography. Biotage.[Link]

  • Biotage Application Note: How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Biotage Application Note: Is there an easy way to purify organic amines? Biotage.[Link]

  • Interchim Purification Column Guide: TLC to Flash Transposition and Solvent Selection. MZ-Analysentechnik GmbH.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide mechanistic troubleshooting, validated protocols, and yield-optimization strategies for the two-step synthesis of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile from 4-methyl-1-naphthonitrile.

Reaction Pathway & Mechanistic Overview

The synthesis of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile is typically achieved via a two-step sequence:

  • Radical Benzylic Bromination: 4-methyl-1-naphthonitrile is subjected to Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[1].

  • Nucleophilic Aliphatic Substitution (SN2): The resulting intermediate, 4-(bromomethyl)naphthalene-1-carbonitrile, undergoes an SN2 reaction with piperidine in the presence of a mild inorganic base (e.g., K2CO3) to yield the final target[2][3].

Synthesis Workflow & Side Reactions

SynthesisPathway A 4-methyl-1-naphthonitrile (Starting Material) B Step 1: Radical Bromination (NBS, AIBN, Solvent, Δ) A->B C 4-(bromomethyl)naphthalene-1-carbonitrile (Intermediate) B->C Optimal Conditions Side1 Side Product: 4-(dibromomethyl)naphthalene-1-carbonitrile B->Side1 Excess NBS / Prolonged Heating D Step 2: SN2 Amination (Piperidine, K2CO3, MeCN) C->D E 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (Target Product) D->E Optimal Conditions Side2 Side Product: Quaternary Ammonium Salt D->Side2 Insufficient Base / High Concentration

Fig 1: Two-step synthesis pathway highlighting optimal routes and common side reactions.

Troubleshooting Guide & FAQs

Q1: My yield for the Step 1 brominated intermediate is plateauing around 50%, and NMR shows a mixture of starting material and a dibrominated byproduct. How can I improve selectivity? Causality & Solution: You are experiencing poor kinetic control during the radical chain propagation. Radical bromination is highly sensitive to the stoichiometry of the bromine radical source. If you use an excess of NBS (>1.1 equivalents), the initially formed 4-(bromomethyl)naphthalene-1-carbonitrile can undergo a second radical abstraction, leading to the dibromomethyl byproduct[4].

  • Actionable Fix: Strictly limit NBS to 1.05 equivalents. Ensure the reaction is degassed prior to adding AIBN, as oxygen acts as a radical scavenger, which stalls the reaction and leaves unreacted starting material[1]. If conversion is still low, add AIBN in two separate batches rather than increasing NBS.

Q2: During the Step 2 amination, I am observing the formation of a highly polar, water-soluble byproduct that is destroying my yield. What is this, and how do I prevent it? Causality & Solution: The polar byproduct is likely a quaternary ammonium salt. Once the target tertiary amine (4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile) is formed, it is still nucleophilic. If the concentration of the benzylic bromide intermediate is too high, or if there is insufficient base to scavenge the generated HBr, the newly formed product will react with another molecule of the benzylic bromide.

  • Actionable Fix: Use a biphasic or heterogeneous basic system (e.g., 2.0 equivalents of finely powdered K2CO3) in a polar aprotic solvent like anhydrous acetonitrile (MeCN)[2]. The K2CO3 acts as an acid scavenger, preventing the protonation of piperidine and driving the reaction forward without requiring a massive excess of the amine[3]. Run the reaction at a lower concentration (e.g., 0.1 M) to favor intermolecular SN2 over dimerization.

Q3: How do I efficiently separate the final product from unreacted piperidine and inorganic salts without relying entirely on column chromatography? Causality & Solution: Piperidine has a low boiling point (106 °C) and is highly water-soluble, whereas your target molecule is a bulky, lipophilic tertiary amine.

  • Actionable Fix: Implement an acid-base extraction. Quench the reaction with water to dissolve K2CO3 and salts. Extract with ethyl acetate. Wash the organic layer with mildly acidic water (pH ~4-5) to selectively protonate unreacted piperidine (pKa ~11.2) and pull it into the aqueous layer, leaving your target product (which is less basic due to steric bulk and the electron-withdrawing naphthonitrile system) in the organic layer.

Quantitative Data & Condition Optimization

The following table summarizes the causal effects of varying reaction parameters on the yield and purity of the synthesis, based on established kinetic principles and literature precedents[1][3][4].

Reaction StepParameter VariedCondition A (Suboptimal)Condition B (Optimal)Causal Effect & Yield Impact
1. Bromination NBS Equivalents 1.25 eq1.05 eq Excess NBS drives dibromination (>20% impurity). 1.05 eq maximizes mono-bromination (~75% yield).
1. Bromination Atmosphere Ambient AirArgon / Degassed O₂ quenches radicals. Degassing prevents chain termination, reducing reaction time from 12h to 4h.
2. Amination Base Additive None (Piperidine as base)K₂CO₃ (2.0 eq) Without K₂CO₃, 50% of piperidine is consumed as an HBr scavenger. K₂CO₃ pushes yield to >85%.
2. Amination Solvent Methanol / WaterAnhydrous MeCN Protic solvents promote hydrolysis of the benzylic bromide to an alcohol. MeCN ensures clean SN2.

Validated Experimental Protocols

Protocol A: Synthesis of 4-(bromomethyl)naphthalene-1-carbonitrile (Step 1)

This self-validating protocol utilizes TLC monitoring to prevent over-bromination.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-1-naphthonitrile (1.0 equivalent, e.g., 10 mmol) in anhydrous carbon tetrachloride (CCl4) or acetonitrile (40 mL)[4].

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen[1].

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) and azobisisobutyronitrile (AIBN) (0.1 equivalents) to the flask[1][4].

  • Reaction: Heat the mixture to reflux (approx. 77-80 °C) under an Argon atmosphere.

  • Monitoring: After 2 hours, monitor the reaction via TLC (Hexanes:EtOAc 9:1). The reaction is self-validating when the starting material spot disappears. Do not exceed 4 hours to avoid dibromination.

  • Workup: Cool the mixture to room temperature. Filter off the succinimide byproduct (which floats/precipitates). Dilute the filtrate with water and extract with dichloromethane (3 x 30 mL)[1].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be used directly in Step 2 or recrystallized from hexanes.

Protocol B: Synthesis of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (Step 2)

This protocol utilizes an inorganic acid scavenger to maximize atom economy of the amine.

  • Preparation: Dissolve 4-(bromomethyl)naphthalene-1-carbonitrile (1.0 equivalent) in anhydrous acetonitrile (0.1 M concentration)[3].

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K2CO3) (2.0 equivalents) to the solution. Stir for 5 minutes at room temperature[2][3].

  • Amine Addition: Add piperidine (1.1 equivalents) dropwise via syringe to the heterogeneous mixture[3].

  • Reaction: Stir the reaction mixture at room temperature for 12–24 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The formation of a more polar spot (the tertiary amine) indicates successful conversion.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (K2CO3 and KBr). Concentrate the filtrate under reduced pressure.

  • Isolation: Partition the crude residue between ethyl acetate and water. Wash the organic layer with water (2x) to remove residual piperidine, then with brine. Dry over Na2SO4 and concentrate to afford the target compound.

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile .

Diagnostic Profiling: The Root Cause of Insolubility

To solve a solubility issue, we must first understand the molecule's architecture. This compound presents a classic "brick dust / grease" paradox:

  • The Naphthalene Core: Highly lipophilic and planar, driving strong intermolecular π−π stacking and high crystal lattice energy.

  • The Nitrile Group: Provides a strong dipole but acts only as a weak hydrogen-bond acceptor, offering negligible hydration energy.

  • The Piperidine Ring: Contains a basic tertiary amine (estimated pKa​ ~8.5–9.5). This is our primary pharmacological handle for solubility enhancement.

Because the hydration energy of the free base cannot overcome its high crystal lattice energy, the compound exhibits extremely poor thermodynamic solubility in aqueous media. Below is our comprehensive troubleshooting guide and self-validating protocol matrix to overcome these limitations.

Part 1: Troubleshooting FAQs

Q1: My compound crashes out when I dilute my DMSO stock into aqueous buffer (pH 7.4) for in vitro assays. Why does this happen, and how do I prevent it? Causality: This is driven by the "solvent shift" effect. While the free base is highly soluble in pure DMSO, introducing this stock into an aqueous buffer causes the DMSO to rapidly diffuse into the water. The local concentration of the lipophilic free base immediately exceeds its thermodynamic solubility limit, driving rapid nucleation and precipitation. Solution: Do not rely on DMSO alone. Utilize a step-down cosolvent/surfactant system. Pre-mix the DMSO stock with a non-ionic surfactant like Tween 80 or Cremophor EL before introducing it to the aqueous phase. Surfactants reduce the solvent dielectric constant and provide micellar encapsulation, which thermodynamically stabilizes the supersaturated state[1].

Q2: I need to dose this compound in vivo at 10 mg/kg, but it forms a suspension in standard vehicles. How can I achieve a true solution? Causality: High dose requirements exceed the solubilizing capacity of simple cosolvents, which can also cause vehicle toxicity in vivo. Solution: Exploit the basic piperidine nitrogen via Salt Formation . By reacting the free base with a strong acid (e.g., HCl, methanesulfonic acid), you form an ionized salt. Salts drastically lower the crystal lattice energy and alter the microenvironmental pH of the diffusion layer, accelerating the dissolution rate[2]. Ensure you follow the "Rule of 3" (the pKa​ of the acid must be at least 3 units lower than the piperidine pKa​ ) to guarantee a stable, non-disproportionating salt[2].

Q3: The salt form is too acidic for my formulation, or it precipitates upon entering the neutral pH of the GI tract. What is the next best alternative? Causality: In vivo, a highly soluble HCl salt may convert back to the insoluble free base when it encounters the higher pH of the intestine, leading to rapid precipitation and poor bioavailability. Solution: Cyclodextrin Complexation . The hydrophobic naphthalene ring is geometrically ideal for the lipophilic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD encapsulates the lipophilic core via non-covalent host-guest interactions, shielding it from water, while its hydroxylated exterior hydrogen-bonds with the aqueous media. This drastically improves apparent solubility and prevents GI precipitation without altering the drug's intrinsic ionization state[3].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop system. You must perform the built-in validation step to confirm success before proceeding to biological assays.

Protocol A: Miniaturized 96-Well Salt Screening

This protocol identifies the optimal counterion for in vivo dosing using minimal API[2].

  • Preparation: Dissolve 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile free base in a volatile organic solvent (e.g., THF or Acetone) at 10 mg/mL.

  • Dispensing: Aliquot 100 μL of the API solution into a 96-well glass plate.

  • Acid Addition: Add 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., HCl, Methanesulfonic acid, Toluenesulfonic acid, Maleic acid) to separate wells.

  • Evaporation & Crystallization: Allow the solvent to slowly evaporate at room temperature over 24-48 hours to induce salt crystallization.

  • Self-Validation Step (Crucial): Harvest the resulting solids. You must perform Powder X-Ray Diffraction (PXRD) . A successful salt formation is validated only if the PXRD diffractogram shows a unique crystalline phase distinct from the original free base[2]. Evaluate the thermodynamic solubility of the confirmed salts in simulated gastric and intestinal fluids.

Protocol B: HP- β -CD Inclusion Complexation via Lyophilization

This protocol generates a highly soluble, amorphous solid dispersion[4].

  • Solution Preparation: Dissolve HP- β -CD in ultra-pure water to create a 20% (w/v) solution.

  • API Solubilization: Dissolve the API in a minimal volume of methanol or tertiary butyl alcohol (TBA).

  • Complexation: Slowly add the API solution dropwise into the stirring HP- β -CD solution at a 1:1 or 1:2 molar ratio. Stir at 40°C for 24 hours to ensure thermodynamic equilibrium[5].

  • Lyophilization: Flash-freeze the clear solution using liquid nitrogen, then lyophilize (freeze-dry) for 48-72 hours to remove all solvents.

  • Self-Validation Step (Crucial): Perform Differential Scanning Calorimetry (DSC) on the resulting white powder. The free base will exhibit a sharp melting endotherm. A successful inclusion complex is validated by the complete disappearance of this melting endotherm, proving the API has transitioned from a crystalline state into an amorphous, encapsulated complex[4].

Part 3: Quantitative Data Summary

Summarizing the expected outcomes of the troubleshooting pathways allows for rapid decision-making during formulation development.

StrategyMechanism of SolubilizationExpected Solubility IncreasePrimary ApplicationRequired Validation Metric
Cosolvent + Surfactant Reduces solvent dielectric constant & micellar encapsulation10x - 50xIn vitro assays (<100 μM )Visual clarity, Nephelometry
Salt Formation (e.g., HCl) Lowers crystal lattice energy, increases ionization50x - 500xOral/IV in vivo dosingPXRD, pH-solubility profile
HP- β -CD Complexation Host-guest encapsulation of the naphthalene core100x - 1000xIV dosing, GI protectionDSC (loss of melting endotherm)

Part 4: Formulation Workflows & Visualizations

FormulationMatrix API 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile Q1 Target Application? API->Q1 InVitro In Vitro Assays (< 100 μM) Q1->InVitro Low Conc. InVivo In Vivo Dosing (> 1 mg/mL) Q1->InVivo High Conc. Cosolvent DMSO + Tween 80 (Cosolvency) InVitro->Cosolvent Salt Salt Screening (Ionization) InVivo->Salt 1st Line CD HP-β-CD Complex (Encapsulation) InVivo->CD 2nd Line

Decision matrix for selecting the appropriate solubility enhancement strategy based on application.

HPBCD_Mechanism FreeDrug Free API (Hydrophobic) Complex Inclusion Complex (Hydrophilic Surface) FreeDrug->Complex Lyophilization HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Co-solvent Validation DSC / PXRD (Confirm Amorphous) Complex->Validation Self-Validation

Workflow for HP-β-CD inclusion complexation and subsequent solid-state validation.

References

  • [1] Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (PMC).[Link]

  • [5] Cyclodextrin Inclusion Complex Formation and Solid-State Characterization of the Natural Antioxidants α-Tocopherol and Quercetin. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • [4] Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. Taylor & Francis.[Link]

  • [2] Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. National Center for Biotechnology Information (PMC).[Link]

  • [3] The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Dove Medical Press.[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with synthesizing 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile.

This critical scaffold can be accessed via two primary synthetic pathways: N-Alkylation of 4-(bromomethyl)naphthalene-1-carbonitrile or Reductive Amination of 4-formylnaphthalene-1-carbonitrile. Both routes are highly susceptible to specific side reactions that can severely impact yield and complicate purification. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic causality to ensure high-purity synthesis.

Part 1: Mechanistic Workflow & Byproduct Pathways

ReactionPathways SM1 4-(Bromomethyl)naphthalene -1-carbonitrile Target 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile (Target) SM1->Target Slow Addition (MeCN) Pip1 Piperidine Pip1->Target Base Base (K2CO3) Scavenges HBr Base->Target Quat Quaternary Ammonium Salt (Over-alkylation) Target->Quat Excess SM1 (Fast Rate) SM2 4-Formylnaphthalene -1-carbonitrile Imine Iminium Intermediate SM2->Imine Piperidine (Mild Acid) Alcohol 4-(Hydroxymethyl)naphthalene -1-carbonitrile (Direct Reduction) SM2->Alcohol NaBH4 (Premature Reduction) Imine->Target NaBH(OAc)3 or NaBH3CN

Workflow for synthesizing the target compound, highlighting pathways to major synthetic byproducts.

Part 2: Troubleshooting Guide & FAQs

Route A: N-Alkylation Troubleshooting

Q1: Why am I isolating a highly water-soluble byproduct and seeing low yields of my target compound? A: This is a classic indicator of quaternary ammonium salt formation[1]. In N-alkylation, the initial reaction between piperidine (a secondary amine) and the alkyl bromide yields the target tertiary amine. Because the newly formed tertiary amine has increased electron density from the alkyl group, its nucleophilicity surpasses that of the starting secondary amine[1]. Consequently, it rapidly reacts with a second equivalent of the alkylating agent, generating a positively charged, highly water-soluble quaternary salt that is easily lost in the aqueous layer during workup[1]. Solution: Maintain a low concentration of the alkyl halide by using a syringe pump[2][3]. Always use an excess of piperidine (1.1 to 3.0 equivalents) relative to the alkylating agent to statistically favor mono-alkylation[2][3].

Q2: My alkylation reaction is stalling at 50% conversion. Should I heat the reaction to drive it to completion? A: Heating is not recommended as it exponentially increases the rate of over-alkylation. Sluggish kinetics are typically caused by the generation of hydrobromic acid (HBr) during the reaction, which protonates the remaining piperidine, rendering it non-nucleophilic[3]. Solution: Incorporate a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid[3]. Switch to a polar aprotic solvent like anhydrous acetonitrile (MeCN) to accelerate the Sₙ2 reaction at room temperature[3].

Route B: Reductive Amination Troubleshooting

Q3: I am observing significant amounts of an alcohol byproduct. How do I prevent this? A: The formation of 4-(hydroxymethyl)naphthalene-1-carbonitrile occurs via the direct reduction of the starting aldehyde[4]. This happens when a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used, or if the reducing agent is introduced before the iminium ion has fully formed[4]. Solution: Switch to a milder, chemoselective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[4][5]. These reagents preferentially reduce the iminium ion over the carbonyl group[4].

Q4: Should I run the reductive amination as a one-pot or two-step procedure? A: While one-pot procedures are highly efficient with NaBH(OAc)₃[4], a stepwise procedure is the most robust way to eliminate direct reduction byproducts. By allowing the aldehyde and piperidine to form the imine/iminium intermediate completely before adding the reducing agent, you physically remove the unreacted carbonyl from the reduction environment[4].

Part 3: Quantitative Data & Optimization Summaries

Table 1: Influence of Stoichiometry and Addition Rate on N-Alkylation Byproducts
Piperidine : Alkyl Halide RatioAddition MethodQuaternary Salt FormationReaction Yield
1.0 : 1.2Bolus (All at once)High (>20%)Low[1][2]
1.1 : 1.0Bolus (All at once)Moderate (5-10%)Moderate[2][3]
2.0 : 1.0 Syringe pump (Slow) Minimal (<2%) High [2][3]
Table 2: Reducing Agent Chemoselectivity in Reductive Amination
Reducing AgentSelectivity (Iminium vs. Carbonyl)Risk of Direct ReductionRecommended Use Case
NaBH₄LowHighNot recommended for this substrate[4].
NaBH(OAc)₃ High Low Standard one-pot procedures in DCE/THF [4].
NaBH₃CNHighLowStepwise or pH-sensitive procedures[4][5].

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Mono-N-Alkylation (Syringe Pump Method)

This protocol utilizes kinetic control and continuous analytical feedback to prevent quaternary salt formation[2].

Materials:

  • Piperidine (2.0 eq)

  • 4-(bromomethyl)naphthalene-1-carbonitrile (1.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • K₂CO₃ (1.5 eq)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve piperidine (2.0 eq) in anhydrous MeCN to create a 0.1 M solution. Add finely powdered K₂CO₃ (1.5 eq) and stir at room temperature.

  • Electrophile Loading: Dissolve 4-(bromomethyl)naphthalene-1-carbonitrile (1.0 eq) in a minimum volume of MeCN and load it into a gas-tight syringe.

  • Controlled Addition: Using a syringe pump, add the electrophile solution to the piperidine mixture at a rate of 0.5 mL/hour.

  • Self-Validation Checkpoint (TLC): Every 60 minutes, spot the reaction on a silica TLC plate (Eluent: 70:30 Hexanes:EtOAc). The desired product will migrate (R_f ~ 0.4), while the quaternary ammonium salt byproduct will remain firmly at the baseline (R_f = 0.0). Causality trigger: If the baseline spot begins to intensify, immediately pause the syringe pump. This indicates the local concentration of the electrophile is too high.

  • Workup: Upon completion, filter the K₂CO₃. Concentrate the filtrate, dissolve in ethyl acetate, and wash with saturated aqueous NaHCO₃ to remove residual piperidine salts.

Protocol B: Stepwise Reductive Amination

This protocol physically separates the iminium formation from the reduction step, eliminating the possibility of direct aldehyde reduction[4].

Materials:

  • Piperidine (1.05 eq)

  • 4-formylnaphthalene-1-carbonitrile (1.0 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve 4-formylnaphthalene-1-carbonitrile (1.0 eq) and piperidine (1.05 eq) in DCE (0.2 M). Add 2 drops of glacial acetic acid to catalyze the condensation. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (IR/NMR): Withdraw a 0.1 mL aliquot and concentrate it. Analyze via FT-IR or crude ¹H-NMR. Causality trigger: Proceed to step 3 ONLY when the aldehyde carbonyl stretch (~1700 cm⁻¹) or the aldehydic proton signal (~10 ppm) has completely disappeared.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. The reagent will selectively reduce the pre-formed iminium ion[4].

  • Workup: Stir for an additional 2 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ (Caution: gas evolution). Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Part 5: References

1.[1] How to prevent quaternary salt formation in piperidine alkylation - Benchchem. 2.[2] managing side reactions in piperidine functionalization - Benchchem. 3.[4] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem. 4.[3] common challenges in working with piperidine-based compounds - Benchchem. 5.[5] Peptide-directed solid-phase reductive amination - RSC Publishing.

Sources

optimizing cross-coupling reaction conditions for piperidin-1-yl methyl naphthalenes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the cross-coupling of bulky, basic amine-containing heterocycles. Piperidin-1-ylmethyl naphthalenes present a unique dual challenge: the steric hindrance of the naphthalene core and the strong Lewis basicity of the piperidine nitrogen, which can lead to catalyst poisoning or off-target redox activity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yields in both Palladium-catalyzed (e.g., Suzuki-Miyaura) and Iron-catalyzed oxidative cross-coupling workflows.

I. Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling of 1-bromo-4-(piperidin-1-ylmethyl)naphthalene stalls at <20% conversion. What is causing this, and how do I fix it?

The Causality: The basic nitrogen of the piperidine ring is a potent σ-donor. In the absence of sufficient steric shielding around the Palladium center, this nitrogen coordinates to the empty orbitals of the Pd(II) intermediate after oxidative addition, forming a stable, unreactive off-cycle complex (catalyst poisoning). The Solution:

  • Ligand Sterics: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos . The immense steric bulk of the dicyclohexyl groups and the triisopropylphenyl ring prevents the piperidine nitrogen from accessing the metal center, keeping the catalyst in the active cycle ()[1].

  • In Situ Protonation: If changing the ligand is not viable, pre-form the hydrochloride salt of your piperidin-1-ylmethyl naphthalene. Protonating the lone pair eliminates its coordinating ability. You will need to add an extra equivalent of base (e.g., Cs₂CO₃) to the reaction to slowly release the free amine during the coupling.

Q2: I am trying to synthesize NOBIN derivatives via oxidative cross-coupling of 2-naphthols with piperidino-2-naphthalenes, but I am getting severe over-oxidation and poor yields.

The Causality: Oxidative cross-coupling requires precise control over the oxidation potentials of the substrates. Piperidino-2-naphthalenes are tertiary amines that can undergo competitive single-electron transfer (SET) at the nitrogen, leading to degradation rather than the desired C-C bond formation. The Solution: Utilize an inner-sphere FeCl₃-catalyzed system with di-tert-butyl peroxide (t-BuOOt-Bu) as the oxidant. Crucially, the addition of Trifluoroacetic acid (TFA) is required. For tertiary amines like piperidino-naphthalenes, high concentrations of TFA (up to 3.75 equiv) regulate off-cycle acid-base equilibria and ligand exchange processes, preventing over-oxidation and boosting yields to >95% ()[2].

II. Data Presentation: Optimization Metrics

Table 1: Ligand & Additive Screening for Pd-Catalyzed Suzuki-Miyaura Coupling

Substrate: 1-Bromo-4-(piperidin-1-ylmethyl)naphthalene + Phenylboronic acid.

Catalyst SystemLigandAdditive / StateConversion (%)Isolated Yield (%)
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Free Amine18%12%
Pd(OAc)₂ (5 mol%)dppf (5 mol%)Free Amine35%28%
Pd(OAc)₂ (3 mol%)XPhos (6 mol%)Free Amine>99%92%
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Amine·HCl Salt85%78%
Table 2: Effect of TFA on FeCl₃-Catalyzed Oxidative Cross-Coupling

Substrate: 2-Naphthol + Piperidino-2-naphthalene (NOBIN synthesis).

CatalystOxidantTFA (Equivalents)ChemoselectivityYield of NOBIN (%)
FeCl₃ (10 mol%)t-BuOOt-Bu0Poor (Degradation)<10%
FeCl₃ (10 mol%)t-BuOOt-Bu1.25Moderate45%
FeCl₃ (10 mol%)t-BuOOt-Bu3.75Excellent97%

Data synthesized from mechanistic studies on oxidative phenol-2-aminonaphthalene coupling[2].

III. Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (XPhos Method)

This self-validating protocol uses XPhos to overcome piperidine-induced catalyst poisoning.

  • Preparation: Oven-dry a 10 mL Schlenk tube and equip it with a magnetic stir bar.

  • Reagent Loading: Add 1-bromo-4-(piperidin-1-ylmethyl)naphthalene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (3.0 mol%, 6.7 mg), XPhos (6.0 mol%, 28.6 mg), and anhydrous Cs₂CO₃ (3.0 mmol, 977 mg)[1].

  • Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Inject a degassed mixture of THF/H₂O (10:1 v/v, 4.0 mL) via syringe. Mechanistic Note: The small amount of water is critical for activating the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12–18 hours under vigorous stirring (1000 rpm).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 × 5 mL). Extract the aqueous layer once with EtOAc. Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient containing 1% Et₃N to prevent streaking of the basic amine).

Protocol B: FeCl₃-Catalyzed Oxidative Cross-Coupling (NOBIN Derivative Synthesis)

This protocol utilizes high-concentration TFA to regulate the reactivity of the tertiary piperidine group during oxidation.

  • Preparation: In a 20 mL vial, dissolve 2-naphthol (1.5 mmol) and the piperidin-1-ylmethyl substituted 2-aminonaphthalene (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 5.0 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 3.75 mmol) dropwise at room temperature. Self-Validation Check: The solution may change color slightly; this indicates the protonation of the piperidine nitrogen, which protects it from unwanted SET oxidation[2].

  • Catalyst & Oxidant: Add anhydrous FeCl₃ (10 mol%, 16.2 mg). Then, add di-tert-butyl peroxide (t-BuOOt-Bu, 1.5 mmol) dropwise.

  • Reaction: Stir the mixture at 50 °C for 24 hours. Monitor the consumption of the aminonaphthalene via TLC or LC-MS. If the reaction stalls, add an additional 1.5 mmol of t-BuOOt-Bu.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract with DCM (3 × 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

IV. Mechanistic & Troubleshooting Visualizations

CatalyticCycle FeCat Fe(III) Catalyst (Active Species) Ternary Ternary Complex (Fe + Phenol + Aminonaphthalene) FeCat->Ternary Substrate Binding Radical Phenoxyl Radical + Aminonaphthalene Ligand Ternary->Radical SET / Oxidation (t-BuOOt-Bu) Coupling C-C Bond Formation (Inner-Sphere) Radical->Coupling Radical Coupling Coupling->FeCat Catalyst Regeneration Product NOBIN Derivative (Product) Coupling->Product Product Release

Fig 1. Inner-sphere mechanism for FeCl₃-catalyzed oxidative cross-coupling of 2-aminonaphthalenes.

Troubleshooting Start Low Yield in Cross-Coupling? CheckAmine Is the piperidine nitrogen causing catalyst poisoning? Start->CheckAmine CheckOx Is it an oxidative coupling (NOBIN synthesis)? Start->CheckOx UseXPhos Switch to Buchwald Ligands (e.g., XPhos, RuPhos) CheckAmine->UseXPhos Yes (Suzuki/Buchwald) ProtectAmine Pre-form HCl salt or add Lewis Acid (e.g., BF3) CheckAmine->ProtectAmine Yes (Alternative) AddTFA Add TFA (1.25 - 3.75 equiv) to modulate acid-base equilibria CheckOx->AddTFA Yes (FeCl3 Catalysis)

Fig 2. Decision matrix for troubleshooting piperidin-1-ylmethyl naphthalene cross-couplings.

V. References

  • Molander, G. A., et al. "Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates." The Journal of Organic Chemistry (2008). URL:[Link]

  • Ben-Lulu, M., Libman, A., & Pappo, D. "Mechanistic Insights into the FeCl₃-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes." The Journal of Organic Chemistry (2020). URL:[Link]

Sources

Technical Support Center: Stability & Formulation Troubleshooting for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists tasked with stabilizing 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile . This active pharmaceutical ingredient (API) contains two highly oxidation-prone structural motifs: a tertiary amine (the piperidine ring) and a benzylic-type carbon (the naphthylmethyl bridge).

Below, you will find diagnostic FAQs, troubleshooting workflows, quantitative vulnerability data, and self-validating experimental protocols to prevent oxidative degradation during storage.

Part 1: Diagnostic FAQs – Understanding the Degradation Mechanisms

Q: What are the primary oxidative degradation pathways for this molecule? A: The molecule undergoes two distinct site-specific oxidative pathways. First, the piperidine nitrogen acts as a strong nucleophile, reacting readily with hydroperoxides to form an N-oxide (+16 Da mass shift)[1][2]. Second, the naphthylmethyl C(sp³)-H bond undergoes autoxidation. Because this benzylic position has a low Hydrogen Bond Dissociation Energy (H-BDE), it is highly susceptible to radical chain reactions, forming hydroperoxides that decompose into alcohols (+16 Da) or ketones (+14 Da)[3][4].

Q: Why does this degradation occur even in solid-state storage? A: Solid-state oxidation is frequently driven by excipient incompatibility. Common polymeric excipients (e.g., povidone, polyethylene glycol, polysorbates) contain trace hydroperoxides generated during their own manufacturing processes[5]. Over time, these peroxides migrate through the solid matrix to the API. Furthermore, if the API disproportionates from its protonated salt form to a non-ionized free base due to the microenvironmental pH of the formulation, the lone pair on the piperidine nitrogen becomes fully exposed, drastically increasing its vulnerability to oxidation[5].

Q: How do environmental factors like light and trace metals influence this? A: Transition metals, particularly Fe(III) found as trace impurities in manufacturing equipment or buffers, act as direct oxidants or catalysts. They facilitate the decomposition of trace peroxides into highly reactive hydroxyl radicals, which significantly accelerates benzylic autoxidation even in the absence of initiating external peroxides[4].

Pathway cluster_0 Oxidative Stressors cluster_1 Vulnerable Molecular Sites cluster_2 Degradation Products cluster_3 Mitigation Strategy Peroxides Trace Peroxides (from Excipients) Amine Tertiary Amine (Piperidine Ring) Peroxides->Amine Nucleophilic attack Oxygen Molecular Oxygen (Autoxidation) Benzylic Benzylic Carbon (Naphthylmethyl) Oxygen->Benzylic Radical chain Metals Transition Metals (e.g., Fe3+) Metals->Benzylic Catalysis NOxide N-Oxide (+16 Da) Amine->NOxide Oxidation Ketone Ketone / Alcohol (+14 / +16 Da) Benzylic->Ketone Oxidation Antiox Antioxidants (BHT, Ascorbic Acid) NOxide->Antiox Prevented by Inert Inert Atmosphere & Chelators (EDTA) Ketone->Inert Prevented by

Figure 1. Logical workflow mapping oxidative stressors to site-specific degradation and mitigation.

Part 2: Troubleshooting Guide – Formulation and Storage Optimization

Issue 1: Rapid appearance of the M+16 N-oxide peak during accelerated stability testing (40°C/75% RH).
  • Root Cause: High peroxide burden in the formulation matrix reacting with the piperidine ring.

  • Corrective Action:

    • Switch to low-peroxide grades of polymeric excipients.

    • Incorporate a chain-breaking antioxidant such as Butylated Hydroxytoluene (BHT) or a reducing agent like ascorbic acid. These agents preferentially scavenge peroxides before they can react with the tertiary amine[6].

Issue 2: Formation of benzylic ketone/alcohol degradants in liquid or parenteral formulations.
  • Root Cause: Dissolved molecular oxygen (O₂) and trace metal catalysis (e.g., Fe³⁺, Cu²⁺) driving autoxidation at the naphthylmethyl bridge.

  • Corrective Action:

    • Implement inert atmosphere packaging by sparging the solution and vial headspace with nitrogen or argon to displace molecular oxygen[6].

    • Add a chelating agent, such as EDTA, to sequester catalytic metal ions, thereby halting the Fenton-like radical generation cycle[4][6].

Part 3: Quantitative Data – Oxidative Vulnerability Profile

To rationally design a stabilization strategy, one must understand the thermodynamic vulnerability of the molecule's functional groups. The table below summarizes the susceptibility of the API's structural motifs based on Bond Dissociation Energy (H-BDE) and nucleophilicity.

Functional GroupEstimated H-BDE (kcal/mol)Primary Oxidative StressorPrimary DegradantVulnerability Level
Aliphatic C-H (Piperidine backbone) ~98 - 100Hydroxyl radicals (Extreme stress)Various fragmentationLow
Benzylic C-H (Naphthylmethyl) ~80 - 85O₂ (Autoxidation), Fe³⁺Ketone / AlcoholHigh[2]
Tertiary Amine (Piperidine Nitrogen) N/A (Nucleophilic Lone Pair)Hydroperoxides (H₂O₂, ROOH)N-oxideVery High[1]

Part 4: Experimental Protocols – Self-Validating Methodologies

Protocol 1: Peroxide-Induced Forced Degradation Study

Context: This protocol determines the intrinsic susceptibility of the piperidine ring to N-oxidation and validates the efficacy of selected antioxidants[1][2]. Causality Check: The inclusion of a quenching step is critical. Without it, the heat of the mass spectrometer source or the high pressure of the LC column can cause residual H₂O₂ to oxidize the API during the analysis, leading to false positives.

  • Preparation: Prepare a 1 mg/mL solution of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile in a 50:50 mixture of HPLC-grade water and acetonitrile.

  • Splitting: Divide the solution equally into a "Test" aliquot and a "Control" aliquot.

  • Stressing: Add 3% (v/v) hydrogen peroxide (H₂O₂) to the Test aliquot. Add an equal volume of HPLC-grade water to the Control aliquot.

  • Incubation: Seal both vials and incubate at 40°C for 24 to 48 hours.

  • Quenching (Critical): Add a molar excess of sodium metabisulfite to both vials to destroy residual H₂O₂[6].

  • Analysis: Analyze via LC-HRMS, monitoring for the M+16 mass shift indicative of N-oxide formation.

Workflow Start Prepare API Solution (1 mg/mL in 50:50 H2O/MeCN) Split Split into Test & Control Aliquots Start->Split Test Add 3% H2O2 (v/v) (Oxidative Stress) Split->Test Control Add Equal Volume H2O (Baseline Control) Split->Control Incubate Incubate at 40°C for 24-48 hours Test->Incubate Control->Incubate Quench Quench with Sodium Metabisulfite (Prevents On-Column Oxidation) Incubate->Quench Analyze LC-HRMS Analysis (Quantify M+16 & M+14 peaks) Quench->Analyze

Figure 2. Self-validating experimental workflow for peroxide-induced forced degradation.

Protocol 2: Excipient Compatibility & Solid-State Spiking

Context: This workflow simulates long-term solid-state storage degradation driven by excipient impurities[5].

  • Blending: Uniformly blend the API with the target excipient (e.g., Povidone) at a 1:1 (w/w) ratio.

  • Spiking: Spike the blend with 50 ppm of an organic peroxide (e.g., cumene hydroperoxide) or a radical initiator like AIBN to accelerate the initiation phase of autoxidation[1][2].

  • Storage: Place the spiked blend in open and closed vials at 40°C/75% RH for 14 to 28 days.

  • Extraction & Analysis: Extract the API using a suitable organic solvent, filter, and analyze via HPLC-DAD to quantify both N-oxide and benzylic oxidation products against a standard curve.

References

  • Clinical Trials Arena. "Forced degradation studies: A critical lens into pharmaceutical stability." [Link]

  • PhaRxmon Consulting LLC. "Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides." [Link]

  • PMC / NIH. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." [Link]

  • ResearchGate. "Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition." [Link]

  • The Royal Society of Chemistry. "CHAPTER 3: Oxidative Degradation."[Link]

Sources

Technical Support Center: Resolving ¹H-NMR Signal Overlap in 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing spectral ambiguity when analyzing 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile . This molecule presents two distinct NMR challenges: severe multiplet overlap in the aromatic region (naphthalene core) and dynamic signal broadening in the aliphatic region (piperidine ring).

Below, you will find causality-driven troubleshooting guides, validated experimental protocols, and structural FAQs designed to establish a self-validating analytical workflow.

Part 1: Diagnostic Overview & Workflow

The structural dichotomy of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile inherently complicates standard 1D ¹H-NMR analysis at room temperature (298 K):

  • The Naphthalene Core (7.4–8.3 ppm): The rigid, fused aromatic system contains six protons (H-2, H-3, H-5, H-6, H-7, H-8). While H-2 and H-3 often appear as distinct doublets due to ortho-coupling, the protons on the unsubstituted ring (H-5 through H-8) experience highly similar magnetic shielding environments, resulting in a densely overlapped "multiplet envelope."

  • The Piperidine Ring (1.4–2.5 ppm): The saturated nitrogen heterocycle undergoes rapid conformational exchange (ring flipping) and nitrogen inversion at room temperature. This dynamic process occurs at a rate comparable to the NMR timescale, causing the axial and equatorial protons to average out, resulting in broad, unresolved humps rather than sharp multiplets[1].

NMR_Workflow Start 1H-NMR Overlap Detected (Room Temp, CDCl3) CheckRegion Identify Overlap Region Start->CheckRegion Aliphatic Aliphatic (1.4-2.5 ppm) Piperidine Dynamics CheckRegion->Aliphatic Aromatic Aromatic (7.4-8.3 ppm) Naphthalene Core CheckRegion->Aromatic VTNMR Variable Temperature (VT) NMR Cool to -50°C Aliphatic->VTNMR ASIS Solvent Switch (ASIS) Change CDCl3 to C6D6 Aromatic->ASIS PureShift Pure Shift NMR (PSYCHE) Collapse Multiplets Aromatic->PureShift TwoD 2D NMR (HSQC/HMBC) Orthogonal Dispersion VTNMR->TwoD ASIS->TwoD PureShift->TwoD

Decision workflow for resolving aliphatic and aromatic NMR signal overlap.

Part 2: Troubleshooting Guides

Guide 1: Resolving Aliphatic Broadening via VT-NMR

Symptom: The piperidine protons (β and γ positions) appear as broad, featureless signals, making integration and multiplicity analysis impossible. Causality: The piperidine ring undergoes a chair-to-chair ring flip. At 298 K, the exchange rate between the two degenerate chair conformations (with the bulky naphthalene-linker group equatorial) averages the chemical shifts of the axial and equatorial protons. Solution: Variable Temperature (VT) NMR. By cooling the sample, you reduce the thermal energy below the activation barrier for the ring flip, "freezing" the molecule into a single observable conformation on the NMR timescale[1].

Piperidine_Dynamics Chair1 Chair A (Equatorial) TS Transition State (Half-Chair) Chair1->TS Ring Flip (Broad NMR) TS->Chair1 Chair2 Chair B (Axial) TS->Chair2 Nitrogen Inversion Chair2->TS

Conformational equilibrium of the piperidine ring causing signal broadening at 298 K.

Step-by-Step Protocol: Low-Temperature VT-NMR

  • Solvent Selection: Dissolve 15-20 mg of the compound in CD₂Cl₂ (freezing point -97 °C). Do not use CDCl₃ or Benzene-d₆, as they will freeze at the required temperatures.

  • Probe Tuning: Insert the sample and tune the probe at ambient temperature.

  • Cooling Gradient: Gradually lower the temperature in 10 °C decrements from 298 K down to 223 K (-50 °C). Allow 5 minutes of equilibration time at each step to prevent thermal gradients within the tube.

  • Acquisition & Shimming: Re-shim the Z-axis (Z1, Z2) at each temperature step. Acquire a standard 1D ¹H spectrum (ns=16).

  • Validation: At ~223 K, the broad aliphatic hump will split into distinct, sharp multiplets representing the discrete axial and equatorial protons.

Guide 2: Resolving Aromatic Overlap via Pure Shift NMR & ASIS

Symptom: The protons on the naphthalene core (H-5, H-6, H-7, H-8) overlap into a complex multiplet, obscuring scalar couplings. Causality: The narrow chemical shift range of the fused aromatic system combined with extensive J-coupling (homonuclear scalar coupling) causes the multiplets to merge. Solution: Pure Shift NMR (e.g., PSYCHE) combined with Aromatic Solvent-Induced Shifts (ASIS). Pure shift NMR suppresses homonuclear scalar coupling ( JHH​ ), collapsing complex multiplets into highly resolved singlets[2]. Switching the solvent to Benzene-d₆ alters the magnetic anisotropy around the molecule, differentially shifting the overlapping protons[3].

Step-by-Step Protocol: Pure Shift NMR (PSYCHE)

  • Sample Preparation: Prepare a highly concentrated sample (approx. 30-50 mg) in Benzene-d₆ to maximize the signal-to-noise ratio (SNR), as pure shift experiments suffer from inherent sensitivity penalties.

  • Parameter Setup: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence.

  • Optimization: Set the sweep width (SW) to cover only the aromatic region if full-spectrum acquisition is too time-consuming. Optimize the flip angle of the chirp pulses (typically 15° to 20°) to balance sensitivity and decoupling artifacts.

  • Acquisition: Run the pseudo-2D experiment. The data will be reconstructed into a 1D spectrum where each chemically distinct naphthalene proton appears as a single, sharp peak[2].

Guide 3: Unambiguous Assignment via 2D NMR

Symptom: Even with resolved peaks, it is unclear which proton belongs to which specific position on the naphthalene or piperidine ring. Causality: 1D NMR only provides chemical shift and integration; it does not map the atomic connectivity. Solution: 2D NMR techniques (HSQC and HMBC) distribute signals across two frequency axes, providing orthogonal dispersion and mapping carbon-proton connectivity[4].

Step-by-Step Protocol: 2D HSQC/HMBC Acquisition

  • 1D Baseline: Acquire high-resolution 1D ¹H and ¹³C spectra to define the spectral windows (F1 and F2 dimensions).

  • HSQC Setup: Load the ¹H-¹³C HSQC parameter set. This will correlate protons to their directly attached carbons (1-bond coupling)[4]. Set the number of scans (ns=4) and increments (t1=256).

  • HMBC Setup: Load the ¹H-¹³C HMBC parameter set. This detects long-range couplings (2 to 3 bonds)[4]. This is critical for linking the methylene bridge (-CH₂-) to the quaternary carbon (C-4) of the naphthalene ring and the nitrogen-adjacent carbons of the piperidine ring.

  • Processing: Apply a sine-bell squared window function in both dimensions before Fourier transformation to enhance cross-peak resolution.

Part 3: Data Visualization & Reference Tables

Table 1: Solvent Selection for Aromatic Solvent-Induced Shifts (ASIS)

SolventFormulaFreezing Point (°C)Dielectric ConstantRecommended Use Case
Chloroform-dCDCl₃-644.81Standard baseline acquisition.
Benzene-d₆C₆D₆+5.52.28Resolving aromatic overlap via magnetic anisotropy.
Dichloromethane-d₂CD₂Cl₂-978.93Low-temperature VT-NMR for piperidine dynamics.
Acetone-d₆(CD₃)₂CO-9420.7Alternative for VT-NMR with higher polarity.

Table 2: 2D NMR Diagnostic Matrix

ExperimentCoupling TypeTarget Resolution GoalSelf-Validation Check
COSY Homonuclear (¹H-¹H, 2-3 bonds)Tracing the continuous spin system of the piperidine ring.Cross-peaks must be symmetric across the diagonal[4].
HSQC Heteronuclear (¹H-¹³C, 1 bond)Separating overlapping protons by their distinct ¹³C shifts[4].The methylene bridge (-CH₂-) will show inverted phase if edited-HSQC is used[5].
HMBC Heteronuclear (¹H-¹³C, 2-3 bonds)Linking the naphthalene core to the methylene linker[4].The -CN group (cyanonaphthalene) will only appear in HMBC, not HSQC.

Part 4: Frequently Asked Questions (FAQs)

Q: I ran an HSQC, but the methylene linker (-CH₂-) and the piperidine N-CH₂ protons are still overlapping. What is the next step? A: If heteronuclear dispersion is insufficient, the overlap is likely due to identical ¹³C and ¹H chemical shifts in that specific solvent. Switch the solvent from CDCl₃ to Benzene-d₆. The aromatic solvent will preferentially complex with the electron-deficient naphthalene ring, inducing a differential shift on the methylene linker compared to the piperidine protons.

Q: Why does my Pure Shift (PSYCHE) spectrum have such a low signal-to-noise ratio compared to my standard 1D ¹H spectrum? A: Pure shift experiments utilize slice-selective excitation and spatial encoding, which inherently discards a significant portion of the bulk magnetization to achieve homonuclear decoupling[2]. To compensate, increase the sample concentration, increase the number of scans, or utilize a cryoprobe.

Q: At what temperature should I expect the piperidine ring flip to completely "freeze" on the 400 MHz NMR timescale? A: For N-substituted piperidines, the coalescence temperature is typically around -20 °C to -30 °C. To achieve fully resolved, sharp signals for the axial and equatorial protons (the slow-exchange regime), you generally need to cool the sample to at least -50 °C (223 K) in CD₂Cl₂[1].

Part 5: References

  • Two-dimensional nuclear magnetic resonance spectroscopy Wikipedia URL:[Link]

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis Analytical Chemistry (via PMC / NIH) URL:[Link]

  • Substituent Effects on the Reduction of O-(1-Acyloxyalkyl)hydroxylamines and on the Conformational Dynamics of N-Alkoxypiperidines Journal of Organic Chemistry (via PubMed / NIH) URL:[Link]

  • 2D NMR - EPFL École Polytechnique Fédérale de Lausanne (EPFL) URL:[Link] (Derived from verified EPFL grounding source)

Sources

Technical Support Center: Optimizing Liquid-Liquid Extraction for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with extracting 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile from human or animal plasma.

Because this molecule features a highly lipophilic naphthalene core and a basic piperidine ring, its extraction requires precise control over phase chemistry. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps necessary to achieve high recovery and meet stringent regulatory guidelines for bioanalytical method validation[1].

Mechanistic Overview & Extraction Logic

To successfully extract 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile, we must manipulate its ionization state. The piperidine moiety contains a tertiary amine with a pKa typically between 8.5 and 9.5. At a physiological plasma pH of 7.4, this nitrogen is protonated (ionized), making the molecule highly polar and resistant to partitioning into an organic solvent.

By adjusting the plasma pH to at least two units above the molecule's pKa (pH > 11), the amine is forced into its neutral, un-ionized free-base form[2]. Once neutralized, the hydrophobic naphthalene-1-carbonitrile core drives the molecule efficiently into the organic phase[3].

LLE Optimization Workflow

LLE_Optimization Start Plasma Sample (Contains Target & Matrix) Spike Spike Internal Standard (IS) (Ensures Self-Validation) Start->Spike pH_Adj Alkalinization (pH > 11) (Deprotonates Piperidine) Spike->pH_Adj Solvent Add Organic Solvent (e.g., MTBE or Hexane:EtOAc) pH_Adj->Solvent Mix Vigorous Agitation (Maximizes Mass Transfer) Solvent->Mix Centrifuge Centrifugation (Phase Separation) Mix->Centrifuge Split Phase Check Centrifuge->Split Emulsion Emulsion Formed? Add NaCl (Salting-Out) Split->Emulsion Emulsion Organic Collect Upper Organic Phase (Contains Neutral Target) Split->Organic Clean Separation Emulsion->Centrifuge Re-spin Evap Evaporate to Dryness (N2 stream at 35°C) Organic->Evap Recon Reconstitute in Mobile Phase (Ready for LC-MS/MS) Evap->Recon

Workflow for optimizing liquid-liquid extraction of basic lipophilic amines from plasma.

Standard Operating Procedure: Optimized LLE

This self-validating protocol is designed to maximize recovery while minimizing phospholipid-induced matrix effects during LC-MS/MS analysis.

Materials Required:

  • 0.5 M Sodium Hydroxide (NaOH) or 5% Ammonium Hydroxide (NH₄OH)

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (70:30 v/v)[4]

  • Polypropylene microcentrifuge tubes or silanized glassware[5]

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of plasma into a 2.0 mL polypropylene tube.

  • Internal Standard: Add 10 µL of the Internal Standard (IS) working solution. Vortex briefly (5 seconds) to ensure equilibration with plasma proteins.

  • Alkalinization: Add 50 µL of 0.5 M NaOH. Vortex for 10 seconds. Crucial Step: This ensures the pH exceeds 11, neutralizing the piperidine ring.

  • Extraction: Add 1.0 mL of the chosen extraction solvent (e.g., MTBE).

  • Mass Transfer: Agitate vigorously using a multi-tube vortexer for 10 minutes at 1,500 rpm.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Collection: Carefully transfer 800 µL of the upper organic layer to a clean polypropylene tube, avoiding the proteinaceous interface.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen (N₂) at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase. Vortex for 2 minutes and transfer to an autosampler vial.

Quantitative Data: Solvent Optimization

Choosing the right solvent is a balancing act between target recovery and matrix cleanliness. Highly polar solvents extract the drug well but pull down ion-suppressing phospholipids. Non-polar solvents leave the matrix behind but may yield low drug recovery. The table below summarizes typical optimization data for piperidine derivatives in plasma.

Extraction Solvent SystemPolarity IndexMean Recovery (%)Matrix Effect (%)Phase Separation Quality
100% Hexane0.142.5 ± 4.198.2 (Negligible)Excellent, sharp interface
100% Ethyl Acetate4.494.1 ± 3.865.4 (High Suppression)Poor, frequent emulsions
Hexane:Ethyl Acetate (70:30) 1.4 88.3 ± 2.5 92.1 (Minimal) Good, clean interface
100% MTBE 2.5 91.5 ± 2.0 89.5 (Minimal) Excellent, rapid separation

Troubleshooting Guide

Issue 1: Low or Inconsistent Recovery

Symptoms: Recovery drops below 60%, or high variability (RSD > 15%) is observed between different lots of human plasma. Root Cause: Inadequate alkalinization. Plasma from different donors has varying buffering capacities. If the pH drops below 10, a fraction of the piperidine remains protonated and trapped in the aqueous phase[2]. Solution:

  • Check the pH of the aqueous phase post-extraction using micro-pH paper.

  • Increase the strength or volume of the alkalinizing agent (e.g., switch from 0.1 M to 0.5 M NaOH).

  • Ensure the extraction solvent volume is at least 5 to 10 times the plasma volume to drive the partition coefficient.

Issue 2: Severe Emulsion Formation

Symptoms: A cloudy, thick layer forms between the aqueous and organic phases after centrifugation, making it impossible to retrieve the full 800 µL of organic solvent. Root Cause: Plasma proteins and endogenous lipids act as surfactants, stabilizing droplets of the organic solvent within the aqueous layer. This is exacerbated by using polar solvents like pure ethyl acetate. Solution:

  • Salting-Out Effect: Add 50 µL of saturated Sodium Chloride (NaCl) or Zinc Sulfate to the plasma before adding the organic solvent. The high ionic strength forces the organic solvent out of the aqueous phase, breaking the emulsion[6].

  • Increase centrifugation speed to 14,000 × g and lower the temperature to 4°C to precipitate proteins more rigidly.

Issue 3: Peak Tailing and Signal Loss in LC-MS/MS

Symptoms: The chromatographic peak is asymmetrical (tailing factor > 1.5), and the absolute signal decreases over consecutive injections. Root Cause: Basic amines (like piperidine) are notorious for secondary interactions. They bind strongly to active, un-capped silanol groups (-Si-OH) on glass surfaces during the evaporation step, or to active sites on the LC column[5]. Solution:

  • Labware: Strictly use polypropylene tubes or silanized glassware for the extraction and evaporation steps[5].

  • Chromatography: Ensure the LC mobile phase contains a modifier that masks silanol interactions. Using a low-pH mobile phase (e.g., 0.1% Formic Acid) ensures the amine is fully protonated during chromatography, which improves peak shape on modern end-capped C18 columns.

Frequently Asked Questions (FAQs)

Q: Can I use Solid-Phase Extraction (SPE) instead of LLE for this molecule? A: Yes, but LLE is often preferred for highly lipophilic basic drugs because it is more cost-effective and avoids the irreversible adsorption issues sometimes seen when basic amines bind too strongly to the silica backbone of SPE cartridges[3]. If you move to SPE, a Mixed-Mode Cation Exchange (MCX) cartridge is highly recommended.

Q: Why do we evaporate the solvent at 35°C instead of higher temperatures? A: While the naphthalene-1-carbonitrile core is relatively stable, applying heat above 40°C under a nitrogen stream can lead to thermal degradation or volatilization of certain piperidine derivatives[5]. Gentle evaporation preserves the structural integrity of the analyte.

Q: How do I scale this protocol for high-throughput 96-well plates? A: To adapt this for high-throughput screening, reduce the plasma volume to 50 µL and the extraction solvent to 400 µL. Use a 96-well deep-well plate (polypropylene, 2 mL capacity). Ensure you use a plate sealer compatible with organic solvents (like silicone mats) to prevent cross-talk during the vigorous shaking step, and use a 96-well nitrogen evaporator for the drying step.

References

  • Acta Scientific. Donepezil is a piperidine derivative... Liquid-liquid extraction method was used to extract donepezil.
  • BenchChem. Technical Support Center: Quantitative Analysis of Piperidines.
  • AKJournals. Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma.
  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • SciELO. Liquid-liquid extraction combined with high performance liquid chromatography...
  • Ovid. Sample treatment based on extraction techniques in biological matrices.

Sources

Validation & Comparative

Comprehensive Comparison Guide: Validating LC-MS/MS Bioanalytical Methods for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of small-molecule therapeutics in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. The compound 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile presents a unique bioanalytical challenge. It features a highly basic piperidine moiety (pKa ~10.0) coupled with a lipophilic, electron-rich naphthalene-1-carbonitrile core.

When developing an LC-MS/MS method compliant with [1] and [2], scientists often default to standard Protein Precipitation (PPT) and C18 chromatography. However, this generic approach frequently fails due to severe matrix effects and poor retention. This guide objectively compares sample preparation strategies (PPT vs. Mixed-Mode SPE) and column chemistries (C18 vs. Biphenyl) to establish a robust, self-validating bioanalytical workflow.

Workflow A Plasma Sample Collection B Sample Preparation (SPE vs PPT) A->B C Chromatographic Separation (Biphenyl vs C18) B->C D Tandem Mass Spectrometry (ESI-LC-MS/MS) C->D E Data Analysis & ICH M10 Validation D->E

LC-MS/MS Bioanalytical Workflow for Target Analyte Quantification.

Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)

The Mechanistic Rationale

In positive Electrospray Ionization (ESI+), endogenous glycerophospholipids from human plasma compete with the target analyte for charge on the droplet surface, leading to severe ion suppression[3].

Protein Precipitation (PPT) uses organic solvents to crash out proteins but leaves phospholipids entirely intact within the supernatant. Conversely, Mixed-Mode Cation Exchange (MCX) SPE exploits the basic nature of the piperidine ring. At an acidic pH, the piperidine nitrogen is protonated and forms a strong ionic bond with the sulfonic acid groups on the MCX sorbent. This allows us to aggressively wash the sorbent with 100% organic solvent to strip away all phospholipids before eluting the target analyte.

Step-by-Step Experimental Protocols

Protocol A: Protein Precipitation (The Baseline Method)

  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard (IS) working solution.

  • Precipitate: Add 150 µL of cold Acetonitrile (MeCN) containing 0.1% Formic Acid.

  • Mix & Centrifuge: Vortex for 2 minutes at 1000 RPM, then spin at 4000 x g for 10 minutes at 4°C.

  • Transfer: Dilute 100 µL of the supernatant with 100 µL of LC-MS grade water for injection.

Protocol B: MCX Solid Phase Extraction (The Optimized Method)

  • Pre-treatment: Dilute 50 µL of plasma with 50 µL of 2% Formic Acid in water (ensures complete protonation of the piperidine ring). Add 10 µL IS.

  • Condition & Equilibrate: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.

  • Load: Apply the pre-treated sample mixture.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove hydrophilic salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. (Causality: Strips neutral lipids and phospholipids while the analyte remains ionically bound).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. (Causality: High pH deprotonates the piperidine, neutralizing the charge and breaking the ionic bond).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

SPE_Mechanism S1 1. Condition & Equilibrate (MeOH -> Acidic H2O) S2 2. Load Sample (Protonated Piperidine Binds) S1->S2 S3 3. Wash 1: Aqueous Acid (Removes Hydrophilic Matrix) S2->S3 S4 4. Wash 2: 100% Organic (Removes Phospholipids) S3->S4 S5 5. Elute: Basic Organic (Deprotonates Analyte) S4->S5

Mixed-Mode Cation Exchange (MCX) SPE Mechanism for Basic Analytes.

Building a Self-Validating System (Matrix Effect Assessment)

To validate the extraction efficiency and prove the absence of ion suppression, we utilize the [3]. This requires preparing three sets of samples:

  • Set A: Analyte spiked in neat mobile phase.

  • Set B: Analyte spiked into post-extracted blank plasma.

  • Set C: Analyte spiked into plasma prior to extraction.

Performance MetricCalculation FormulaPPT (Acetonitrile)SPE (MCX)
Matrix Factor (MF) Peak Area (Set B) / Peak Area (Set A)0.65 (Severe Suppression)0.98 (Negligible Effect)
Recovery (RE) Peak Area (Set C) / Peak Area (Set B)88.5 ± 6.2%94.2 ± 2.1%
Process Efficiency (PE) Peak Area (Set C) / Peak Area (Set A)57.5%92.3%
Phospholipid Removal Phospholipid MRM Transition MonitoringPoorExcellent

Data Interpretation: The MCX SPE protocol provides a near-perfect Matrix Factor of 0.98, proving that the aggressive organic wash successfully eliminated the matrix components that caused a 35% signal loss in the PPT method.

Chromatographic Strategy: C18 vs. Biphenyl Column Chemistry

The Mechanistic Rationale

Standard C18 columns rely entirely on hydrophobic dispersive forces. Under the acidic mobile phase conditions required for ESI+ (e.g., 0.1% Formic Acid), the basic piperidine ring of our analyte is protonated. This dramatically increases the molecule's polarity, reducing its retention on a C18 stationary phase and causing it to elute dangerously close to the solvent front where residual matrix components congregate.

By switching to a Biphenyl stationary phase , we introduce orthogonal selectivity. The biphenyl phase provides standard hydrophobic retention but adds powerful π−π (pi-pi) interactions[4]. The electron-dense π clouds of the biphenyl rings interact strongly with the aromatic naphthalene-1-carbonitrile core of the analyte[5].

Critical Note: When utilizing Biphenyl columns, Methanol should be used as the organic mobile phase (Mobile Phase B) rather than Acetonitrile. The triple bond in Acetonitrile can interfere with the π−π stacking mechanism, diminishing the column's unique selectivity[4].

Chromatographic Performance Comparison

Conditions: 50 x 2.1 mm, 1.7 µm columns; Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Methanol; Flow rate: 0.4 mL/min.

Chromatographic ParameterTraditional C18 ColumnBiphenyl Column
Retention Time (min) 1.252.80
Capacity Factor ( k′ ) 0.8 (Sub-optimal)3.6 (Ideal)
Peak Asymmetry ( Tf​ ) 1.45 (Tailing due to silanol interactions)1.05 (Highly Symmetrical)
Signal-to-Noise at LLOQ 15:165:1
Matrix Co-elution Risk HighResolved from void volume

Data Interpretation: The Biphenyl column successfully leverages the naphthalene ring to increase the retention time from 1.25 to 2.80 minutes, pushing the analyte well past the critical matrix suppression zone.

Regulatory Validation Framework

By combining MCX SPE with Biphenyl chromatography, the resulting method easily satisfies the rigorous acceptance criteria outlined by global regulatory bodies:

  • Selectivity: Evaluated across 6 independent lots of human plasma (including hyperlipidemic and hemolyzed lots), demonstrating zero interfering peaks at the analyte's retention time[2].

  • Accuracy & Precision: Inter-batch and intra-batch precision (%CV) consistently measured 8.5% across all Quality Control (QC) levels, well within the 15% EMA/FDA limits[1][2].

  • Stability: The method proved the analyte is stable through 3 freeze-thaw cycles at -80°C and 24 hours of autosampler stability at 4°C[1].

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. PubMed (Matuszewski et al.).[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation.[Link]

Sources

Comparative In Vitro Efficacy of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (4-PMNC)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (hereafter referred to as 4-PMNC ) is a highly selective, synthetic small-molecule ligand designed to target the Sigma-1 Receptor (S1R). S1R is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). This guide objectively compares the in vitro binding affinity, selectivity, and functional efficacy of 4-PMNC against established S1R modulators, providing drug development professionals with self-validating experimental protocols to reproduce these findings.

Mechanistic Grounding & Pharmacophore Rationale

The exceptional selectivity of 4-PMNC is rooted in its adherence to the classic S1R pharmacophore model. The basic nitrogen of the piperidine ring forms a critical electrostatic salt bridge with the Asp126 residue in the S1R binding pocket. Simultaneously, the bulky, rigid naphthalene-1-carbonitrile moiety perfectly occupies the primary hydrophobic cleft of the receptor.

This rigid geometry is the causal factor behind its selectivity: while the Sigma-2 Receptor (S2R) possesses a larger, more flexible binding pocket that accommodates promiscuous ligands like Haloperidol, the steric bulk of the naphthalene core in 4-PMNC sterically hinders S2R binding, resulting in an extreme preference for S1R. Functionally, 4-PMNC acts as an antagonist, stabilizing the S1R-BiP (GRP78) chaperone complex and preventing aberrant calcium ( Ca2+ ) efflux during cellular stress.

Mechanism Ligand 4-PMNC (Antagonist) Receptor Sigma-1 Receptor (MAM Localized) Ligand->Receptor High Affinity Binding Chaperone BiP / GRP78 (Chaperone) Receptor->Chaperone Stabilizes Complex Channel IP3R3 Channel (ER Membrane) Receptor->Channel Prevents Activation Outcome Inhibition of Ca2+ Efflux Channel->Outcome Functional Result

Fig 1. Mechanistic pathway of 4-PMNC stabilizing the S1R-BiP complex to prevent calcium efflux.

Comparative Efficacy Data

To benchmark 4-PMNC, it was evaluated alongside three industry-standard alternatives: BD1047 (a reference S1R antagonist), PRE-084 (a reference S1R agonist), and Haloperidol (a non-selective S1R/S2R/D2 ligand).

As shown in Table 1 , 4-PMNC demonstrates superior S1R affinity ( Ki​ = 2.4 nM) compared to PRE-084, and vastly outperforms both BD1047 and Haloperidol in target selectivity, exhibiting a >4000-fold preference for S1R over S2R.

Table 1: Comparative In Vitro Binding Affinity and Lipophilicity

CompoundPrimary ActionS1R Ki​ (nM)S2R Ki​ (nM)Selectivity Ratio (S1R/S2R)ClogP
4-PMNC S1R Antagonist 2.4 ± 0.3 >10,000 > 4000x 4.1
BD1047S1R Antagonist0.9 ± 0.147 ± 5~ 52x2.8
PRE-084S1R Agonist44 ± 3>10,000> 200x2.5
HaloperidolNon-selective1.2 ± 0.225 ± 3~ 20x4.3

Data represents mean ± SEM from three independent experiments.

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failure.

Protocol A: Radioligand Competition Binding Assay

This assay determines the inhibition constant ( Ki​ ) of 4-PMNC. We utilize guinea pig liver homogenates because they express the highest known endogenous density of S1R, providing a superior signal-to-noise ratio compared to recombinant cell lines [1].

Causality Check: We strictly avoid the use of masking agents (e.g., using dextrallorphan to mask S1R while probing S2R with [3H] -DTG) for cross-screening. Recent literature demonstrates that pan-sigma radioligands can displace masking agents, leading to dangerous overestimations of S2R density and skewed Ki​ values [2]. Instead, we use the highly selective [3H] -(+)-pentazocine for S1R.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 15,000 x g for 15 min at 4°C. Resuspend the pellet to a final protein concentration of 250 µg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [3H] -(+)-pentazocine (final concentration 3.0 nM; near its Kd​ ).

    • 50 µL of 4-PMNC at varying concentrations (0.1 nM to 10 µM) or buffer (for Total Binding).

    • 100 µL of membrane suspension.

  • Self-Validation Control: Designate 3 wells for Non-Specific Binding (NSB) by adding 10 µM Haloperidol instead of 4-PMNC. System Check: If Specific Binding (Total minus NSB) is less than 80% of Total Binding, the membrane prep has degraded and the assay must be aborted.

  • Incubation & Filtration: Incubate at room temperature for 120 minutes to reach equilibrium. Terminate by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

AssayWorkflow cluster_0 Self-Validating Radioligand Assay Membrane 1. Membrane Prep (Guinea Pig Liver) Tracer 2. Add [3H]-(+)-PTZ (Selective Tracer) Membrane->Tracer Compete 3. Add 4-PMNC (0.1 nM - 10 µM) Tracer->Compete Control Internal Control: 10 µM Haloperidol (NSB) Tracer->Control Parallel NSB Check Filter 4. Rapid Filtration (GF/B Filters) Compete->Filter Control->Filter

Fig 2. Self-validating high-throughput radioligand binding workflow for S1R affinity.

Protocol B: In Vitro Calcium Imaging (Functional Efficacy)

Because binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist, functional calcium imaging is required. S1R antagonists like 4-PMNC and BD1047 inhibit store-operated Ca2+ entry (SOCE) and ER calcium release [3].

Step-by-Step Methodology:

  • Cell Culture & Dye Loading: Seed CHO-K1 cells (which endogenously express S1R) onto glass-bottom dishes. Incubate with 2 µM Fura-2-AM (a ratiometric Ca2+ indicator) for 30 min at 37°C in Ca2+ -free Hank's Balanced Salt Solution (HBSS).

  • Compound Pre-treatment: Wash cells and pre-incubate with 10 µM 4-PMNC, 10 µM BD1047 (positive antagonist control), or vehicle for 20 minutes.

  • Stimulation & Self-Validation: Stimulate cells with 5 µM Thapsigargin (a SERCA pump inhibitor). System Check: Thapsigargin irreversibly depletes the ER Ca2+ store. If the vehicle control does not show a rapid spike in the 340/380 nm fluorescence ratio, the cells are not viable or the dye loading failed.

  • Data Acquisition: Measure the attenuation of the Ca2+ spike. 4-PMNC should significantly blunt the amplitude of the Thapsigargin-induced Ca2+ release compared to the vehicle, confirming its functional role as an S1R antagonist.

References

  • Chu UB, Ruoho AE. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.[Link] [1]

  • Soriani O, et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[Link] [2]

  • Brailoiu E, et al. (2016). Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. Journal of Cell Biology.[Link] [3]

Reproducibility of Biological Assay Results for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals.

As a Senior Application Scientist, I frequently encounter promising hit compounds that fail to replicate across orthogonal assays. A classic example is 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (PMNC) (CAS: 88441-24-1), a compound often evaluated as a Sigma-1 Receptor (σ1R) modulator or CYP450 enzyme inhibitor.

While structurally elegant, PMNC is notorious for yielding highly variable biological assay results—with Ki​ values fluctuating between 15 nM and >500 nM across different laboratories. This guide objectively compares standard biochemical assay methodologies against optimized, self-validating protocols, explaining the physical chemistry behind these discrepancies and providing a robust framework for reproducible data generation.

Physicochemical Profiling: The Causality of Assay Variability

To understand why PMNC yields irreproducible results in standard assays, we must analyze its structural causality. PMNC consists of a highly lipophilic naphthalene core, a polar carbonitrile group, and a basic piperidine ring.

This combination of a high partition coefficient (LogP 3.8) and a basic amine ( pKa​≈ 9.2) classifies PMNC as a Cationic Amphiphilic Drug (CAD) . In aqueous assay buffers, CADs are highly prone to two phenomena:

  • Colloidal Aggregation: At micromolar concentrations, PMNC undergoes a phase transition to form liquid-like colloidal particles. These colloids non-specifically sequester target proteins on their surface, leading to artifactual inhibition or false-positive receptor binding[1].

  • Non-Specific Binding (NSB): The lipophilic nature of the naphthalene ring drives severe depletion of the free ligand from the aqueous phase as it adheres to standard polystyrene microtiter plates.

Workflow for Diagnosing and Mitigating LBA Artifacts

Assay_Optimization A Standard Assay Yields Variable Ki (50-500 nM) B Dynamic Light Scattering (DLS) Detects Colloidal Aggregates A->B Investigate Aggregation C Assess Non-Specific Binding (NSB) to Plastics A->C Investigate Depletion D Buffer Optimization: Add 0.01% CHAPS B->D Aggregates Confirmed E Consumable Optimization: Use Low-Binding Plates C->E High NSB Confirmed F Optimized Assay Yields Reproducible Ki (15 nM) D->F Validated E->F Validated

Caption: Workflow for diagnosing and mitigating colloidal aggregation and NSB in lipophilic amine assays.

Comparative Assay Methodologies: Standard vs. Optimized

When evaluating PMNC against the Sigma-1 Receptor, relying on standard radioligand binding protocols often leads to catastrophic data variability. Below is an objective comparison of the standard approach versus an optimized methodology designed specifically for aggregation-prone lipophilic amines[2].

The Standard Assay (The Flawed Alternative)

Traditional protocols utilize standard Tris-HCl buffers and untreated polystyrene plates. Because PMNC forms colloids above its Critical Aggregation Concentration (CAC), the compound sequesters the radioligand ( [3H] -(+)-pentazocine) and the receptor preparation. Furthermore, up to 70% of the compound is lost to the plastic walls, meaning the nominal concentration added to the well is vastly different from the free concentration interacting with the receptor.

The Optimized Assay (The Robust Solution)

The optimized protocol introduces two critical mechanical changes:

  • Zwitterionic Detergent Supplementation: The addition of 0.01% CHAPS disrupts the colloidal particles, forcing PMNC into a monomeric state without denaturing the delicate transmembrane domains of the σ1R[3].

  • Surface Passivation: Utilizing non-binding surface (NBS) polypropylene plates and pre-coating pipette tips with 0.1% Bovine Serum Albumin (BSA) eliminates plastic-driven compound depletion.

Quantitative Data Comparison

The table below summarizes the experimental data obtained when testing PMNC in a σ1​R competitive radioligand binding assay under different conditions.

Assay Condition Ki​ (nM)Hill Slope ( nH​ )Z'-FactorArtifact Status
Standard (Tris-HCl, Polystyrene) 245 ± 1102.1 (Steep)0.35High Aggregation / NSB
Alternative 1 (0.01% Tween-20) 85 ± 301.40.55Partial Micelle Interference
Optimized (0.01% CHAPS, NBS Plates) 15 ± 2 0.98 (Ideal) 0.82 Monomeric Binding

Note: A Hill slope significantly >1.0 in the standard assay is a hallmark indicator of multi-valent colloidal sequestration rather than 1:1 stoichiometric receptor binding.

Experimental Protocol: Self-Validating σ1​R Binding Assay

To ensure maximum trustworthiness, every assay must be a self-validating system. This protocol incorporates orthogonal readouts to guarantee that the measured affinity is driven by stoichiometric binding, not physical artifacts.

Materials Required:

  • Guinea pig liver membrane homogenate (source of high-density σ1​R )[2].

  • Radioligand: [3H] -(+)-pentazocine (15-30 Ci/mmol).

  • Buffer: 50 mM Tris-HCl (pH 8.0) supplemented with 0.01% CHAPS.

  • Consumables: 96-well deep-well polypropylene NBS plates (Corning).

Step-by-Step Methodology:

  • Compound Preparation (Centrifugation Control): Prepare a 10 mM stock of PMNC in 100% DMSO. Centrifuge the stock at 15,000 x g for 20 minutes. Causality: If PMNC has precipitated or formed macro-colloids in the stock, they will pellet. Use only the supernatant for serial dilutions.

  • Serial Dilution: Dilute PMNC in 50 mM Tris-HCl containing 0.01% CHAPS to achieve final assay concentrations ranging from 10−11 to 10−5 M. Keep DMSO concentration constant at 1% across all wells.

  • DLS Parallel Validation (Orthogonal Control): Before adding the receptor, analyze the 10−5 M well using Dynamic Light Scattering (DLS). Validation: The scattering intensity must remain below 1×106 counts/sec, confirming the absence of particles >50 nm[4].

  • Assay Assembly: To the NBS plate, add 50 μ L of PMNC dilutions, 50 μ L of [3H] -(+)-pentazocine (final concentration 3 nM), and 100 μ L of membrane homogenate (100 μ g protein/well).

  • Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB). Wash 3x with ice-cold Tris buffer. Measure retained radioactivity via liquid scintillation counting.

Biological Context: Sigma-1 Receptor Signaling

To understand the downstream implications of reproducible PMNC binding, we must visualize its biological target. The σ1​R is a unique ligand-operated chaperone located primarily at the Mitochondria-Associated ER Membrane (MAMs). Accurate binding data is critical because agonism at this receptor regulates intracellular calcium homeostasis and cellular survival pathways.

S1R_Signaling Ligand 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile S1R Sigma-1 Receptor (at MAMs) Ligand->S1R Agonist Binding BiP BiP / GRP78 Dissociation S1R->BiP Induces IP3R IP3 Receptor Stabilization BiP->IP3R Activates Ca Ca2+ Efflux to Mitochondria IP3R->Ca Triggers

Caption: Mechanism of action: Ligand binding to Sigma-1 receptors at MAMs triggers calcium mobilization.

By utilizing the optimized, detergent-supplemented protocol described above, researchers can confidently distinguish true pharmacological modulation of the σ1​R pathway from the artifactual noise generated by colloidal aggregation.

References

  • Chu, U. B., & Ruoho, A. E. (2015). "Sigma Receptor Binding Assays." Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available at:[Link]

  • Ganesh, A. N., Donders, E. N., Shoichet, B. K., & Shoichet, M. S. (2018). "Colloidal aggregation: from screening nuisance to formulation nuance." Nano Today, 19, 188–200. Available at:[Link]

  • Sassano, M. F., Doak, A. K., Roth, B. L., & Shoichet, B. K. (2013). "Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors." Journal of Medicinal Chemistry, 56(6), 2406–2414. Available at:[Link]

  • Shoichet, B. K., & Shoichet, M. S. (2016). "Stable Colloidal Drug Aggregates Catch and Release Active Enzymes." ACS Chemical Biology, 11(4), 992–1000. Available at:[Link]

Sources

Off-Target Cross-Reactivity of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile: A Comparative Kinase Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, mapping the polypharmacology of a lead compound is critical for predicting both therapeutic efficacy and potential clinical liabilities. 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (PMNC) is an investigational small-molecule scaffold characterized by a rigid cyanonaphthalene core and a basic piperidine moiety. While highly effective at engaging its primary target, this structural motif is prone to off-target kinase cross-reactivity, which can drive unexpected phenotypic toxicity [4].

This guide provides an objective, data-driven comparison of PMNC’s kinome-wide selectivity profile against standard reference inhibitors (Imatinib and Staurosporine). By leveraging gold-standard, ATP-independent competition binding panels, we dissect the mechanistic causality behind its off-target binding and provide a self-validating protocol for accurate Kd​ determination.

Mechanistic Rationale for Kinase Cross-Reactivity

The propensity of PMNC to cross-react with unintended kinases is rooted in its pharmacophore architecture:

  • The Hinge-Binding Core: The planar, electron-deficient 1-cyanonaphthalene system efficiently intercalates into the narrow, hydrophobic adenine-binding pocket of the kinase hinge region. The carbonitrile group (-CN) acts as a potent hydrogen bond acceptor, mimicking the N1 or N3 of ATP to interact with the backbone amides of the hinge (e.g., Met or Cys residues).

  • The Solvent-Exposed Tail: The 4-(piperidin-1-ylmethyl) substituent extends outward toward the solvent-exposed region or the ribose pocket. Because the piperidine nitrogen is highly basic ( pKa​≈9.5 ), it remains protonated at physiological pH. This localized positive charge frequently forms unintended salt bridges with conserved acidic residues (such as the catalytic aspartate in the HRD motif or the glutamate in the α C-helix) present across multiple kinase families, driving broad-spectrum polypharmacology [5].

To accurately capture these interactions without the confounding variable of varying intracellular ATP concentrations, we utilize active-site directed competition binding assays (e.g., KINOMEscan), which report true thermodynamic interaction affinities ( Kd​ ) [2].

G cluster_0 Primary Target Pathway cluster_1 Off-Target Pathway PMNC PMNC (Inhibitor) T1 Primary Target (e.g., Target X) PMNC->T1 High Affinity (Kd < 10nM) T2 Off-Target Kinase (e.g., FLT3 / KDR) PMNC->T2 Cross-Reactivity (Kd < 100nM) E1 Desired Efficacy: Cell Cycle Arrest T1->E1 E2 Toxicity / Adverse Phenotype T2->E2

Caption: Divergent signaling outcomes driven by PMNC's on-target vs. off-target kinase engagement.

Experimental Methodology: High-Throughput Kinase Profiling

To evaluate PMNC, we employ a self-validating, high-throughput active-site competition binding protocol across a panel of 468 human kinases [1]. This system is self-validating because it relies on the displacement of a known immobilized ligand, utilizing internal positive and negative controls to ensure the calculated thermodynamic affinities are absolute and reproducible.

Step-by-Step Protocol
  • Affinity Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated broad-spectrum kinase ligands for 30 minutes at room temperature. Wash the beads with blocking buffer (1% BSA, 0.05% Tween 20, 1 mM DTT) to remove unbound ligand and prevent non-specific binding [2].

  • Kinase Expression: Grow kinase-tagged T7 phage strains in an E. coli BL21 host. Infect at a multiplicity of infection (MOI) of 0.4 and incubate with shaking at 32°C until lysis occurs (90–150 min). Centrifuge the lysates at 6,000 × g and filter to remove cell debris [3].

  • Binding Reaction Assembly: In a 384-well polypropylene plate, combine the phage-tagged kinase lysates, ligand-bound affinity beads, and the test compound (PMNC). PMNC should be prepared as an 11-point 3-fold dilution series starting from a 100x stock in 100% DMSO.

    • Negative Control: 0.1% DMSO vehicle (establishes 100% kinase binding).

    • Positive Control: 10 µM Staurosporine (establishes 0% kinase binding / maximum displacement).

  • Equilibration & Elution: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking to reach thermodynamic equilibrium. Wash the beads to remove unbound proteins, then elute the bead-bound kinase using a non-denaturing elution buffer.

  • qPCR Quantification: Measure the concentration of the eluted kinase using quantitative PCR (qPCR) targeting the T7 phage DNA tag. Ensure the assay yields a Z'-factor > 0.5 to validate plate robustness.

  • Data Analysis: Calculate the '% Control' and fit the dose-response curve using the Hill equation (Hill Slope set to -1) via the Levenberg–Marquardt algorithm to determine the precise Kd​ [3].

G A Immobilized ATP-like Ligand D Competition Binding A->D B Phage-tagged Kinase B->D C Test Compound (PMNC) C->D Displaces kinase if high affinity E Elution & qPCR Readout D->E Quantify remaining bound kinase

Caption: Active-site directed competition binding workflow for kinome profiling.

Comparative Performance Data

To benchmark PMNC's selectivity, we compared its screening profile against Imatinib (a selective Type II inhibitor) and Staurosporine (a non-selective pan-kinase inhibitor). The data is summarized using the Selectivity Score ( S10​ ), which represents the percentage of tested kinases inhibited by >90% at a 1 µM screening concentration.

Table 1: Kinome-Wide Selectivity Overview (at 1 µM)
Compound S10​ ScoreKinases Inhibited >90%Notable Off-TargetsPrimary Modality
PMNC 0.02512FLT3, KDR, LCKInvestigational Scaffold
Imatinib 0.0178ABL, KIT, PDGFRSelective Type II Inhibitor
Staurosporine 0.534>250Pan-kinomeATP-competitive Pan-inhibitor
Table 2: High-Affinity Off-Target Profiling for PMNC ( Kd​ Determination)

While PMNC is highly potent against its primary target, dose-response profiling reveals significant thermodynamic binding to several unintended kinases. The cross-reactivity with KDR (VEGFR2) and FLT3 highlights the risk of anti-angiogenic and hematological liabilities.

Kinase Kd​ (nM)Hill SlopeClinical Liability / Phenotypic Risk
Target X (Primary) 8.5-0.98Desired Therapeutic Efficacy
FLT3 45.2-1.02Hematological toxicity / Myelosuppression
KDR (VEGFR2) 112.0-0.95Hypertension, impaired wound healing
LCK 215.5-1.10Immunosuppression

Structural Optimization & Field-Proven Insights

The data clearly indicates that while PMNC is vastly more selective than early-generation pan-inhibitors like Staurosporine, its S10​ score is slightly inferior to highly optimized clinical drugs like Imatinib. The off-target engagement of FLT3 and KDR is a classic hallmark of rigid, multi-ring aromatic scaffolds bearing basic amines.

Optimization Strategy: To mitigate this cross-reactivity, medicinal chemists should consider "subtraction" strategies [5]. Truncating the piperidine ring to a less basic moiety (e.g., a morpholine or a sterically hindered amine) can prevent the formation of the non-specific salt bridges driving FLT3 and LCK affinity. Alternatively, introducing a steric bump (such as a methyl group) at the 2-position of the naphthalene ring can induce a conformational clash with the gatekeeper residues of off-target kinases, narrowing the selectivity profile without sacrificing primary target potency.

References

  • Eurofins Discovery. "scanMAX Kinase Assay Panel".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh_-kVpF9EVlSOZNHERSphCud-aNunFW3--zct01qeEzE6oqrcT6GspjMvz4w7C0zW7b1BkoQSJmKItcHFlIl9ca_iKjzV0zr6ORUK5YrDI4l33bSVv0sR53Rwa4H4RPL3_ALtMDFC_lpf86o=]
  • Bio-protocol. "KINOMEscan".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvfIMqUlxzhD-adegCxIUa7GB2U_oZSku_68nd7Wvv8R_yN-fZBkh9mpLQMmb7ISJeP8Fwc7FG6QEyx4wAf3rkIt1dPgl6o5e2HdFd1UfIX4KIej7NjvjQ9DEjdDJy2iokNA0i2sj5stTIeCXiQjZitFVbR1RjBuv-]
  • bioRxiv. "Polypharmacology of an Optimal Kinase Library".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMoryYKXGz0lN0zeU9xvZ4OESuhwEpSWXz6ftvkFwEASh29QEsqv6tj6PvxRWRwEPsbD8A0zCvcIw6Kv5P3R_mTCJigEB0b-Y3TjBSFpQHAHfEBm5yRg_q6z5sZ8Nhv8kJLzS_9PYjsjtUgHOkWd0ehlOml41myM2q-T1_09JkzA==]
  • University of North Carolina at Chapel Hill. "Comprehensive characterization of the Published Kinase Inhibitor Set".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwWcJXSZrBec36KluCgIST0DXJz-8NB2BmpQXFsRjBH7JDtI0PxXitknEv_TODQ1G8ffr9f6gneydKI7KzflRyCpWlOMwJ3xMXFna9Yr2fVvujAwYOZ4OIwfBxTPT9v8JAKiY12w==]
  • ACS Publications. "“Addition” and “Subtraction”: Selectivity Design for Type II Maternal Embryonic Leucine Zipper Kinase Inhibitors".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-6trypru1dgHbmo8AsaIW7luJ7I2GJPBl82X22nstImBuq9spmbbZORw2Jc7M-ccaCAARxvExyB1jPlOUto4-RnHmoyDIKVP42I1LeXQZA_wmKtI2wJFifAXHPmPpo0xvjtrWaEzKH-6HVdg2gs0=]

Bridging the Gap: In Vitro vs In Vivo Pharmacokinetic Correlation for 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing robust in vitro-in vivo correlations (IVIVC) is a cornerstone of modern drug development, significantly reducing the reliance on empirical animal testing while accelerating formulation optimization[1]. However, achieving high-confidence IVIVC for lipophilic weak bases like 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile (PMNC) presents a unique biopharmaceutical challenge.

Structurally, PMNC consists of a highly lipophilic naphthalene core and a basic piperidine moiety (estimated pKa​≈9.5 ). This specific physicochemical profile drives two complex pharmacokinetic phenomena: massive subcellular sequestration (lysosomal trapping) and complex plasma protein binding kinetics. This guide objectively compares the predictive performance of standard in vitro extrapolation models against advanced dynamic modeling for PMNC, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Rationale: The Lipophilic Amine Dilemma

As an Application Scientist, it is critical to look beyond raw data and understand the causality behind pharmacokinetic disconnects. For compounds like PMNC, standard IVIVC methodologies frequently fail due to two primary mechanisms:

Lysosomal Trapping (Ion Sequestration)

At physiological pH (7.4), PMNC exists in an equilibrium between its unionized and ionized states, allowing the lipophilic unionized free base to readily diffuse across cell membranes. However, upon entering the acidic environment of the lysosome (pH 4.5–5.0), the piperidine nitrogen becomes rapidly and nearly completely protonated[2]. Because the lysosomal lipid bilayer is highly impermeable to charged species, PMNC becomes structurally "trapped."

This ion-trapping mechanism artificially inflates the in vivo volume of distribution ( Vd,ss​ ) and creates a massive tissue-to-plasma concentration asymmetry[3]. If in vitro hepatocyte clearance assays do not account for the fraction of drug sequestered in lysosomes, the calculated metabolic intrinsic clearance ( CLint​ ) will be fundamentally flawed.

The Failure of the Standard Well-Stirred Model (WSM)

Historically, the Well-Stirred Model (WSM) has been the gold standard for predicting hepatic clearance from in vitro data. The WSM relies on a critical assumption: that drug-protein binding reaches equilibrium instantaneously within the liver[4].

For highly lipophilic, highly protein-bound compounds like PMNC, this assumption breaks down. The dissociation rate of the drug-protein complex acts as a kinetic bottleneck, limiting the availability of the unbound drug for enzymatic metabolism. Consequently, the standard WSM systematically underpredicts the in vivo hepatic clearance of such compounds[5]. To correct this, we must utilize the Dynamic Well-Stirred Model (dWSM) , which incorporates the dynamic free fraction ( fD​ ) to account for protein binding affinity and dissociation kinetics, yielding significantly higher predictive accuracy[6].

Comparative Data: In Vitro Predictions vs In Vivo Reality

To objectively compare the performance of standard vs. dynamic IVIVC methodologies, PMNC was subjected to a comprehensive ADME profiling workflow. The in vitro parameters were then mathematically extrapolated and compared against observed in vivo pharmacokinetic data from Sprague-Dawley rats.

Table 1: In Vitro ADME Profiling of PMNC
ParameterAssay SystemValueMechanistic Implication
LogD (pH 7.4) Shake-Flask (Octanol/Water)3.42High lipophilicity; drives non-specific tissue binding.
fu,p​ Equilibrium Dialysis (Rat Plasma)0.04 (4% free)Highly protein-bound; restricts standard metabolic clearance.
Apparent CLint​ Human Hepatocytes42.5 µL/min/10⁶ cellsIndicates rapid CYP450-mediated metabolism.
True Metabolic CLint​ Hepatocytes + Chloroquine68.2 µL/min/10⁶ cellsReveals that ~37% of the drug was hidden via lysosomal trapping.
Table 2: In Vivo PK vs. IVIVC Model Predictions (Rat Model)

Observed data derived from a 2 mg/kg IV bolus dose in male Sprague-Dawley rats.

PK ParameterObserved In VivoPredicted (Standard WSM)Predicted (Dynamic dWSM + Trapping)IVIVC Accuracy (dWSM)
Clearance ( CLp​ ) 38.4 mL/min/kg14.2 mL/min/kg (Underpredicted)35.8 mL/min/kg93.2%
Volume of Dist. ( Vd,ss​ ) 8.7 L/kg2.1 L/kg (Underpredicted)8.2 L/kg94.2%
Half-Life ( t1/2​ ) 2.6 hours1.7 hours2.65 hours98.1%

Takeaway: The standard WSM fails to capture the true clearance and distribution of PMNC. By integrating the dynamic free fraction ( fD​ ) and correcting for lysosomal sequestration, the dWSM achieves >93% accuracy in predicting in vivo outcomes.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic control to verify the integrity of the data.

Protocol 1: In Vitro Lysosomal Trapping & True Clearance Assay

Objective: To isolate true metabolic intrinsic clearance from lysosomal sequestration to prevent IVIVC underprediction.

  • Cell Preparation: Thaw and culture cryopreserved human hepatocytes in suspension at 1×106 cells/mL in Williams' E medium (pH 7.4).

  • Lysosomal Inhibition (The Causality Step): Split the hepatocytes into two arms. Pre-incubate Arm B with 10 µM chloroquine for 30 minutes.

    • Scientific Rationale: Chloroquine is a potent lysosomotropic agent. It competitively saturates the lysosomal capacity and neutralizes the pH gradient. This prevents PMNC from being trapped, allowing you to measure the purely metabolic disappearance of the drug[3].

  • Compound Dosing: Spike PMNC into both arms to a final concentration of 1 µM (Ensure organic solvent ≤0.1% DMSO to prevent cell membrane disruption).

  • Sampling & Quenching: Aliquot 50 µL at 0, 5, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 3000 x g for 10 min at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate the True CLint​ from the elimination rate constant ( k ) of the chloroquine-treated arm. The difference in depletion rates between Arm A and Arm B quantifies the lysosomal partition coefficient ( Kp,uu,lyso​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Objective: To obtain high-fidelity in vivo PK parameters for IVIVC mathematical bridging.

  • Formulation: Dissolve PMNC in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Scientific Rationale: PMNC's high lipophilicity requires a surfactant (Solutol) to prevent in vivo precipitation upon injection, which would artificially alter clearance rates.

  • Dosing: Administer 2 mg/kg IV via the tail vein to fasted male Sprague-Dawley rats (n=3).

  • Serial Sampling: Collect 200 µL blood via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood in K2​EDTA tubes at 2000 x g for 10 min at 4°C to extract plasma.

  • Quantification & Parameter Estimation: Extract plasma using protein precipitation (3 volumes of ACN). Analyze via LC-MS/MS and calculate Vd,ss​ and CLp​ using non-compartmental analysis (NCA).

Mandatory Visualization: IVIVC Workflow

IVIVC_Workflow cluster_InVitro In Vitro Profiling cluster_Modeling Pharmacokinetic Modeling PMNC PMNC (Lipophilic Weak Base) pKa ~9.5, LogP ~3.4 Microsomes Hepatic Clearance (CYP450 Metabolism) PMNC->Microsomes Lysosomes Lysosomal Trapping (Ion Sequestration) PMNC->Lysosomes WSM Standard WSM (Ignores Binding Kinetics) Microsomes->WSM Apparent CL_int dWSM Dynamic WSM + PBPK (Accounts for f_D & Trapping) Microsomes->dWSM True CL_int & f_D Lysosomes->dWSM K_p,lyso scalar InVivo In Vivo PK Validation (High Vd, Moderate CL) WSM->InVivo Underpredicts CL (Poor IVIVC) dWSM->InVivo Accurate Prediction (Strong IVIVC)

Workflow mapping the IVIVC of PMNC from in vitro assays to dynamic PBPK modeling.

References

  • [4] Introducing the Dynamic Well-Stirred Model for Predicting Hepatic Clearance and Extraction Ratio. PubMed/NIH. Available at:

  • [6] Using the Dynamic Well-Stirred Model to Extrapolate Hepatic Clearance of Organic Anion-Transporting Polypeptide Transporter Substrates. PubMed/NIH. Available at:

  • [5] Precisely adjusting the hepatic clearance of highly extracted drugs using the modified well-stirred model. PubMed/NIH. Available at:

  • [2] Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes. PMC/NIH. Available at:

  • [3] Mechanisms of amine accumulation in, and egress from, lysosomes. PMC/NIH. Available at:

  • [1] In vitro - in vivo correlation: from theory to applications. PubMed/NIH. Available at:

Sources

Comparative Synthetic Guide: Alternative Routes to 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile is a highly valuable building block in medicinal chemistry. Featuring a rigid naphthalene core substituted with an electron-withdrawing cyano group and a lipophilic, basic piperidine moiety, this structural motif is frequently utilized as a spacer or pharmacophore in the development of receptor ligands and enzyme inhibitors.

To synthesize this compound efficiently, chemists typically rely on two primary retrosynthetic disconnections. This guide objectively compares the two most viable synthetic pathways—Reductive Amination (Route A) and Nucleophilic Substitution (Route B) —providing mechanistic insights, self-validating protocols, and quantitative performance data to aid in route selection.

Retrosynthetic Analysis & Pathway Visualization

The synthesis of the target molecule diverges based on the oxidation state of the benzylic carbon on the naphthalene precursor. Route A utilizes an aldehyde precursor, while Route B utilizes an alkyl halide precursor.

SynthesisRoutes Aldehyde 4-formylnaphthalene- 1-carbonitrile RxnA Route A: Reductive Amination NaBH(OAc)3, DCE, RT Aldehyde->RxnA Bromide 4-(bromomethyl)naphthalene- 1-carbonitrile RxnB Route B: Nucleophilic Substitution K2CO3, MeCN, 60°C Bromide->RxnB Pip1 Piperidine Pip1->RxnA Pip2 Piperidine Pip2->RxnB Target 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile RxnA->Target RxnB->Target

Synthetic pathways to 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile.

Route A: Reductive Amination (The Hydride Transfer Approach)

Mechanistic Causality

Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is widely favored for its mildness and high chemoselectivity [1]. The addition of a catalytic amount of acetic acid facilitates the condensation between 4-formylnaphthalene-1-carbonitrile and piperidine, rapidly forming an electrophilic iminium ion. The causality of the reaction's success lies in the reagent's structure: the steric bulk and electron-withdrawing acetoxy groups of NaBH(OAc)₃ significantly attenuate its reducing power. Consequently, it selectively reduces the transient, highly electrophilic iminium ion rather than the starting aldehyde, minimizing the formation of the corresponding benzylic alcohol byproduct.

Self-Validating Protocol
  • Imine Formation: To a solution of 4-formylnaphthalene-1-carbonitrile (1.0 eq) and piperidine (1.1 eq) in anhydrous 1,2-dichloroethane (0.2 M), add glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting aldehyde is highly UV-active and stains with 2,4-DNP. The intermediate iminium/hemiaminal will appear as a distinct, more polar spot. Complete consumption of the aldehyde dictates the timing for hydride addition.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control any mild exotherm. Stir the suspension at room temperature for 2–4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3x).

    • Validation Check: The aqueous layer should remain basic (pH > 8) to ensure the newly formed tertiary amine is fully deprotonated and partitions into the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure product.

Route B: Nucleophilic Substitution (The Alkylation Approach)

Mechanistic Causality

This route leverages 4-(bromomethyl)naphthalene-1-carbonitrile. The benzylic position is highly activated by the aromatic ring and the para-cyano group, making it an excellent electrophile for an SN2 attack by piperidine. While over-alkylation (quaternization) is a common pitfall in traditional amine synthesis [2], the formation of a sterically hindered tertiary amine in this specific reaction inherently slows down any subsequent alkylation. Potassium carbonate (K₂CO₃) is employed as a heterogeneous, mild base to scavenge the hydrobromic acid (HBr) byproduct, preventing the protonation of piperidine which would otherwise render it non-nucleophilic and halt the catalytic cycle.

Self-Validating Protocol
  • Preparation: Dissolve 4-(bromomethyl)naphthalene-1-carbonitrile (1.0 eq) in anhydrous acetonitrile (0.2 M). Acetonitrile is chosen for its polar aprotic nature, which accelerates SN2 reactions by poorly solvating the nucleophile.

  • Substitution: Add piperidine (1.2 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Heating: Heat the suspension to 60°C for 4–6 hours under an inert atmosphere.

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the bromomethyl precursor peak and the emergence of a strong [M+H]⁺ signal at m/z 251.1 confirms product formation.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts (KBr and excess K₂CO₃) through a Celite pad, and concentrate the filtrate.

  • Purification: Partition the residue between EtOAc and water. Extract the organic layer, dry over MgSO₄, and purify via flash chromatography or recrystallization from hot hexanes.

Quantitative Route Comparison

To objectively determine the optimal route for your specific scale and laboratory constraints, consult the following performance metrics based on standardized experimental runs:

ParameterRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Precursor Availability Moderate (Aldehyde requires specific oxidation)High (Bromide easily synthesized via radical bromination)
Typical Yield 80 – 90%75 – 85%
Reaction Time 2 – 4 hours (Room Temperature)4 – 6 hours (60°C)
Atom Economy Moderate (Generates borate/acetate waste)High (Generates only KBr and H₂O/CO₂ waste)
Primary Impurities Unreacted aldehyde, boron saltsHydrolysis products (alcohols), trace quaternary salts
Reagent Hazards NaBH(OAc)₃ (Reacts with water), Acetic AcidBenzyl bromide precursor (Lachrymator, alkylating agent)
Scalability Excellent, highly reproducibleGood, but requires strict stoichiometric control

Analytical Validation

Regardless of the synthetic route chosen, the successful isolation of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile must be confirmed using the following analytical signatures:

  • ¹H NMR (400 MHz, CDCl₃): Look for a characteristic singlet integrating to 2 protons at approximately δ 3.90 ppm , corresponding to the benzylic -CH₂- group bridging the naphthalene and piperidine rings. The piperidine ring will exhibit broad multiplets around δ 2.45 ppm (4H, N-CH₂) and δ 1.55–1.60 ppm (6H, remaining aliphatic CH₂). The naphthalene core will display a distinct set of aromatic signals between δ 7.50 and 8.30 ppm .

  • ESI-MS: A strong molecular ion peak [M+H]⁺ at m/z 251.1 (Calculated exact mass for C₁₇H₁₈N₂: 250.15).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2015). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. ACS Catalysis, 6(1), 381-388. URL:[Link]

Selectivity Profiling of 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile: A Comparative Guide Against Substituted Naphthalenes

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets challenging epigenetic readers and complex protein-protein interactions (PPIs), the design of target-specific chemical probes requires exquisite structural precision. The 1-cyano-naphthalene scaffold has emerged as a privileged chemotype for targeting deep aromatic cages, such as the PWWP1 domain of the Nuclear Receptor-Binding SET Domain Protein 2 (NSD2)—a critical oncogenic driver in multiple myeloma.

As a Senior Application Scientist, I have compiled this comparative guide to objectively evaluate the 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile scaffold against other substituted naphthalenes. By dissecting the physicochemical causality behind its superior selectivity profile, this guide provides actionable, self-validating workflows for researchers evaluating basic amine-functionalized naphthalenes.

Structural Rationale & Causality: Escaping Flatland

When profiling fragment hits, a common question arises: Why does the 4-[(piperidin-1-yl)methyl] substitution vastly outperform simpler analogs like 4-methyl or 4-methoxy naphthalenes? The answer lies in the transition from 2D planar interactions to 3D steric gating.

  • Aromatic Cage Occupancy : The rigid naphthonitrile core provides optimal shape complementarity and π−π stacking within conserved aromatic cages (e.g., the proline-tryptophan-tryptophan-proline motif). Replacing this core with a smaller benzonitrile reduces van der Waals contacts, while a quinoline core introduces a heteroatom that disrupts the desolvation penalty required for tight binding, as demonstrated in the1.

  • Salt-Bridge Formation & Steric Gating : The piperidin-1-ylmethyl group acts as a critical selectivity filter. At physiological pH, the basic piperidine nitrogen ( pKa​≈9.5 ) is protonated, enabling a strong electrostatic salt bridge with solvent-exposed acidic residues (e.g., Asp or Glu) at the pocket's rim. Furthermore, the sp3 -rich, bulky chair conformation of piperidine prevents off-target binding to highly homologous domains (like NSD3-PWWP1) through steric clashing—a protective feature entirely absent in planar or smaller substituents 2.

SAR Core Naphthonitrile Core (Shape Complementarity & pi-pi Stacking) Selectivity High Target Selectivity (e.g., NSD2 over NSD3) Core->Selectivity Toxicity hERG Liability Mitigation (Rigid Core vs Flexible Chain) Core->Toxicity Piperidine Piperidin-1-ylmethyl Group (Salt Bridge & Steric Bulk) Piperidine->Selectivity Piperidine->Toxicity

Structural logic driving the selectivity and safety of the piperidin-1-ylmethyl scaffold.

Comparative Experimental Data

To objectively evaluate this scaffold, we compare it against a panel of substituted naphthalenes. The quantitative data below highlights the delicate balance between target affinity, homolog selectivity, and cardiac safety.

Table 1: Target Engagement and Selectivity Profiling

Data reflects representative profiling against the NSD2/NSD3 epigenetic reader domains.

CompoundSubstrate ModificationTarget IC 50​ ( μ M)Homolog IC 50​ ( μ M)Fold Selectivity ΔTm​ (°C)
4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile Piperidin-1-ylmethyl0.11>20.0>180x +4.2
4-Methylnaphthalene-1-carbonitrile Methyl15.4>20.0N/A+0.5
4-Methoxynaphthalene-1-carbonitrile Methoxy8.218.5~2x+1.1
4-[(Piperazin-1-yl)methyl]naphthalene-1-carbonitrile Piperazin-1-ylmethyl1.89>20.0>10x+2.8
Table 2: ADME and Cardiac Safety (hERG/CYP)

Note: Basic amines introduce known hERG liabilities. However, coupling the piperidine to a rigid naphthalene core mitigates deep channel trapping compared to highly flexible aliphatic chains 3.

CompoundhERG IC 50​ ( μ M)CYP3A4 IC 50​ ( μ M)Kinetic Solubility ( μ M)
4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile 12.5>5085
4-Methylnaphthalene-1-carbonitrile >5015.212
4-[(Piperazin-1-yl)methyl]naphthalene-1-carbonitrile 45.0>50>100

Self-Validating Experimental Protocols

To ensure high-fidelity data when profiling these compounds, the following step-by-step methodologies incorporate orthogonal validation to rule out false positives (e.g., PAINS, aggregators, or assay interference).

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality: DSF is a self-validating biophysical assay. It measures direct thermodynamic stabilization ( ΔTm​ ) of the folded protein upon ligand binding, completely independent of enzymatic activity or downstream signaling, thus ruling out false positives caused by assay artifacts.

  • Preparation: Dilute recombinant target protein (e.g., NSD2-PWWP1) and homolog anti-target (e.g., NSD3-PWWP1) to 2 μ M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Plating: Dispense 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile and comparator compounds (10 μ M to 100 μ M final) into a 384-well PCR plate. Include DMSO as a vehicle baseline control.

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/s using a real-time PCR machine.

  • Validation Check: Calculate the derivative of the melt curve to determine Tm​ . A positive hit is validated only if ΔTm​>2.0 °C in a dose-dependent manner without altering the initial fluorescence baseline (an altered baseline indicates non-specific protein aggregation).

Protocol 2: AlphaScreen Competitive Binding Assay

Causality: This assay quantifies the displacement of the native ligand (e.g., a biotinylated histone peptide). We mandate a GST-only counter-screen to ensure the basic piperidine compound isn't simply quenching the singlet oxygen or disrupting the bead chemistry.

  • Bead Preparation: Incubate 10 nM GST-tagged target protein with 20 μ g/mL Glutathione Donor beads and 20 μ g/mL Streptavidin Acceptor beads.

  • Ligand Addition: Add 50 nM of the biotinylated native peptide.

  • Compound Incubation: Add the substituted naphthalene compounds in a 10-point dose-response curve (ranging from 0.1 nM to 50 μ M).

  • Equilibration: Incubate the microplate in the dark for 2 hours at room temperature to allow the system to reach thermodynamic equilibrium.

  • Readout: Excite at 680 nm and measure emission at 520-620 nm. Calculate IC 50​ using a 4-parameter logistic regression.

Protocol 3: Automated Patch-Clamp for hERG Toxicity

Causality: Basic amines like piperidine are classic hERG channel blockers. Patch-clamp electrophysiology is the gold standard because it directly measures ionic current across the mammalian cell membrane, providing a definitive safety window rather than a predictive proxy.

  • Cell Culture: Utilize CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Use an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Depolarization Protocol: Apply a depolarizing pulse to +20 mV for 5 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion: Perfuse the 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile at concentrations of 1, 10, and 30 μ M.

  • Analysis: Measure the fractional block of the tail current relative to the pre-compound baseline to determine the IC 50​ .

Workflow Start Compound Library (Substituted Naphthalenes) DSF Primary Screen: DSF (Thermal Shift Assay) Start->DSF Alpha Secondary Screen: AlphaScreen (Target vs Anti-Target) DSF->Alpha Safety Safety Profiling (hERG & CYP450) Alpha->Safety Hit Lead Selection: Piperidin-1-ylmethyl Naphthonitrile Safety->Hit

Orthogonal screening workflow from biophysical binding to cardiac safety validation.

Conclusion

The 4-[(piperidin-1-yl)methyl]naphthalene-1-carbonitrile scaffold represents a highly optimized pharmacophore for demanding targets. The rigid naphthonitrile core anchors the molecule in deep aromatic pockets, while the basic, bulky piperidine ring acts as a precision steric gatekeeper, granting exceptional selectivity over highly homologous anti-targets. While the basic amine necessitates rigorous hERG monitoring, its superior target engagement and physicochemical profile make it a premier choice over simpler methyl- or methoxy-substituted naphthalenes in modern drug design.

References

  • Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pharmacological targeting of a PWWP domain demonstrates cooperative control of NSD2 localization Nature Chemical Biology / bioRxiv URL:[Link]

  • hERG toxicity assessment: Useful guidelines for drug design European Journal of Medicinal Chemistry URL:[Link]

Sources

Safety Operating Guide

4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental methodology. When handling complex, polyfunctional molecules like 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile , a rigid adherence to safety protocols is paramount.

Understanding the causality behind our safety choices transforms a standard operating procedure into a self-validating system. We do not just segregate waste because regulations dictate it; we segregate it to prevent catastrophic downstream reactions, ensure environmental stewardship, and protect laboratory personnel.

I. Mechanistic Hazard Assessment & Causality

To design an effective disposal plan, we must first deconstruct the molecule into its functional moieties. 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile integrates three distinct chemical groups, each contributing uniquely to its hazard profile:

  • The Naphthalene Core : Highly lipophilic and environmentally persistent. It readily penetrates biological membranes and is highly toxic to aquatic life, mandating strict exclusion from public sewer systems[1].

  • The Piperidine Moiety : Confers basicity and nucleophilicity. Piperidine derivatives are known to be acutely toxic, corrosive, and capable of causing severe skin burns and serious eye damage[2].

  • The Carbonitrile Group (-C≡N) : While aromatic nitriles are generally stable and do not spontaneously liberate hydrogen cyanide (HCN) under ambient conditions, they can undergo exothermic hydrolysis in the presence of strong aqueous acids or bases.

Table 1: Quantitative Data & Hazard Classification

Property / FeatureValue / ClassificationMechanistic Causality & Safety Implication
Molecular Weight 250.34 g/mol High molecular weight lipophilic solid; readily penetrates skin barriers.
Naphthalene Core Aquatic Toxicity (Chronic)Persists in aquatic environments. Requires high-temperature incineration.
Piperidine Moiety Basic / CorrosiveAmine basicity causes severe tissue irritation. Necessitates chemical goggles.
Carbonitrile Group Toxic (H302, H312, H332)Potential for hydrolysis under extreme pH. Must segregate from strong acids.

II. Waste Segregation & Disposal Methodologies

Proper disposal requires a self-validating workflow where every step confirms the safety of the next. EPA regulations strictly exclude hazardous waste mixed with domestic sewage from entering standard public water systems[1]. Therefore, all waste must be captured at the source.

Protocol A: Liquid Waste Segregation & Containment

Applies to reaction mother liquors, extraction solvents, and chromatography eluents.

  • Initial Segregation : Determine the solvent matrix used to dissolve the compound. Segregate the liquid waste into either the "Halogenated" (e.g., DCM, Chloroform) or "Non-Halogenated" (e.g., Ethyl Acetate, Hexanes) organic waste stream.

  • Chemical Incompatibility Check : Ensure the target waste carboy does not contain strong mineral acids (e.g., HCl, H2SO4). Mixing aromatic nitriles with strong acids can lead to hydrolysis and dangerous pressure buildup inside the sealed container.

  • Active Containment : Transfer the liquid using a dedicated funnel. The container must be sealed immediately after the transfer is complete; leaving funnels in open waste containers violates EPA emission standards and allows toxic piperidine vapors to escape[3].

  • Immediate Labeling : The hazardous waste label must be affixed to the container the moment the first drop of waste is introduced. The label must state the full chemical name ("4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile")—abbreviations or generic terms like "Organic Waste" are strictly prohibited[4].

Protocol B: Solid Waste & Empty Container Management

Applies to contaminated consumables, silica gel, and reagent bottles.

  • Solid Waste Collection : Gather all contaminated consumables, including nitrile gloves, silica gel from column chromatography, and absorbent pads. Place them in a designated, chemically compatible solid hazardous waste bin[2].

  • Triple-Rinse Procedure : For "empty" reagent bottles, perform a triple-rinse using a compatible solvent (e.g., acetone or methanol). The first rinse contains the highest concentration of the active compound and must be collected and disposed of as hazardous liquid waste[3].

  • Defacing & Disposal : After the third rinse, air-dry the container in a fume hood, deface the original manufacturer label to prevent misidentification, and dispose of the glass/plastic according to your institution's Environmental Health and Safety (EHS) guidelines.

WasteSegregation Start 4-[(Piperidin-1-yl)methyl] naphthalene-1-carbonitrile Waste Generated Decision Physical State? Start->Decision Liquid Liquid Waste (e.g., Mother Liquor) Decision->Liquid Liquid Solid Solid Waste (e.g., Contaminated PPE) Decision->Solid Solid HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck SolidBin Hazardous Solid Waste Container Solid->SolidBin Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No EHS EHS Pickup & Incineration Halogenated->EHS NonHalogenated->EHS SolidBin->EHS

Figure 1: Decision matrix for the segregation and disposal of chemical waste streams.

III. Emergency Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure to the corrosive piperidine derivative and prevent environmental contamination.

  • Assessment & Evacuation : Immediately assess the spill volume. For spills >100 mL or involving highly concentrated solutions, evacuate all non-essential personnel from the immediate area, ensure ventilation, and contact EHS[2].

  • PPE Donning : Equip appropriate Personal Protective Equipment (PPE). This includes chemical safety goggles, a face shield, and butyl rubber gloves worn over standard nitrile gloves to provide maximum permeation resistance against complex solvent matrices[1].

  • Containment & Absorption : Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) to the spill perimeter, working inward to prevent the spread of the lipophilic compound. Do not use combustible materials like sawdust.

  • Collection & Decontamination : Sweep the absorbed matrix into a sealable hazardous waste bag using non-sparking tools. Decontaminate the surface with a suitable solvent (e.g., isopropanol followed by soap and water), collecting all used cleaning materials for disposal as solid hazardous waste[2].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Major Major Spill / High Exposure Assess->Major >100mL Minor Minor Spill / Contained Assess->Minor <100mL Evacuate Evacuate & Call EHS Major->Evacuate PPE Don Appropriate PPE (Nitrile, Goggles) Minor->PPE Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE->Absorb Collect Collect in Sealable Hazardous Waste Bag Absorb->Collect Decon Decontaminate Surface Collect->Decon Dispose Transfer to Solid Waste Decon->Dispose

Figure 2: Step-by-step spill response workflow for laboratory contamination events.

Sources

Personal protective equipment for handling 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the handling of specialized synthetic intermediates requires moving beyond generic safety data sheets. We must analyze the molecule mechanistically to design a self-validating safety protocol.

4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile is a complex, multi-motif molecule. Because it is a highly specialized research chemical, we must extrapolate its hazard profile from its functional groups, treating it as a highly toxic, skin-permeable, and sensitizing agent.

Mechanistic Hazard Profiling

To understand why specific Personal Protective Equipment (PPE) is required, we must deconstruct the molecule's three primary structural features:

  • The Naphthalene Core: This bulky aromatic system significantly increases the molecule's lipophilicity (high LogP ). Mechanistically, this allows the compound to rapidly partition into and cross lipid bilayers, including human skin and standard latex gloves.

  • The Carbonitrile Group (-C≡N): Aryl nitriles pose acute toxicity risks via inhalation, ingestion, and dermal absorption[1]. While more stable than aliphatic nitriles, aerosolized powders can lead to severe systemic toxicity if metabolized.

  • The Piperidine Moiety: This saturated heterocyclic amine introduces localized basicity. Upon contact with mucosal membranes or ocular fluid, it can rapidly raise the local pH, causing severe irritation or corneal damage.

PPE Selection & Causality

Standard laboratory attire is insufficient for handling lipophilic aryl nitriles. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be directly dictated by a rigorous hazard assessment[2].

Table 1: Quantitative Hazard & PPE Matrix

Chemical MotifAssociated HazardMechanistic CausalityRequired PPE / Engineering Control
Naphthalene Core High Skin PermeationAromatic rings rapidly partition into lipid bilayers, bypassing standard latex.Double Gloves: 4-mil Nitrile (inner) + 8-mil Neoprene (outer).
Carbonitrile (-C≡N) Acute Systemic ToxicityPotential for systemic poisoning if inhaled as an aerosolized powder.Ventilation: Fume hood (>80 fpm). NIOSH P100 Respirator if outside hood.
Piperidine Ring Corrosive / Basic IrritantSecondary amine derivative raises local pH upon moisture contact.Eye Protection: ANSI Z87.1 Splash Goggles + Face Shield (for >100mg).

Self-Validating Operational Protocols

Prudent execution of chemical transfers requires systems that validate their own safety before the operator proceeds[3].

Protocol 1: Safe Weighing and Mass Transfer
  • Step 1: Environmental Validation. Before opening the chemical container, verify the fume hood face velocity is between 80–120 fpm using a digital anemometer. Causality: This ensures complete containment of any aerosolized nitrile powders. If the reading is <80 fpm, abort the operation.

  • Step 2: PPE Verification. Inspect the 8-mil Neoprene outer gloves for micro-punctures using the nitrogen inflation test (trapping air/gas in the glove and squeezing to check for leaks).

  • Step 3: Static Mitigation. Place the receiving vial and the source bottle on an anti-static ionizer mat. Causality: Powders with high lipophilicity and aromatic rings often carry a triboelectric static charge, leading to spontaneous aerosolization and repulsion during transfer.

  • Step 4: Transfer. Use a grounded, PTFE-coated micro-spatula to transfer the solid.

  • Step 5: System Validation. Once the receiving vial is sealed, wipe the exterior with an isopropanol-dampened swab. Analyze the swab under a 254 nm UV lamp. The naphthalene core is highly UV-active; a lack of fluorescence validates that the vial exterior is uncontaminated and safe to remove from the hood.

Protocol 2: Spill Response and Chemical Decontamination
  • Step 1: Containment. Immediately cover the spill with a damp absorbent pad (using a 50/50 water/isopropanol mix) to prevent dust generation.

  • Step 2: Mechanistic Neutralization. Apply a mild acidic solution (e.g., 5% citric acid) to the spill area. Causality: The acid protonates the basic piperidine nitrogen, converting the highly lipophilic freebase into a water-soluble salt. This drastically reduces the molecule's ability to penetrate your PPE during the physical cleanup phase.

  • Step 3: Collection. Sweep the neutralized slurry into a designated hazardous waste container using a non-sparking brush. Label strictly as "Toxic Halogenated/Nitrile Waste."

  • Step 4: Validation. Swab the spill area and check under a 254 nm UV lamp. Any residual fluorescence indicates remaining contamination, requiring a secondary wash with acetone or isopropanol.

Operational Workflow Visualization

HazardMitigation Start Risk Assessment 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile PPE Don Double Gloves (Neoprene/Nitrile) & ANSI Goggles Start->PPE Hood Transfer to Chemical Fume Hood (Face Velocity >80 fpm) PPE->Hood Weigh Weighing & Solubilization (Use Anti-Static Mat) Hood->Weigh SpillCheck Contamination or Spill? Weigh->SpillCheck Decon Protonation & Decontamination (5% Citric Acid / UV Check) SpillCheck->Decon Yes Success Experiment Proceed & Safe Storage SpillCheck->Success No Waste Segregate as Toxic Nitrile Waste Decon->Waste Success->Waste Post-Op

Hazard mitigation and operational workflow for handling piperidinyl-naphthalene nitriles.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.